Bifeprunox
Description
This compound is a novel atypical antipsychotic agent which, along with SLV313, [aripiprazole] and SSR-181507 combines minimal D2 receptor agonism with 5-HT receptor agonism.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
an antipsychotic agent
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGODHVAJQTCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188592 | |
| Record name | Bifeprunox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350992-10-8 | |
| Record name | Bifeprunox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifeprunox [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifeprunox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bifeprunox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFEPRUNOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Bifeprunox on Dopamine Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is a novel antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D2-like receptors and serotonin 5-HT1A receptors.[1][2][3] This profile positions it as a "dopamine-system stabilizer," theoretically offering a mechanism to treat both positive and negative symptoms of schizophrenia with a potentially favorable side-effect profile compared to traditional dopamine antagonists.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound on dopamine systems, detailing its receptor binding, functional activity, and effects on downstream signaling and neurotransmission.
Dopamine Receptor Binding Profile
This compound exhibits high affinity for several dopamine receptor subtypes. Its binding affinity is a critical determinant of its pharmacological activity. Quantitative data from radioligand binding assays are summarized below.
Table 1: this compound Binding Affinities (Ki) at Human Dopamine Receptors
| Receptor Subtype | pKi | Ki (nM) | Reference |
| Dopamine D2 (striatal) | 8.83 | ~1.48 | |
| Dopamine D2 (human cloned D2Long) | - | 1.3 | |
| Dopamine D2 | 8.5 | ~3.16 | |
| Dopamine D3 (human) | 9.1 | ~0.79 | |
| Dopamine D4 (human) | 8.0 | 10.0 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Functional Activity at Dopamine Receptors
This compound is not a simple antagonist but a partial agonist at D2-like receptors. This means it possesses intrinsic activity, albeit lower than the endogenous full agonist, dopamine. This partial agonism allows this compound to act as a modulator, reducing dopaminergic neurotransmission in hyperdopaminergic states (e.g., mesolimbic pathway in psychosis) and potentially increasing it in hypodopaminergic states (e.g., mesocortical pathway).
Table 2: Functional Activity of this compound at Human Dopamine D2 Receptors
| Parameter | Value | Cell Line/System | Reference |
| Intrinsic Activity (Emax) | |||
| vs. Apomorphine (100 µM) | 26.3% | Sf9 insect cells expressing hD2L | |
| vs. Dopamine | 27% - 35% | Computer Model | |
| Recognition of D2High state | 69% | Human cloned D2Long receptors | |
| Potency (pEC50) | |||
| [35S]GTPγS Binding | 8.97 | Sf9 insect cells expressing hD2L |
The intrinsic activity of this compound at D2 receptors is a key differentiator from both first-generation (antagonists) and some second-generation antipsychotics. It has been suggested that this level of intrinsic activity is crucial; for instance, aripiprazole, a successful partial agonist, has a slightly lower intrinsic activity (around 25%), while other partial agonists with higher intrinsic activity have not shown the same clinical efficacy.
Signaling Pathways
As a partial agonist at D2 receptors, which are Gi/o-coupled, this compound modulates downstream signaling cascades. Upon binding, it induces a submaximal conformational change in the receptor, leading to partial activation of the associated G-protein. This results in a moderate inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels, but to a lesser extent than a full agonist like dopamine.
Effects on Dopamine Neurotransmission
This compound's partial agonism at presynaptic D2 autoreceptors and postsynaptic receptors leads to a stabilization of dopamine neurotransmission.
-
Presynaptic D2 Autoreceptors: By stimulating presynaptic D2 autoreceptors, this compound can reduce dopamine synthesis and release, which is particularly relevant in hyperdopaminergic states.
-
Postsynaptic D2 Receptors: In areas of high dopamine concentration, this compound competes with endogenous dopamine, reducing the overall level of receptor stimulation and dampening neurotransmission. In areas with low dopamine levels, its intrinsic activity can provide a baseline level of receptor stimulation.
In-vivo electrophysiology studies in rats have shown that this compound decreases the firing rate of dopamine neurons in the ventral tegmental area (VTA) by 20-50%. Notably, it markedly reduces bursting activity (by 70-100%), a firing pattern associated with greater synaptic dopamine release.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental types.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation:
-
Cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L, D3) or homogenized brain tissue (e.g., rat striatum) are used.
-
Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a method like the BCA assay.
-
-
Competition Binding:
-
Assays are typically performed in 96-well plates.
-
Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone), and varying concentrations of the unlabeled test compound (this compound).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.
-
-
Incubation & Filtration:
-
Plates are incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand. Unbound radioligand passes through.
-
Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
The radioactivity trapped on the filters is counted using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. lnu.diva-portal.org [lnu.diva-portal.org]
- 2. This compound | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 3. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. go.drugbank.com [go.drugbank.com]
I. Introduction: The Rise and Discontinuation of a Third-Generation Antipsychotic
An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Bifeprunox
This compound (developmental code DU127090) is an investigational atypical antipsychotic agent that represents a significant chapter in the quest for safer and more effective treatments for schizophrenia.[1][2] Developed by Solvay Pharmaceuticals, it was classified as a "third-generation" antipsychotic due to its unique pharmacological profile, distinct from first-generation (typical) and second-generation (atypical) agents.[1][3] The core hypothesis behind this compound was to achieve robust therapeutic efficacy while minimizing the debilitating side effects that plagued its predecessors, such as extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances.[4]
The key to its proposed mechanism was a dual action as a partial agonist at the dopamine D2 receptor and an agonist at the serotonin 5-HT1A receptor. This profile was designed to act as a "dopamine system stabilizer," reducing dopaminergic neurotransmission in hyperactive mesolimbic pathways (addressing positive symptoms) while increasing it in hypoactive mesocortical pathways (potentially improving negative and cognitive symptoms).
Despite promising preclinical data and initial clinical trial results, the development of this compound was halted. In 2007, the U.S. Food and Drug Administration (FDA) issued a "not approvable" letter, citing concerns about its efficacy compared to existing treatments. Subsequently, in 2009, all development activities were ceased. This whitepaper provides a comprehensive technical overview of the discovery, medicinal chemistry, and pharmacological rationale of this compound, offering valuable insights for researchers and drug development professionals.
II. Medicinal Chemistry: From Scaffold to Candidate
Chemical Structure and Synthesis
This compound, chemically named 1-(2-oxo-benzoxazolin-7-yl)-4-(3-biphenyl)methylpiperazinemesylate, is a member of the 1-aryl-4-(biarylmethylene)piperazine class of compounds. Its molecular formula is C24H23N3O2.
The synthesis of this compound has been described through various routes. One prominent method involves the alkylation of 7-piperazinylbenzoxazol-2(3H)-one (Intermediate I) with 3-phenylbenzyl bromide (Intermediate II). This reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) and a catalyst such as potassium iodide (KI) in a suitable solvent like refluxing acetonitrile.
The synthesis of the key intermediate, 7-piperazinylbenzoxazol-2(3H)-one (I), is a multi-step process starting from 2,6-dinitrophenol. An improved, more efficient six-step synthesis has also been reported, highlighting a key step of azidation of a lithiated phenol ether.
Structure-Activity Relationships (SAR)
This compound emerged from a series of 1-aryl-4-(biarylmethylene)piperazines developed by Solvay Pharma. The core scaffold, consisting of a piperazine linker between an aryl group (the benzoxazolinone moiety) and a biarylmethyl group, was systematically modified to optimize binding affinity and functional activity at dopamine and serotonin receptors. The benzoxazolinone ring system is a key pharmacophore contributing to the high affinity for D2 and 5-HT1A receptors. The biphenylmethyl group at the other end of the piperazine ring also plays a crucial role in receptor interaction and defining the partial agonist profile. While detailed SAR studies for the entire series are not extensively published in the public domain, the selection of this compound as a clinical candidate implies a finely tuned balance of lipophilicity, steric bulk, and electronic properties to achieve the desired dual-receptor profile with minimal off-target activities.
III. Pharmacology
Pharmacodynamics: A Dual-Receptor Stabilizer
The cornerstone of this compound's pharmacology is its profile as a potent partial agonist at dopamine D2-like receptors and a high-efficacy agonist at serotonin 5-HT1A receptors. It exhibits high affinity for D2, D3, and D4 receptors. Unlike first-generation antipsychotics (D2 antagonists), this compound's partial agonism allows it to modulate, rather than block, dopaminergic activity. In brain regions with excessive dopamine (hyperdopaminergic state, e.g., mesolimbic pathway in psychosis), it acts as a functional antagonist, reducing neuronal firing. Conversely, in regions with low dopamine tone (hypodopaminergic state, e.g., prefrontal cortex), it provides a baseline level of receptor stimulation, acting as a functional agonist.
This dopamine-stabilizing effect is complemented by its potent agonism at 5-HT1A receptors, which is thought to contribute to its efficacy against negative symptoms and its favorable side-effect profile, particularly the low propensity to cause EPS. A key differentiator from many other atypical antipsychotics is its virtual lack of affinity for 5-HT2A/C, α1/α2 adrenergic, histaminergic (H1), and muscarinic cholinergic receptors, which is associated with a lower risk of side effects like weight gain, sedation, and orthostatic hypotension.
Table 1: Receptor Binding Affinities and Functional Activity of this compound
| Receptor Target | Binding Affinity (pKi) | Functional Activity | Efficacy (Emax) | Potency (pEC50) |
| Dopamine D2 | 8.5 - 8.83 | Partial Agonist | 31-36% | - |
| Dopamine D3 | 9.1 | Partial Agonist | - | - |
| Dopamine D4 | 8.0 | Partial Agonist | - | - |
| Serotonin 5-HT1A | 8.0 - 8.83 | Agonist | 70% | 6.37 |
| 5-HT2A/C, Adrenergic α1/α2, Histamine H1, Muscarinic | Very Low Affinity | - | - | - |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies in healthy adults revealed that this compound is rapidly absorbed after oral administration. It is highly protein-bound and undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak (Tmax) | ~2 hours | |
| Bioavailability | ~54% | |
| Volume of Distribution (Vd) | ~1,300 L | |
| Plasma Protein Binding | >99% | |
| Elimination Half-life (t1/2) | ~14.4 hours (steady-state) | |
| Metabolism | Primarily CYP2C9 and CYP3A4; minor pathway via CYP2D6 | |
| Excretion | ~74% in feces, ~13% in urine (mostly as metabolites) |
IV. Key Experimental Data and Protocols
Preclinical In Vivo Models
This compound demonstrated a profile consistent with antipsychotic activity in several predictive animal models.
-
Conditioned Avoidance Response (CAR): In the CAR test in rats, a model with high predictive validity for antipsychotic efficacy, this compound showed activity at doses as low as 0.25 mg/kg. This test assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Drug-Induced Hyperlocomotion: this compound potently antagonized hyperlocomotion induced by D-amphetamine and phencyclidine (PCP) in rodents, models relevant to the positive symptoms of schizophrenia.
-
Catalepsy Test: To assess the potential for EPS, catalepsy tests are commonly used. This compound did not induce catalepsy in rats at doses up to 16 mg/kg, indicating a very low EPS liability. This favorable profile was shown to be dependent on its 5-HT1A agonist properties; co-administration with a 5-HT1A antagonist (WAY-100635) significantly increased catalepsy.
In Vivo Electrophysiology
Electrophysiological studies confirmed this compound's mechanism of action at the neuronal level. In anesthetized rats, intravenous administration of this compound dose-dependently inhibited the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus. The effect on serotonin neurons was blocked by the 5-HT1A antagonist WAY-100635, confirming the engagement of this target.
Clinical Trials
This compound progressed through Phase II and III clinical trials. A placebo-controlled, dose-finding Phase II study demonstrated its efficacy and tolerability in patients with schizophrenia. In short-term trials, this compound (at 20 mg/day) was associated with statistically significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores for both positive and negative symptoms compared to placebo.
Table 3: Efficacy of this compound (20 mg) vs. Placebo in Schizophrenia (Short-Term Trials)
| Outcome Measure | Mean Difference (MD) vs. Placebo | 95% Confidence Interval (CI) | Quality of Evidence | Reference |
| PANSS Positive Subscale | -1.89 | -2.85 to -0.92 | Low | |
| PANSS Negative Subscale | -1.53 | -2.37 to -0.69 | Low |
Crucially, clinical trials confirmed the favorable safety profile predicted by preclinical studies. This compound was not associated with weight gain, hyperprolactinemia, or adverse effects on blood lipids and glucose. The incidence of EPS was similar to placebo. However, despite these benefits, long-term data analyses indicated that the drug's efficacy was not sufficiently superior to existing therapies to warrant approval, leading to the cessation of its development.
V. Conclusion: Lessons from a Promising Candidate
The story of this compound is a salient case study in modern drug development. It exemplifies a rational, target-based approach to designing a therapeutic agent with a theoretically superior mechanism of action. The medicinal chemistry effort successfully produced a molecule with the desired dual D2 partial agonist/5-HT1A agonist profile and a clean off-target slate. This translated into a demonstrably safe and well-tolerated drug in clinical trials, avoiding many of the most troublesome side effects of other antipsychotics.
However, the ultimate failure of this compound to reach the market underscores the high bar for new CNS drugs. While its mechanism was innovative, the magnitude of its clinical efficacy was not deemed a sufficient improvement over the standard of care. This highlights the subtle but critical challenge of translating receptor binding profiles and partial agonism intrinsic activity into robust clinical effectiveness. The development of this compound, though unsuccessful, has provided the field with valuable data and a deeper understanding of the complexities of dopamine and serotonin modulation in the treatment of schizophrenia.
References
Pharmacological Profile of Bifeprunox: A Technical Guide to its D2 Partial Agonism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bifeprunox (DU-127,090) is an investigational atypical antipsychotic agent recognized for its "third-generation" pharmacological profile, characterized primarily by partial agonism at the dopamine D2 receptor and high affinity for the serotonin 5-HT1A receptor.[1][2] Developed by Solvay Pharmaceuticals and Wyeth, it was evaluated for the treatment of schizophrenia and bipolar disorder.[3][4] Preclinical and early clinical data suggested a promising profile with potential efficacy and a favorable side-effect profile, particularly regarding extrapyramidal symptoms (EPS) and metabolic disturbances.[1] However, its development was officially halted in 2009 after failing to demonstrate sufficient efficacy to warrant marketing approval in late-stage clinical trials. This guide provides an in-depth technical overview of the pharmacological data defining this compound as a D2 partial agonist, detailing its receptor binding characteristics, functional activity, and the experimental methodologies used for its characterization.
Receptor Binding and Functional Activity Profile
This compound's mechanism of action is rooted in its specific interactions with central nervous system receptors. As a partial agonist, its functional effect is context-dependent: it acts as an antagonist in a hyperdopaminergic environment and as an agonist in a hypodopaminergic state, thereby "stabilizing" the dopamine system.
Quantitative Receptor Binding Affinities
This compound exhibits high affinity for the D2, D3, and D4 dopamine receptor subtypes, as well as the serotonin 5-HT1A receptor. Notably, it has negligible affinity for 5-HT2A/C, α-adrenergic, muscarinic, or histaminergic receptors, which is believed to contribute to its favorable side-effect profile.
| Receptor Target | Ligand/Species | pKi (mean) | Ki (nM, calculated) | Reference |
| Dopamine D2 | Human (hD2L) | 8.5 | ~3.16 | |
| Rat Striatal | 8.83 | ~1.48 | ||
| Human Cloned D2Long | - | 1.3 | ||
| Dopamine D3 | Human | 9.1 - 9.2 | ~0.79 - 0.63 | |
| Dopamine D4 | Human | 8.0 - 8.8 | ~10.0 - 1.58 | |
| Serotonin 5-HT1A | Human | 8.0 - 8.2 | ~10.0 - 6.31 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Ki values are calculated as 10^(-pKi) M and converted to nM.
Quantitative Functional Activity at D2 Receptors
Functional assays confirm that this compound behaves as a partial agonist at the human D2 receptor. Its intrinsic activity (Emax) is substantially lower than that of full agonists like dopamine or apomorphine but sufficient to stimulate a response.
| Assay Type | Receptor/System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Human D2L (Sf9 cells) | pEC₅₀ | 8.97 | |
| Eₘₐₓ (% of Apomorphine) | 26.3% | |||
| pKb (Antagonist Potency) | Similar to Haloperidol (pKb=9.12) | |||
| Adenylate Cyclase | Rat Striatal Slices | pD₂ (Inhibition) | 7.9 | |
| D2 Receptor State | Human Cloned D2Long | % D2(High) Recognition | 69% |
Note: pEC₅₀ is the negative log of the half-maximal effective concentration. Eₘₐₓ represents the maximum response (intrinsic activity) relative to a full agonist. pKb is the negative log of the antagonist dissociation constant.
D2 Receptor Signaling Pathway Modulation
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o inhibitory pathway. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). As a partial agonist, this compound modulates this pathway by competing with endogenous dopamine.
-
In high dopamine states (e.g., mesolimbic pathway in psychosis): this compound displaces dopamine but elicits a weaker response, resulting in a net decrease in D2 receptor signaling (functional antagonism).
-
In low dopamine states (e.g., mesocortical pathway in negative symptoms): this compound provides a baseline level of D2 receptor stimulation where endogenous tone is insufficient (functional agonism).
Key Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro and in vivo assays.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Preparation of Membranes: Cell membranes are prepared from cell lines (e.g., CHO, Sf9) stably expressing the human dopamine D2L receptor.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activation of G-proteins following receptor stimulation and is used to determine a compound's efficacy (Emax) and potency (EC₅₀).
Methodology:
-
Reagents: The assay mixture contains cell membranes expressing the D2 receptor, GDP (to ensure G-proteins are in an inactive state), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: Varying concentrations of this compound are added to the mixture and incubated. Agonist binding to the D2 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Termination & Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: Data are plotted as [³⁵S]GTPγS binding versus drug concentration. The EC₅₀ is the concentration producing 50% of the maximal response, and the Emax is the maximal stimulation achieved, typically expressed as a percentage of the response to a full agonist like apomorphine.
cAMP Level Measurement Assay
This assay directly measures the downstream second messenger consequence of D2 receptor activation.
Methodology:
-
Cell Culture & Treatment: Live cells expressing D2 receptors are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin to raise basal cAMP levels. Subsequently, cells are treated with varying concentrations of this compound.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular contents.
-
Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency and efficacy in this pathway.
In Vivo Electrophysiology
This technique assesses the effect of a drug on the firing activity of specific neuron populations in living animals.
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording electrode is lowered into a target brain region, such as the ventral tegmental area (VTA), which contains dopamine neurons.
-
Baseline Recording: The spontaneous firing rate and bursting activity of individual dopamine neurons are recorded.
-
Drug Administration: this compound is administered intravenously at cumulative doses.
-
Activity Measurement: Changes in neuronal firing rate and pattern are recorded. Partial agonists like this compound typically decrease the firing and bursting activity of VTA dopamine neurons. This in vivo effect confirms its functional interaction with D2 autoreceptors.
Summary of Preclinical and Clinical Findings
-
Preclinical: In animal models, this compound demonstrated an antipsychotic-like profile. It effectively suppressed conditioned avoidance responses in rats and antagonized hyperactivity induced by psychostimulants like D-amphetamine. Importantly, it did not induce catalepsy on its own, a predictor of low EPS liability. Its effects were consistent with its dual D2 partial agonist and 5-HT1A agonist profile.
-
Clinical: Phase II and III trials in patients with schizophrenia showed that this compound had some efficacy, particularly at a 20 mg dose, which was superior to placebo in reducing positive and negative symptoms. It exhibited a favorable safety profile, with a low incidence of EPS (similar to placebo) and was associated with weight loss rather than gain. However, the overall efficacy was not deemed sufficiently robust compared to existing antipsychotics, leading to the cessation of its development.
Conclusion
This compound is a well-characterized D2 partial agonist with a molecular and preclinical profile that predicted a novel and effective antipsychotic with a superior safety profile. The quantitative data from in vitro binding and functional assays clearly define its high-affinity, low-efficacy interaction with the D2 receptor. While it successfully translated to a favorable safety profile in humans, its modest intrinsic activity may have been insufficient to produce a robust antipsychotic effect comparable to established therapies, ultimately leading to its discontinuation. The case of this compound remains an instructive example in psychopharmacology, highlighting the delicate balance between receptor affinity, intrinsic activity, and clinical efficacy required for a successful therapeutic agent.
References
Bifeprunox's Affinity for Serotonin 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent that has garnered significant interest within the scientific community due to its unique pharmacological profile. A key characteristic of this compound is its high binding affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist. This interaction is believed to contribute to its therapeutic effects, potentially offering advantages over traditional antipsychotics, particularly in addressing the negative and cognitive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. This technical guide provides an in-depth overview of this compound's binding affinity for the 5-HT1A receptor, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound at the serotonin 5-HT1A receptor have been characterized in numerous preclinical studies. The following tables summarize the key quantitative data from in vitro experiments.
| Parameter | Receptor | Species/System | Value | Reference(s) |
| pKi | 5-HT1A | Human (recombinant) | 8.2 | [1] |
| 5-HT1A | Human (recombinant) | 8.0 | [2][3] | |
| 5-HT1A | Rat (cortical) | 7.19 | [2][4] | |
| pEC50 | 5-HT1A | Rat (hippocampal) | 6.37 | |
| Emax (%) | 5-HT1A (G-protein activation) | Human (recombinant) | 70 | |
| 5-HT1A (G-protein activation) | Rat (brain) | 35.9 |
Table 1: this compound Binding Affinity (pKi) and Functional Potency (pEC50, Emax) at 5-HT1A Receptors.
| Parameter | Receptor | Species/System | Value | Reference(s) |
| pKi | Dopamine D2 | Human | 8.5 | |
| Dopamine D2 | Rat (striatal) | 8.83 | ||
| Dopamine D3 | Human | 9.1 | ||
| Dopamine D4 | Human | 8.0 |
Table 2: this compound Binding Affinity (pKi) at Dopamine Receptors for Comparison.
Experimental Protocols
The characterization of this compound's interaction with the 5-HT1A receptor relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in these key experiments.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In the case of this compound and the 5-HT1A receptor, these assays typically involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, or native rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: Typically [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635) to saturate all specific binding sites.
-
Incubation Buffer: Typically a Tris-HCl buffer containing ions such as MgCl2.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and quantified for protein concentration.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd), and either buffer, the non-specific binding control, or varying concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (GTPγS Binding Assay)
Functional assays are employed to determine the efficacy of a compound at a G-protein coupled receptor (GPCR), such as the 5-HT1A receptor. The GTPγS binding assay is a common method to measure the activation of G-proteins following agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor or native brain tissue.
-
Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Test Compound: this compound at various concentrations.
-
Basal Control: Buffer without any stimulating ligand.
-
Positive Control: A known full agonist for the 5-HT1A receptor (e.g., serotonin).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, receptor-containing membranes are prepared.
-
Assay Setup: In a 96-well plate, membranes are incubated with varying concentrations of this compound (or controls) in the assay buffer containing GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated for a defined period to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit of the G-protein.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed with cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal stimulation as a percentage of the response to a full agonist) are determined.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay to determine this compound's Ki at 5-HT1A receptors.
5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1A receptor upon partial agonism by this compound.
Conclusion
This compound demonstrates high affinity and partial agonist activity at the serotonin 5-HT1A receptor. This interaction, quantified through radioligand binding and functional assays, is a cornerstone of its pharmacological profile. The activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, a mechanism believed to be crucial for its therapeutic efficacy in schizophrenia. The detailed understanding of this compound's binding characteristics and its effects on intracellular signaling pathways is vital for the ongoing research and development of novel antipsychotic agents with improved therapeutic profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F15063, a potential antipsychotic with D2/D3 antagonist, 5-HT1A agonist and D4 partial agonist properties: (I) in vitro receptor affinity and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serotonin receptor activation: Topics by Science.gov [science.gov]
Preclinical Profile of Bifeprunox: An In-Depth Technical Guide for Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Bifeprunox is an atypical antipsychotic agent that was investigated for the treatment of schizophrenia and psychosis.[1][2] Its development was ultimately halted as its efficacy was not considered superior to existing treatments.[1][3] However, the preclinical data for this compound provides valuable insights into a "third-generation" antipsychotic strategy targeting multiple neurotransmitter systems.
This compound's primary mechanism of action is characterized by a dual modulation of dopamine and serotonin pathways.[4] It acts as a partial agonist at dopamine D2-like receptors (D2, D3, and D4) and as a potent agonist at serotonin 5-HT1A receptors. This profile is distinct from first-generation antipsychotics, which are primarily D2 receptor antagonists, and many second-generation "atypical" antipsychotics that combine D2 antagonism with 5-HT2A antagonism.
The partial agonism at D2 receptors is thought to confer a stabilizing effect on the dopamine system. In brain regions with excessive dopamine activity, a hallmark of psychosis, this compound acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in brain areas with low dopamine levels, which may be associated with negative and cognitive symptoms of schizophrenia, its agonist properties are thought to enhance dopaminergic activity. The strong agonism at 5-HT1A receptors is believed to contribute to its antipsychotic efficacy, particularly against negative symptoms, and to mitigate the risk of extrapyramidal side effects (EPS) commonly associated with D2 receptor blockade. This compound exhibits minimal affinity for 5-HT2A/2C, muscarinic, histaminergic, and adrenergic receptors, which is predicted to result in a more favorable side-effect profile, avoiding issues like weight gain and sedation.
Experimental Protocols
This section details the methodologies employed in key preclinical studies to characterize the pharmacological and behavioral effects of this compound in models relevant to psychosis.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. The following protocols are representative of those used to establish the binding profile of this compound.
2.1.1 Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
-
Radioligand: [3H]Spiperone, a potent D2 antagonist.
-
Tissue Preparation: Membranes prepared from rat striatum, a brain region rich in D2 receptors. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Procedure:
-
Incubate striatal membranes with various concentrations of this compound and a fixed concentration of [3H]Spiperone.
-
The incubation is typically carried out in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a competing unlabeled ligand, such as (+)butaclamol (e.g., 1 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
2.1.2 Serotonin 5-HT1A Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the serotonin 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A agonist.
-
Tissue Preparation: Membranes prepared from rat hippocampus or raphe nucleus, regions with high densities of 5-HT1A receptors. The tissue preparation method is similar to that described for the D2 receptor assay.
-
Assay Procedure:
-
Incubate hippocampal or raphe membranes with varying concentrations of this compound and a fixed concentration of [3H]8-OH-DPAT.
-
The incubation is typically performed in a Tris-HCl buffer (50 mM, pH 7.4) containing a G-protein coupling agent (e.g., GTPγS) at a specified temperature (e.g., 25°C) for a set duration (e.g., 30 minutes).
-
Non-specific binding is determined using a high concentration of unlabeled serotonin or a selective 5-HT1A antagonist like WAY-100635.
-
The assay is terminated by filtration, and the radioactivity is quantified as described for the D2 assay.
-
-
Data Analysis: The IC50 and Ki values are calculated as described above.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of a drug on neurotransmission.
-
Objective: To assess the effect of this compound on dopamine release in the nucleus accumbens, a key brain region in the pathophysiology of psychosis.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the nucleus accumbens.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (with a specific molecular weight cut-off membrane) is inserted through the guide cannula into the nucleus accumbens.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution (e.g., containing 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, this compound is administered (e.g., subcutaneously or intraperitoneally).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Neurochemical Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline levels.
Behavioral Models of Psychosis
Behavioral models in animals are used to predict the antipsychotic efficacy of novel compounds.
2.3.1 Amphetamine-Induced Hyperlocomotion
This model is based on the observation that psychostimulants like amphetamine, which increase dopamine levels, induce hyperlocomotion in rodents, mimicking the positive symptoms of psychosis.
-
Objective: To evaluate the ability of this compound to reverse amphetamine-induced hyperlocomotion.
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).
-
Apparatus: An open-field arena, typically a square or circular enclosure (e.g., 40x40 cm) equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Rats are habituated to the open-field arena for a period (e.g., 30-60 minutes) on one or more days prior to testing.
-
On the test day, animals are pre-treated with either vehicle or this compound at various doses.
-
After a specified pre-treatment time, rats are administered d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups. The dose of this compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50) is calculated.
2.3.2 Phencyclidine (PCP)-Induced Hyperlocomotion
PCP, an NMDA receptor antagonist, induces a broader range of schizophrenia-like symptoms in humans and hyperlocomotion in rodents. This model is considered to have high predictive validity for antipsychotic efficacy.
-
Objective: To assess the efficacy of this compound in antagonizing PCP-induced hyperlocomotion.
-
Animal Model: Male mice (e.g., C57BL/6) or rats.
-
Apparatus: An open-field arena as described for the amphetamine-induced hyperlocomotion test.
-
Procedure:
-
Animals are habituated to the testing environment.
-
Mice or rats are pre-treated with vehicle or this compound.
-
Following the pre-treatment period, PCP is administered (e.g., 3.0-10 mg/kg, s.c. or i.p.).
-
Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: The effects of this compound on PCP-induced hyperlocomotion are quantified and the ED50 is determined.
2.3.3 Conditioned Avoidance Response (CAR)
The CAR test is a well-established predictive model for antipsychotic activity. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Objective: To determine the antipsychotic-like potential of this compound by measuring its effect on conditioned avoidance responding.
-
Animal Model: Male rats.
-
Apparatus: A two-way shuttle box, consisting of two compartments separated by a doorway, with a grid floor capable of delivering a mild footshock. The box is equipped with a light and a sound source to serve as conditioned stimuli.
-
Procedure:
-
Acquisition Training: Rats are trained over several days. Each trial begins with the presentation of a conditioned stimulus (CS), such as a tone or light, for a specific duration (e.g., 10-15 seconds). This is followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), delivered through the grid floor. If the rat moves to the other compartment during the CS presentation, it avoids the shock (avoidance response). If it moves after the shock has started, it escapes the shock (escape response). Failure to move results in the full duration of the shock.
-
Drug Testing: Once a stable baseline of avoidance responding is achieved, rats are treated with this compound or vehicle before the test session.
-
The number of avoidance responses, escape responses, and failures to respond are recorded.
-
-
Data Analysis: The primary measure is a selective decrease in the number of avoidance responses without a significant increase in escape failures, which would indicate motor impairment. The dose that produces a 50% reduction in avoidance responding (ED50) is calculated.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue Source | pKi (mean) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 8.5 | |
| Dopamine D3 | - | - | 9.1 - 9.2 | |
| Dopamine D4 | - | - | 8.0 - 8.8 | |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus/Cortex | 8.0 - 8.2 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: In Vitro Functional Activity of this compound
| Receptor | Assay Type | pEC50 (mean) | Intrinsic Activity (Emax %) | Reference |
| Serotonin 5-HT1A | - | 6.37 | 70% |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50).
Table 3: In Vivo Efficacy in Behavioral Models of Psychosis
| Behavioral Model | Animal Species | Route of Administration | ED50 (mg/kg) | Reference |
| Conditioned Avoidance Response | Rat | p.o. | 0.8 | |
| Amphetamine-Induced Hyperlocomotion | Rat | - | 0.214 | |
| Phencyclidine-Induced Hyperlocomotion | Mouse | - | - |
ED50 is the dose that produces 50% of the maximal effect.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for preclinical behavioral experiments.
Caption: Dual-action mechanism of this compound.
References
- 1. [3H]8-OH-DPAT labels the 5-hydroxytryptamine uptake recognition site and the 5-HT1A binding site in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avoidance Task Training Potentiates Phasic Pontine-Wave Density in the Rat: A Mechanism for Sleep-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modified Two-Way Active Avoidance Test for Combined Contextual and Auditory Instrumental Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neuroleptics on phencyclidine (PCP)-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Bifeprunox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 28, 2025
Executive Summary
Bifeprunox, an atypical antipsychotic developed for schizophrenia, exhibits a unique pharmacological profile as a partial agonist of dopamine D2 receptors and a potent agonist of serotonin 5-HT1A receptors.[1][2] While its clinical development was halted due to insufficient efficacy in treating schizophrenia, its distinct mechanism of action, particularly its influence on the Glycogen Synthase Kinase 3 Beta (GSK-3β) signaling pathway, suggests a theoretical neuroprotective potential.[3][4][5] This technical guide provides an in-depth analysis of the available preclinical data related to this compound and its potential neuroprotective effects. Direct experimental evidence for neuroprotection is limited; therefore, this document extrapolates from its known molecular targets and the established neuroprotective roles of its receptor classes.
Core Pharmacological Profile of this compound
This compound was designed as a third-generation antipsychotic, aiming to stabilize dopamine and serotonin neurotransmission. Its primary molecular targets are:
-
Dopamine D2 Receptors: Acts as a partial agonist, which allows it to function as a dopamine system stabilizer. In areas of high dopamine activity, it acts as an antagonist, while in regions with low dopamine levels, it exhibits agonistic properties.
-
Serotonin 5-HT1A Receptors: Functions as a potent agonist. Activation of these receptors is associated with reduced extrapyramidal symptoms and potential anxiolytic and antidepressant effects.
This compound displays minimal interaction with 5-HT2A/2C, muscarinic, or histaminergic H1 receptors, which was anticipated to result in a more favorable side-effect profile, particularly concerning weight gain and metabolic disturbances.
The Primary Evidence for Neuroprotection: GSK-3β Inhibition
The most direct evidence for a potential neuroprotective role of this compound stems from its ability to modulate the GSK-3β signaling pathway, a critical regulator of neuronal survival, apoptosis, and inflammation.
Chronic administration of this compound has been shown to activate the Akt-GSK3β signaling pathway in the prefrontal cortex of rats. This leads to the phosphorylation and subsequent inhibition of GSK-3β. The suppression of GSK3β activity is a well-established neuroprotective mechanism, and its dysregulation is implicated in several neurodegenerative diseases.
The Akt/GSK-3β Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may exert neuroprotective effects through the inhibition of GSK-3β.
Potential Neuroprotective Mechanisms via D2 and 5-HT1A Receptor Modulation
While direct experimental evidence is lacking for this compound, the known functions of its target receptors suggest other potential avenues of neuroprotection.
-
Dopamine D2 Receptor Partial Agonism: By stabilizing dopamine systems, this compound could theoretically mitigate excitotoxicity in conditions of excessive dopamine release and provide trophic support in dopamine-deficient states.
-
Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is linked to several neuroprotective effects, including the promotion of neurogenesis, reduction of neuroinflammation, and modulation of glutamatergic neurotransmission.
Quantitative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies on this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Receptor | Assay | Species | This compound Activity | Reference |
| Dopamine D2L | [³⁵S]-GTPγS Binding | Human | pEC₅₀: 8.97; Eₘₐₓ: 26.3% (relative to apomorphine) | |
| Cortical 5-HT1A | Radioligand Binding | Rat | pKi: 7.19 | |
| Striatal D2 | Radioligand Binding | Rat | pKi: 8.83 | |
| Hippocampal 5-HT1A | Functional Assay | Rat | pEC₅₀: 6.37 |
Table 2: In Vivo Effects on Neuronal Activity in Rats
| Brain Region & Neuron Type | Administration Route & Dose | Effect | % Change from Baseline | Reference |
| VTA Dopaminergic Neurons | IV; 250 µg/kg | Reduction in firing activity | 40-50% | |
| VTA Dopaminergic Neurons | IV; 250 µg/kg | Reduction in bursting activity | 95% | |
| VTA Dopaminergic Neurons | IV; Cumulative doses (50-400 µg/kg) | Dose-dependent decrease in firing | 20-50% | |
| VTA Dopaminergic Neurons | IV; Cumulative doses (50-400 µg/kg) | Dose-dependent decrease in bursting | 70-100% |
Proposed Experimental Protocols for Investigating Neuroprotection
Given the absence of direct studies, the following are proposed experimental workflows to assess the neuroprotective effects of this compound.
In Vitro Model of Oxidative Stress-Induced Neuronal Death
This protocol would assess the ability of this compound to protect neurons from oxidative stress, a common mechanism in neurodegeneration.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or primary rodent cortical neurons would be cultured under standard conditions.
-
Pre-treatment: Cells would be pre-incubated with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24 hours.
-
Induction of Injury: Oxidative stress would be induced by exposing the cells to hydrogen peroxide (H₂O₂) or high concentrations of glutamate for a defined period.
-
Assessment:
-
Cell Viability: Measured using the MTT assay, which assesses mitochondrial function, or the LDH assay, which measures membrane integrity.
-
Apoptosis: Quantified by measuring the activity of executioner caspases (caspase-3/7) or by flow cytometry using Annexin V/Propidium Iodide staining.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels would be measured using fluorescent probes like DCFDA.
-
In Vivo Model of Neuroinflammation
This protocol would investigate this compound's potential to mitigate neuroinflammatory responses in an animal model.
Methodology:
-
Animal Model: A neuroinflammation model would be established in rodents (e.g., mice or rats) through intracerebroventricular or systemic administration of lipopolysaccharide (LPS).
-
Drug Administration: this compound would be administered chronically (e.g., daily for 1-2 weeks) via oral gavage or osmotic minipumps, starting before or after the LPS challenge.
-
Behavioral Assessment: Cognitive and motor functions would be assessed using standard behavioral tests (e.g., Morris water maze, open field test).
-
Biochemical and Histological Analysis:
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) would be quantified in brain tissue homogenates using ELISA or qPCR.
-
Microglial Activation: Assessed by immunohistochemical staining for markers like Iba1 in relevant brain regions (e.g., hippocampus, cortex).
-
Neuronal Survival: Neuronal loss would be quantified using stereological cell counting (e.g., NeuN-positive cells).
-
Conclusion and Future Directions
The existing preclinical evidence, while indirect, provides a compelling rationale for investigating the neuroprotective effects of this compound. Its demonstrated ability to inhibit GSK-3β is a significant finding that warrants further exploration. Future research should focus on direct experimental validation of its neuroprotective potential in in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Such studies would clarify whether the theoretical neuroprotective properties of this compound could translate into therapeutic benefits for a range of neurological disorders. The detailed protocols provided herein offer a framework for conducting these critical investigations.
References
- 1. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
Bifeprunox: A Technical Whitepaper on a Third-Generation Antipsychotic Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifeprunox (DU-127,090) is an investigational atypical antipsychotic that was a candidate for the treatment of schizophrenia and psychosis.[1] As a "third-generation" antipsychotic, its development was predicated on a novel pharmacological profile designed to offer a broader spectrum of efficacy and an improved side-effect profile compared to first and second-generation agents.[2] this compound is characterized by its dual action as a partial agonist at the dopamine D2 receptor and a potent agonist at the serotonin 5-HT1A receptor.[3] This mechanism was hypothesized to stabilize dopaminergic neurotransmission—reducing excessive activity in the mesolimbic pathway (addressing positive symptoms) while enhancing it in the mesocortical pathway (potentially improving negative and cognitive symptoms)—and to further ameliorate symptoms and reduce extrapyramidal side effects through its serotonergic activity.[4]
Phase II and III clinical trials demonstrated some efficacy in managing the symptoms of schizophrenia and a favorable metabolic profile, with minimal impact on weight gain and lipid levels compared to placebo.[5] However, the development of this compound was ultimately discontinued. In 2007, the U.S. Food and Drug Administration (FDA) rejected the New Drug Application, and in 2009, all development activities were ceased due to efficacy data not being robust enough to support its continued development for the stabilization of non-acute patients with schizophrenia. This whitepaper provides a detailed technical overview of this compound, including its pharmacology, pharmacokinetics, clinical trial data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action and Pharmacology
This compound's therapeutic rationale is rooted in its distinct receptor interaction profile, differentiating it from earlier antipsychotics that primarily act as dopamine D2 receptor antagonists.
Dopamine D2 Receptor Partial Agonism
This compound acts as a partial agonist at dopamine D2, D3, and D4 receptors. Unlike full antagonists which block the receptor, a partial agonist has intrinsic activity but produces a submaximal response compared to the endogenous ligand, dopamine. This property allows this compound to function as a dopamine stabilizer:
-
In hyperdopaminergic states (e.g., the mesolimbic pathway in psychosis), it competes with dopamine and lowers the overall receptor stimulation, thus reducing positive symptoms.
-
In hypodopaminergic states (e.g., the mesocortical pathway), it provides a baseline level of receptor stimulation, potentially alleviating negative and cognitive symptoms.
Serotonin 5-HT1A Receptor Agonism
This compound is also a potent agonist at 5-HT1A receptors. Activation of these receptors, particularly presynaptic autoreceptors in the dorsal raphe nucleus, is thought to enhance dopamine release in the prefrontal cortex, which may contribute to efficacy against negative and cognitive symptoms. This 5-HT1A agonism is also believed to mitigate the extrapyramidal symptoms (EPS) associated with D2 receptor modulation.
Receptor Binding Profile
This compound exhibits high affinity for dopamine D2-like and serotonin 5-HT1A receptors, with notably low affinity for receptors associated with common antipsychotic side effects, such as 5-HT2A/C, α1-adrenergic, histaminergic H1, and muscarinic receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Affinity (pKi) | Reference |
|---|---|---|
| Dopamine D2 | 8.5 | |
| Dopamine D3 | 9.1 | |
| Dopamine D4 | 8.0 |
| Serotonin 5-HT1A | 8.2 | |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
dot
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in a pooled analysis of 21 clinical pharmacology studies.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |
| Mean Elimination Half-life (t1/2) | 14.4 hours | |
| Apparent Volume of Distribution (Vd) | 1,300 L | |
| Plasma Protein Binding | >99% | |
| Relative Bioavailability | ~54% |
| Time to Steady State | 2 to 4 days | |
Clinical Efficacy and Safety
This compound underwent several clinical trials to assess its efficacy and safety in patients with schizophrenia.
Efficacy in Schizophrenia
Data from randomized controlled trials (RCTs) comparing this compound to placebo showed a statistically significant, albeit modest, reduction in the symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS).
Table 3: Summary of Efficacy Data from RCTs (this compound 20 mg vs. Placebo)
| Outcome Measure | Mean Difference (MD) | 95% Confidence Interval (CI) | Number of Participants (n) | Reference |
|---|---|---|---|---|
| PANSS Positive Subscale Score | -1.89 | -2.85 to -0.92 | 549 |
| PANSS Negative Subscale Score | -1.53 | -2.37 to -0.69 | 549 | |
In a long-term, six-month trial, this compound was shown to maintain stability in patients with stable schizophrenia when compared to placebo. However, in six-week trials involving patients with acute exacerbations, while it improved symptoms, the mean effect was smaller than that of active comparators.
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. A key finding was its favorable metabolic profile. Unlike many second-generation antipsychotics, this compound was not associated with significant weight gain or adverse effects on lipid and glucose levels.
-
Weight: The number of participants with a ≥7% weight increase was similar between the this compound and placebo groups.
-
Lipids: this compound demonstrated favorable effects on total cholesterol and triglyceride levels.
-
Extrapyramidal Symptoms (EPS): The incidence of EPS with this compound was similar to that of placebo.
Experimental Protocols and Methodologies
This section details the methodologies for key preclinical and clinical experiments cited in the evaluation of this compound.
In Vitro Receptor Binding Assays
These assays were crucial for determining the binding affinity of this compound for various neurotransmitter receptors.
Protocol: Radioligand Binding Assay
-
Tissue/Cell Preparation: Membranes were prepared from cell lines recombinantly expressing the human receptor of interest (e.g., HEK-293 cells expressing D2 or 5-HT1A receptors) or from dissected rat brain regions (e.g., striatum for D2, hippocampus for 5-HT1A).
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) was incubated with the membrane preparation in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition: Increasing concentrations of unlabeled this compound were added to the incubation mixture to compete with the radioligand for receptor binding sites.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.
dot
In Vivo Animal Models
Animal models were used to predict the antipsychotic efficacy and side-effect liability of this compound.
Protocol: Conditioned Avoidance Response (CAR) in Rats The CAR test is a predictive model for antipsychotic activity.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to move during the CS presentation to avoid the shock altogether (an avoidance response).
-
Testing: Once trained, rats are administered this compound, a vehicle control, or a reference antipsychotic.
-
Measurement: The number of avoidance responses is recorded. A decrease in avoidance responses without a corresponding decrease in escape responses is indicative of antipsychotic-like activity.
Protocol: Catalepsy Bar Test in Rats This test is used to assess the potential for a compound to induce extrapyramidal motor side effects (EPS).
-
Apparatus: A horizontal bar raised to a specific height (e.g., 10 cm) from the surface.
-
Procedure: Following drug administration, the rat's forepaws are gently placed on the bar, with its hind paws remaining on the floor.
-
Measurement: The time (latency) until the rat removes both forepaws from the bar is measured, up to a maximum cutoff time (e.g., 180 seconds). A longer latency to descend indicates a cataleptic state, suggesting a higher risk of EPS. This compound was found to lack motor side-effects in this model.
Clinical Trial Design
The clinical development program for this compound included multiple Phase II and III, randomized, double-blind, placebo-controlled trials.
Protocol: Phase III Trial for Acute Exacerbation of Schizophrenia (General Design)
-
Participants: Adult patients meeting DSM-IV criteria for schizophrenia, experiencing an acute exacerbation of psychotic symptoms. Key inclusion criteria often included a minimum score on the PANSS total scale.
-
Design: A multi-center, randomized, double-blind, placebo- and active-controlled (e.g., olanzapine or risperidone) study lasting approximately 6 weeks.
-
Intervention: Patients were randomized to receive a fixed daily dose of this compound (e.g., 20 mg, 30 mg, or 40 mg), placebo, or an active comparator.
-
Primary Efficacy Endpoint: The primary outcome was typically the change from baseline to endpoint (e.g., Day 42) in the PANSS total score.
-
Secondary Endpoints: These included changes in PANSS subscales (positive, negative, general psychopathology), the Clinical Global Impression (CGI) scale, and safety and tolerability assessments (e.g., weight change, metabolic parameters, adverse event reporting).
-
Statistical Analysis: An intent-to-treat (ITT) analysis was typically used, with mixed-model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare treatment groups.
dot
Conclusion and Future Perspective
This compound represents a well-conceived third-generation antipsychotic candidate, whose unique mechanism of D2 partial agonism and 5-HT1A agonism offered a compelling therapeutic hypothesis. Preclinical and early clinical data were promising, particularly regarding its favorable safety profile and low propensity for metabolic side effects. However, its ultimate failure to demonstrate sufficient efficacy in pivotal trials highlights the significant challenges in translating promising pharmacological concepts into clinically superior treatments for schizophrenia. The trajectory of this compound underscores the narrow therapeutic window for D2 receptor partial agonists and the high bar for demonstrating a meaningful clinical advantage in a competitive landscape. Despite its discontinuation, the story of this compound provides valuable insights for the ongoing development of novel antipsychotics, reinforcing the importance of optimizing the balance between D2 and 5-HT1A receptor activities to achieve robust efficacy across the complex symptom domains of schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Intrastriatal iron perfusion releases dopamine: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifeprunox: A Dopamine-System Stabilizer for Next-Generation Antipsychotic Development
An In-depth Technical Guide on the Core Pharmacology of a Novel Psychotropic Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bifeprunox is a novel atypical antipsychotic agent that exhibits a unique pharmacological profile as a dopamine-system stabilizer. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its interactions with dopamine and serotonin receptor systems. Through a detailed examination of its receptor binding affinities, functional activities, and the associated signaling pathways, this guide aims to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and potential therapeutic application. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework of this compound's molecular pharmacology.
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., anhedonia, social withdrawal), and cognitive deficits.[1] For decades, the primary therapeutic strategy has revolved around the modulation of dopamine neurotransmission, particularly the antagonism of the dopamine D2 receptor.[1] While effective for positive symptoms, this approach is often associated with significant side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia, and has limited efficacy against negative and cognitive symptoms.[2]
The development of atypical antipsychotics marked a significant advancement, with agents demonstrating a broader spectrum of efficacy and a more favorable side-effect profile, often attributed to their interactions with other neurotransmitter systems, notably the serotonin system.[2] this compound represents a further evolution in antipsychotic pharmacology, conceptualized as a "dopamine-system stabilizer."[1] This is achieved through its primary mechanism as a partial agonist at dopamine D2 receptors, coupled with potent agonism at serotonin 5-HT1A receptors. This dual action is hypothesized to modulate dopamine activity, reducing it in hyperdopaminergic states (as seen in the mesolimbic pathway in psychosis) and potentially enhancing it in hypodopaminergic states (as proposed for the prefrontal cortex in negative and cognitive symptoms). The 5-HT1A agonism is thought to contribute to the therapeutic effects, particularly on negative symptoms and cognitive deficits, while also mitigating the risk of EPS.
This technical guide will delve into the core pharmacological characteristics of this compound, providing a detailed analysis of its receptor interactions and functional consequences.
Receptor Binding and Functional Activity
The cornerstone of this compound's action lies in its specific binding profile and functional activity at key dopamine and serotonin receptors.
Quantitative Receptor Binding Affinities
This compound exhibits high affinity for dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor. The binding affinities, typically expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi | Reference |
| Dopamine D2 (striatal) | 8.83 | |
| Dopamine D2 | 8.5 | |
| Dopamine D3 | 9.1 | |
| Dopamine D4 | 8.0 | |
| Serotonin 5-HT1A (cortical) | 7.19 | |
| Serotonin 5-HT1A | 8.2 | |
| Serotonin 5-HT1A (human recombinant) | 8.0 |
Table 1: this compound Receptor Binding Affinities (pKi)
Quantitative Functional Efficacy
Beyond simple binding, the functional consequence of this interaction is critical. This compound acts as a partial agonist at dopamine D2 receptors and a potent agonist at 5-HT1A receptors. Functional efficacy is often quantified by the intrinsic activity (IA) or the maximal effect (Emax) compared to a full agonist, and the potency is represented by the pEC50 value (the negative logarithm of the half-maximal effective concentration).
| Receptor Subtype | Parameter | Value | Reference |
| Dopamine D2 (human cloned D2Long) | % of D2High state recognized | 69% | |
| Serotonin 5-HT1A (hippocampal) | pEC50 | 6.37 | |
| Serotonin 5-HT1A (human recombinant) | Emax | 70% |
Table 2: this compound Functional Efficacy
Experimental Protocols
To ensure the reproducibility and further exploration of this compound's pharmacology, detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound at dopamine D2 and serotonin 5-HT1A receptors.
-
Materials:
-
Radioligand: e.g., [3H]Spiperone (for D2 receptors), [3H]8-OH-DPAT (for 5-HT1A receptors).
-
Tissue Preparation: Membranes from rat striatum (for D2) or hippocampus/cortex (for 5-HT1A), or from cell lines expressing the recombinant human receptors (e.g., CHO or HEK293 cells).
-
Competitor: Unlabeled this compound at various concentrations.
-
Incubation Buffer: e.g., Tris-HCl buffer with appropriate ions (e.g., MgCl2, NaCl).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
-
-
Protocol:
-
Prepare tissue homogenates or cell membranes.
-
In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays: [35S]GTPγS Binding
This assay measures the activation of G-proteins coupled to a receptor upon agonist binding, providing a measure of functional efficacy.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at dopamine D2 and serotonin 5-HT1A receptors.
-
Materials:
-
Radioligand: [35S]GTPγS.
-
Tissue Preparation: As described for radioligand binding assays.
-
Agonist: this compound at various concentrations.
-
Assay Buffer: Containing GDP, MgCl2, and NaCl.
-
-
Protocol:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of this compound to the membranes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the Gα subunit using a scintillation counter.
-
Analyze the data to generate dose-response curves and determine EC50 and Emax values.
-
In Vivo Electrophysiology
This technique is used to measure the effects of a drug on the electrical activity of neurons in a living animal.
-
Objective: To assess the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN).
-
Animal Model: Anesthetized rats.
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Lower a recording microelectrode into the VTA or DRN.
-
Record the baseline firing rate of individual neurons.
-
Administer this compound (e.g., intravenously) and record the change in firing rate.
-
The partial agonist nature at D2 receptors is confirmed by observing a reduction in the inhibitory effect of a full agonist like apomorphine. The agonist effect at 5-HT1A receptors is confirmed by a suppression of firing activity that can be reversed by a 5-HT1A antagonist like WAY-100635.
-
Signaling Pathways
This compound exerts its effects by modulating intracellular signaling cascades downstream of D2 and 5-HT1A receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
-
Canonical Pathway: Upon activation by an agonist (or partial agonist like this compound), the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
β-Arrestin Pathway: D2 receptors can also signal through a G-protein-independent pathway involving β-arrestin. This pathway can modulate different cellular processes, including receptor internalization and signaling through other kinases.
Serotonin 5-HT1A Receptor Signaling
Similar to D2 receptors, 5-HT1A receptors are also GPCRs that couple to Gi/o proteins.
-
Primary Pathway: Activation of 5-HT1A receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. This is a primary mechanism underlying the therapeutic effects of 5-HT1A agonists.
-
Other Effector Systems: 5-HT1A receptor activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing its excitability.
Clinical Development and Future Directions
This compound underwent clinical trials for the treatment of schizophrenia. Phase II and III studies were conducted to evaluate its efficacy and safety. While some studies showed efficacy in treating acute psychotic symptoms and a generally tolerable side-effect profile, including a low incidence of weight gain and extrapyramidal symptoms, the overall clinical development of this compound was discontinued. The decision was based on the assessment that its efficacy was not sufficiently superior to existing treatments to warrant marketing approval.
Despite its discontinuation for schizophrenia, the pharmacological principles embodied by this compound remain highly relevant for the development of future antipsychotics. The concept of a dopamine-system stabilizer with potent 5-HT1A agonism continues to be an attractive strategy for achieving a broader spectrum of efficacy, particularly for the challenging negative and cognitive symptoms of schizophrenia, while minimizing side effects. Further research into compounds with similar but optimized profiles, potentially with different balances of D2 partial agonism and 5-HT1A agonism, or with additional interactions with other receptor systems, may yet yield a breakthrough in the treatment of schizophrenia and other psychotic disorders. The detailed pharmacological understanding of this compound, as outlined in this guide, provides a valuable foundation for these future endeavors.
References
In Vitro Characterization of Bifeprunox: A Technical Guide to its Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent characterized by its unique mixed agonist/antagonist activity at key neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This profile suggests a potential for stabilizing dopaminergic and serotonergic systems, which is a departure from traditional antipsychotics that primarily act as D2 receptor antagonists.[4][5] Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its receptor binding affinity and functional activity, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.
Quantitative Receptor Activity Profile of this compound
The following table summarizes the in vitro binding affinities (pKi), potency (pEC50), and efficacy (Emax) of this compound at various human receptors. This data has been compiled from multiple studies to provide a comparative overview.
| Receptor | Assay Type | Parameter | Value | Reference |
| Dopamine D2 | Radioligand Binding | pKi | 8.5 | |
| Dopamine D2 | GTPγS Binding | pEC50 | 8.97 | |
| Dopamine D2 | GTPγS Binding | Emax (%) | 26.3 | |
| Dopamine D3 | Radioligand Binding | pKi | 9.1 | |
| Dopamine D4 | Radioligand Binding | pKi | 8.0 | |
| Serotonin 5-HT1A | Radioligand Binding | pKi | 8.2 | |
| Serotonin 5-HT1A | Radioligand Binding | pKi | 8.0 | |
| Serotonin 5-HT1A | Functional Assay | pEC50 | 6.37 | |
| Serotonin 5-HT1A | Functional Assay | Emax (%) | 70 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency. Emax is the maximum efficacy of the compound relative to a full agonist.
Key Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific Binding Control: Haloperidol or another potent D2 antagonist.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the radioligand at a concentration close to its Kd.
-
Prepare a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).
-
-
Assay Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound (this compound) at various concentrations or buffer for total binding or non-specific binding control.
-
Radioligand.
-
Membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Serotonin 5-HT1A Receptor Activity
This protocol describes a method to determine the functional activity of this compound at the human 5-HT1A receptor by measuring its effect on cAMP (cyclic adenosine monophosphate) accumulation. Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: this compound.
-
Reference Agonist: 5-HT (Serotonin).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT1A expressing cells to an appropriate confluency.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonist (5-HT) in a suitable assay buffer.
-
Aspirate the culture medium from the cells and replace it with the assay buffer containing the test compounds.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation and Lysis:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for another defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP measurement following the protocol of the chosen assay kit. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Calculate the Emax value as the maximum inhibition achieved by this compound, typically expressed as a percentage of the inhibition achieved by the reference full agonist (5-HT).
-
[35S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the receptor of interest (e.g., Dopamine D2 receptor). This provides a measure of the compound's efficacy in activating the G-protein signaling cascade.
Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest.
-
Radioligand: [35S]GTPγS.
-
GDP (Guanosine Diphosphate): To ensure that G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Test Compound: this compound.
-
Reference Agonist: A known full agonist for the receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Prepare a working solution of [35S]GTPγS.
-
Prepare a working solution of GDP.
-
-
Assay Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound (this compound) or reference agonist at various concentrations.
-
GDP.
-
Membrane preparation.
-
-
Pre-incubate for a short period (e.g., 15-20 minutes) on ice.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a specified temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the percentage of stimulated binding against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values from the dose-response curve. The Emax is typically expressed as a percentage of the stimulation achieved by the reference full agonist.
-
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors, at which this compound exerts its key effects.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling Pathway
Experimental Workflows
The following diagrams outline the general workflows for the key in vitro assays described in this guide.
Radioligand Binding Assay Workflow
cAMP Functional Assay Workflow
[35S]GTPγS Binding Assay Workflow
Conclusion
The in vitro characterization of this compound reveals a potent and complex pharmacological profile, highlighted by its partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other compounds with similar mechanisms of action. A thorough understanding of the in vitro properties of such molecules is fundamental to advancing the development of novel therapeutics for psychiatric disorders.
References
- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. lnu.diva-portal.org [lnu.diva-portal.org]
- 5. Neuropharmacological profile of this compound: merits and limitations in comparison with other third-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifeprunox and the Challenge of Treating Negative Symptoms in Schizophrenia: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifeprunox, an investigational antipsychotic agent, garnered significant interest for its novel mechanism of action as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual activity was hypothesized to offer a superior treatment for schizophrenia, particularly for the challenging negative symptoms, while minimizing the extrapyramidal side effects and metabolic issues associated with existing antipsychotics. Despite promising preclinical data and some positive signals in early clinical trials, the development of this compound was ultimately discontinued in 2009. The U.S. Food and Drug Administration (FDA) deemed its efficacy insufficient compared to already marketed treatments. This technical guide provides an in-depth review of the scientific rationale, clinical trial data, and underlying molecular mechanisms related to this compound's potential in treating the negative symptoms of schizophrenia.
Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic hypothesis was rooted in its distinct pharmacological profile. Unlike traditional antipsychotics that act as potent D2 receptor antagonists, this compound was designed to modulate dopaminergic and serotonergic pathways implicated in the pathophysiology of schizophrenia's negative symptoms.
1.1. Dopamine D2 Receptor Partial Agonism:
Negative symptoms of schizophrenia are associated with reduced dopaminergic activity in the prefrontal cortex. As a partial agonist, this compound was expected to act as a dopamine system stabilizer.[1] In the hypodopaminergic prefrontal cortex, it would theoretically exhibit agonist activity, increasing dopaminergic signaling. Conversely, in the hyperdopaminergic mesolimbic pathway, implicated in positive symptoms, it would act as an antagonist, dampening excessive dopamine activity.[1]
1.2. Serotonin 5-HT1A Receptor Agonism:
Activation of 5-HT1A receptors has been linked to the release of dopamine in the prefrontal cortex.[2] By acting as a potent agonist at these receptors, this compound was hypothesized to further enhance cortical dopamine levels, thereby potentially alleviating negative symptoms.[3] This mechanism was also thought to contribute to a lower risk of extrapyramidal symptoms.
Below is a diagram illustrating the hypothesized mechanism of action of this compound in addressing the negative symptoms of schizophrenia.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The 5-HT1A receptor in schizophrenia: a promising target for novel atypical neuroleptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Bifeprunox in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Bifeprunox in rodent models, including detailed protocols, dosage information, and a summary of its pharmacological effects. This compound is an atypical antipsychotic agent characterized by its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1] This dual mechanism is believed to contribute to its potential efficacy in treating both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies involving this compound administration in rodents.
Table 1: In Vivo Efficacy and Dosage of this compound in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Male NMRI Mice | Intraperitoneal (i.p.) | 0.001 - 2.5 mg/kg | Diminished marble-burying behavior, with effective activity starting at 0.0025 mg/kg. | [1] |
| Male Wistar Rats | Subcutaneous (s.c.) | 4 - 250 µg/kg | Dose-dependent attenuation of nicotine-seeking behavior (4-16 µg/kg). Higher doses (64-250 µg/kg) reduced spontaneous locomotor activity. | [3] |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 0.8 mg/kg (3 times per day for 10 weeks) | Significant reduction in body weight gain, and food and water intake. | |
| Anesthetized Rats | Intravenous (i.v.) | 25 - 400 µg/kg (cumulative) | Decreased firing of dopamine neurons in the ventral tegmental area (VTA). | |
| Anesthetized Rats | Intravenous (i.v.) | 250 µg/kg | Reduced firing activity of VTA dopamine neurons by 40-50%. |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | AUC | Reference |
| Rat/Mouse | Not Specified | Not Specified | Data not available | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
1. Drug Preparation
The solubility of this compound in aqueous solutions is limited. Therefore, appropriate vehicles are necessary for in vivo administration. While specific vehicles used in all cited studies are not consistently reported, a common approach for similar compounds involves initial dissolution in an organic solvent followed by suspension or dilution in a suitable vehicle.
Recommended Vehicle Preparation:
-
For Intraperitoneal and Subcutaneous Injection:
-
Dissolve this compound in a minimal amount of Dimethyl sulfoxide (DMSO).
-
For the final formulation, a mixture of DMSO and corn oil (e.g., 10:90 ratio) can be used. For example, to prepare a 2.5 mg/mL solution, a 25 mg/mL stock in DMSO can be diluted 1:10 in corn oil.
-
Alternatively, a suspension in 0.5% w/v carboxymethyl cellulose (CMC) in saline can be prepared.
-
-
For Oral Gavage:
-
A suspension in 0.5% w/v carboxymethyl cellulose (CMC) or corn oil is commonly used for oral administration of poorly soluble compounds.
-
-
For Intravenous Injection:
-
For intravenous administration, this compound should be dissolved in a vehicle suitable for injection into the bloodstream, such as a solution containing a solubilizing agent like cyclodextrin. It is crucial to ensure the final solution is sterile and free of particulates.
-
Important Considerations:
-
Always prepare fresh solutions on the day of the experiment.
-
Vortex or sonicate the solution to ensure a uniform suspension before each administration.
-
The pH of the final formulation should be as close to physiological pH (~7.4) as possible to minimize irritation.
2. Administration Protocols
The following are general guidelines for the administration of this compound to rodents. Specific details such as needle gauge and injection volume should be adjusted based on the animal's weight and the specific experimental requirements.
a) Intraperitoneal (i.p.) Injection
-
Animal Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip to expose the abdomen.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Procedure:
-
Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution slowly. The maximum recommended injection volume is typically < 10 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
b) Subcutaneous (s.c.) Injection
-
Animal Restraint: Manually restrain the animal and lift the loose skin over the back of the neck or flank to form a "tent".
-
Injection Site: The dorsal scapular region is a common site for subcutaneous injections.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
-
c) Oral Gavage (p.o.)
-
Animal Restraint: Proper restraint is crucial to avoid injury. For mice, scruff the animal to immobilize the head. For rats, a towel wrap can be effective.
-
Gavage Needle: Use a flexible or ball-tipped gavage needle appropriate for the size of the animal.
-
Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw and try again.
-
Administer the this compound suspension. The maximum recommended volume is typically 10 ml/kg.
-
Remove the needle gently.
-
Monitor the animal for any signs of respiratory distress.
-
d) Intravenous (i.v.) Injection
-
Animal Restraint: Restrain the animal in a device that allows for safe and stable access to the tail vein.
-
Injection Site: The lateral tail vein is the most common site for intravenous injections in rodents.
-
Procedure:
-
Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Use a 27-30 gauge needle.
-
Insert the needle into the vein, parallel to the vein's direction.
-
Successful entry into the vein can be confirmed by a flash of blood in the needle hub.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound acts as a partial agonist at both presynaptic D2 autoreceptors and postsynaptic D2 and 5-HT1A receptors.
Caption: A typical experimental workflow for in vivo studies of this compound in rodents.
References
- 1. This compound | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 2. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a partial agonist at dopamine D2 and serotonin 1A receptors, influences nicotine-seeking behaviour in response to drug-associated stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research of Bifeprunox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox was an investigational atypical antipsychotic agent recognized for its unique pharmacological profile as a "third-generation" antipsychotic.[1] It acts as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[2] This dual mechanism was hypothesized to offer efficacy against positive, negative, and cognitive symptoms of schizophrenia while minimizing extrapyramidal symptoms (EPS) and metabolic side effects associated with earlier antipsychotics.[1][2] Although the clinical development of this compound was discontinued, its distinct mechanism of action and the preclinical data generated remain of significant interest to researchers in neuropsychopharmacology.[3]
These application notes provide a comprehensive overview of this compound's pharmacological characteristics and detailed protocols for key preclinical assays used to determine its dosage and efficacy.
Mechanism of Action
This compound functions as a dopamine system stabilizer. As a partial D2 agonist, it is believed to modulate dopamine activity by reducing it in hyperactive dopaminergic pathways and increasing it in hypoactive regions. This is thought to contribute to its antipsychotic effects on positive symptoms. Simultaneously, its agonist activity at 5-HT1A receptors may contribute to efficacy against negative symptoms and reduce the likelihood of EPS. This compound has high affinity for dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor, with minimal interaction at 5-HT2A/2C, muscarinic, or histaminergic H1 receptors.
Signaling Pathway
The signaling pathway of this compound involves its interaction with D2 and 5-HT1A receptors, both of which are G protein-coupled receptors (GPCRs). As a partial agonist at the D2 receptor, it elicits a submaximal response compared to the full agonist dopamine, thereby stabilizing dopaminergic neurotransmission. At the 5-HT1A receptor, it acts as an agonist, mimicking the effects of serotonin.
References
- 1. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Bifeprunox in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of Bifeprunox, a potent partial dopamine D2-like and 5-HT1A receptor agonist, for in vitro cell culture assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for consistent and reproducible experimental results.
Introduction to this compound
This compound is an atypical antipsychotic agent that exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3][4][5] This dual action is believed to contribute to its potential efficacy in treating both positive and negative symptoms of schizophrenia, with a reduced likelihood of extrapyramidal side effects compared to traditional antipsychotics. Its mechanism involves stabilizing the dopamine system by acting as an antagonist in states of dopamine hyperactivity and as an agonist in states of hypoactivity. The 5-HT1A receptor agonism may further enhance its therapeutic effects. In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound.
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for achieving accurate and reliable results in cell-based assays. Due to its low aqueous solubility, a suitable organic solvent is required to prepare a concentrated stock solution, which can then be diluted to the desired final concentration in cell culture media.
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro applications. It is important to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity.
Quantitative Solubility Data:
| Solvent | Solubility |
| DMSO | Soluble |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
Materials:
-
This compound (MW: 385.48 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Accurately weigh out 3.85 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage.
Application in Cell Culture Assays
The prepared this compound stock solution can be used in a variety of in vitro cell culture assays to investigate its effects on cellular signaling, viability, and function.
Recommended Cell Lines: For studying the effects of this compound on its primary targets, cell lines endogenously expressing or engineered to express dopamine D2 and/or 5-HT1A receptors are recommended. Examples of suitable cell lines include:
-
CHO (Chinese Hamster Ovary) cells: These cells are often used for recombinant expression of GPCRs, including dopamine D2 and 5-HT1A receptors.
-
HEK293 (Human Embryonic Kidney 293) cells: Similar to CHO cells, HEK293 cells are readily transfected and are a common model for studying GPCR signaling.
-
Sf9 (Spodoptera frugiperda) insect cells: These cells have been used for expressing human dopamine D2L receptors for binding assays.
-
SH-SY5Y (Human Neuroblastoma) cells: This cell line has neuronal characteristics and can be a relevant model for studying antipsychotic drug effects.
-
HT22 (Mouse Hippocampal) cells: This immortalized mouse hippocampal cell line is another valuable tool for in vitro studies of neuropsychological diseases.
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell line, the specific assay, and the desired endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. Based on its in vitro binding affinity and potency, a starting concentration range of 1 nM to 10 µM is suggested for initial experiments.
Protocol for Treating Cells with this compound:
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile pipette tips
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the drug.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by the specific assay protocol.
-
Downstream Analysis: Following incubation, proceed with the specific downstream analysis, such as cell viability assays, signaling pathway analysis, or functional assays.
Experimental Workflow and Signaling Pathways
Experimental Workflow:
The following diagram illustrates a typical workflow for solubilizing and using this compound in an in vitro cell culture experiment.
Signaling Pathways of this compound:
This compound exerts its effects primarily through the modulation of dopamine D2 and serotonin 5-HT1A receptor signaling pathways.
Dopamine D2 Receptor Signaling:
As a partial agonist, this compound can either inhibit or stimulate the D2 receptor depending on the endogenous dopamine levels. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.
5-HT1A Receptor Signaling:
This compound acts as an agonist at the 5-HT1A receptor, which is also a Gi/o-coupled GPCR.
Summary of Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 385.48 g/mol | N/A |
| Recommended Solvent | DMSO | |
| Recommended Stock Concentration | 10 mM | General Practice |
| Final DMSO Concentration in Culture | < 0.5% (ideally < 0.1%) | |
| Suggested In Vitro Working Range | 1 nM - 10 µM | Based on Potency |
| Dopamine D2 Receptor Affinity (pKi) | 8.5 | |
| 5-HT1A Receptor Affinity (pKi) | 8.2 | |
| Dopamine D2 Receptor Efficacy | Partial Agonist | |
| 5-HT1A Receptor Efficacy | Agonist |
Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always refer to the manufacturer's safety data sheet (SDS) for safe handling of this compound and DMSO.
References
- 1. This compound | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 2. lnu.diva-portal.org [lnu.diva-portal.org]
- 3. ovid.com [ovid.com]
- 4. Neuropharmacological profile of this compound: merits and limitations in comparison with other third-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H23N3O2 | CID 208951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bifeprunox in Rodent Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent characterized by its potent partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This unique pharmacological profile suggests its potential utility in treating a range of neuropsychiatric disorders, including schizophrenia and anxiety.[2] These application notes provide detailed protocols for utilizing this compound in various rodent behavioral paradigms to assess its antipsychotic, anxiolytic, and other behavioral effects.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic systems. It acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors.[1] This dual action is thought to contribute to its therapeutic effects by stabilizing dopamine levels in key brain regions and enhancing serotonergic neurotransmission.
Data Presentation: Quantitative Summary
The following tables summarize the reported effects of this compound in various rodent behavioral paradigms.
Table 1: Effects of this compound in Mouse Behavioral Paradigms
| Behavioral Paradigm | Mouse Strain | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Marble Burying | Male NMRI | Intraperitoneal (i.p.) | 0.001 - 2.5 mg/kg | Decreased marble burying | |
| Apomorphine-Induced Climbing | Not Specified | Oral | ED50 = 0.14 mg/kg | Inhibition of climbing | |
| Apomorphine-Induced Climbing | Not Specified | Intraperitoneal (i.p.) | ED50 = 0.5 mg/kg | Inhibition of climbing |
Table 2: Effects of this compound in Rat Behavioral Paradigms
| Behavioral Paradigm | Rat Strain | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Nicotine-Seeking Behavior | Male Wistar | Subcutaneous (s.c.) | 4 - 16 µg/kg | Attenuated response to nicotine-associated cues | |
| Spontaneous Locomotor Activity | Male Wistar | Subcutaneous (s.c.) | 64 - 250 µg/kg | Reduced activity | |
| Sucrose-Reinforced Operant Responding | Male Wistar | Subcutaneous (s.c.) | 64 - 250 µg/kg | Suppressed responding | |
| Nicotine Self-Administration | Male Wistar | Subcutaneous (s.c.) | 64 - 250 µg/kg | Suppressed responding | |
| Foot Shock-Induced Ultrasonic Vocalization | Not Specified | Not Specified | Higher potency than aripiprazole | Reduced vocalizations | |
| Dorsal Raphe 5-HT Neuron Firing | Drug-Naive | Intravenous (i.v.) | 50 - 400 µg/kg | Suppressed firing activity | |
| Ventral Tegmental Area (VTA) DA Neuron Firing | Drug-Naive | Intravenous (i.v.) | 25 - 400 µg/kg | Decreased firing rate and bursting activity |
Experimental Protocols
Marble Burying Test (Anxiety/Repetitive Behavior)
This test assesses anxiety-like and compulsive-like behaviors in mice, indicated by the burying of glass marbles.
Materials:
-
Standard mouse cages
-
Fresh bedding (approximately 5 cm deep)
-
20 glass marbles per cage
-
Test mice (e.g., Male NMRI)
Protocol:
-
Habituate mice to the testing room for at least 30 minutes prior to the test.
-
Prepare test cages with 5 cm of fresh bedding.
-
Evenly space 20 marbles on the surface of the bedding.
-
Gently place a single mouse in the cage.
-
Allow the mouse to explore the cage undisturbed for 30 minutes.
-
After the 30-minute session, carefully remove the mouse and return it to its home cage.
-
Count the number of marbles that are at least two-thirds covered by bedding.
-
Administer this compound (e.g., 0.001-2.5 mg/kg, i.p.) at a predetermined time before the test.
Conditioned Avoidance Response (Antipsychotic Activity)
This paradigm is a predictive model for antipsychotic efficacy, where the drug's ability to suppress a learned avoidance response is measured.
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock
-
A conditioned stimulus (CS) generator (e.g., light or tone)
-
An unconditioned stimulus (US) generator (e.g., shocker)
-
Test rats
Protocol:
-
Habituation: Place the rat in the shuttle box for a set period (e.g., 5 minutes) for 1-2 days to acclimate to the apparatus.
-
Training:
-
Each trial begins with the presentation of the CS (e.g., a light or tone) for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, the CS is terminated, and no shock is delivered (avoidance response).
-
If the rat fails to move to the other compartment during the CS, the US (a mild footshock, e.g., 0.5 mA for 5 seconds) is delivered. The rat can escape the shock by moving to the other compartment.
-
Conduct a set number of trials per session (e.g., 30 trials) with a variable inter-trial interval.
-
Continue training until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Administer this compound or vehicle at a predetermined time before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and failures to respond.
-
Nicotine-Seeking Behavior (Operant Conditioning)
This model assesses the effect of this compound on the motivation to seek a drug, in this case, nicotine, cued by environmental stimuli.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and a drug delivery system (e.g., infusion pump for intravenous self-administration).
-
Test rats (e.g., Male Wistar) with indwelling intravenous catheters.
Protocol:
-
Training:
-
Rats are trained to press a lever to receive an infusion of nicotine. Each lever press is paired with a cue (e.g., a light).
-
Training continues until a stable pattern of self-administration is established.
-
-
Extinction:
-
Lever presses no longer result in nicotine infusion or the presentation of the cue.
-
Extinction sessions continue until responding on the previously active lever significantly decreases.
-
-
Reinstatement:
-
Administer this compound (e.g., 4-16 µg/kg, s.c.) or vehicle 30 minutes before the reinstatement test.
-
Present the cue (without nicotine) that was previously paired with nicotine infusion.
-
Measure the number of presses on the previously active lever as an index of cue-induced nicotine seeking.
-
Ultrasonic Vocalization Test (Anxiety)
Rodent pups emit ultrasonic vocalizations (USVs) when separated from their mother, and a reduction in these calls can indicate an anxiolytic effect.
Materials:
-
An isolation chamber
-
An ultrasonic microphone and recording software
-
Test rat pups
Protocol:
-
Separate a pup from its dam and littermates.
-
Place the pup in the isolation chamber, which is maintained at a specific temperature.
-
Record the number and characteristics of USVs for a set period (e.g., 5 minutes).
-
Administer this compound or vehicle to the pups (or the dam, depending on the experimental design) prior to the isolation period.
-
Compare the number of USVs between treatment groups.
Elevated Plus Maze (Anxiety)
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video tracking software.
-
Test rodents (mice or rats).
Protocol:
-
Habituate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms, closed arms, and the number of entries into each arm using video tracking software.
Forced Swim Test (Depression-like Behavior)
This test is used to screen for antidepressant-like activity. Immobility in the test is interpreted as a state of behavioral despair.
Materials:
-
A cylindrical container filled with water.
-
Test rodents (mice or rats).
Protocol:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal individually into the cylinder of water (23-25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion other than that necessary to keep the head above water.
-
Remove the animal, dry it, and return it to its home cage.
References
Application of Bifeprunox in PET Imaging of D2 Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is a potent partial agonist of the dopamine D2 receptor, a key target in the treatment of neuropsychiatric disorders such as schizophrenia. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of receptor density and occupancy in the living brain. While a specific radiolabeled version of this compound for PET imaging has not been extensively documented in publicly available research, its high affinity for the D2 receptor makes it a prime candidate for such applications. This document provides a generalized framework for the application of a hypothetical this compound-based PET tracer for imaging D2 receptors, drawing upon established protocols for other D2 receptor partial agonists.
This compound exhibits high affinity for striatal D2 receptors, with a reported pKi of 8.83.[1] As a partial agonist, it acts as a dopamine stabilizer, modulating dopamine activity in different brain regions.[1] PET imaging with a radiolabeled form of this compound could provide invaluable insights into its pharmacokinetic and pharmacodynamic properties in vivo, aiding in dose selection and understanding its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and comparative D2 receptor ligands relevant to PET imaging studies.
Table 1: In Vitro Binding Affinities of this compound and Related Compounds
| Compound | Receptor | pKi | Reference |
| This compound | Striatal D2 | 8.83 | [1] |
| This compound | Cortical 5-HT1A | 7.19 | [1] |
| Aripiprazole | D2 | - | - |
| Haloperidol | D2 | - | - |
Table 2: Receptor Occupancy Data for D2 Receptor Partial Agonists from Human PET Studies
| Drug | PET Tracer | Dose | Striatal D2 Receptor Occupancy (%) | Reference |
| Aripiprazole | [11C]raclopride | 2 mg | 72-74 | [2] |
| Aripiprazole | [11C]raclopride | 10 mg | 85-86 | |
| Aripiprazole | [11C]raclopride | 30 mg | 86-92 | |
| Brexpiprazole | [11C]raclopride | - | >90 | |
| Cariprazine | [11C]raclopride | - | High |
Experimental Protocols
The following are detailed, generalized protocols for the potential use of a radiolabeled this compound analog (e.g., [11C]this compound) in preclinical PET imaging of D2 receptors. These protocols are based on established methodologies for other D2 receptor PET tracers.
Radiosynthesis of a Hypothetical [11C]this compound Tracer
This protocol describes a general method for the radiosynthesis of a carbon-11 labeled PET tracer via O-methylation of a suitable precursor.
Objective: To synthesize [11C]this compound with high radiochemical purity and specific activity.
Materials:
-
Desmethyl-Bifeprunox precursor
-
[11C]Methyl iodide ([11C]CH3I)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Protocol:
-
Precursor Preparation: Dissolve the desmethyl-Bifeprunox precursor in anhydrous DMF.
-
Activation: Add NaH to the precursor solution to deprotonate the hydroxyl group.
-
Radiolabeling: Bubble the gaseous [11C]CH3I, produced from a cyclotron, through the activated precursor solution at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.
-
Quenching: Quench the reaction by adding water.
-
Purification:
-
Inject the reaction mixture onto a semi-preparative HPLC system.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate [11C]this compound from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water for injection to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol for injection.
-
Dilute with sterile saline for injection to the desired radioactive concentration and an ethanol concentration of less than 10%.
-
-
Quality Control:
-
Determine the radiochemical purity using analytical HPLC.
-
Measure the specific activity.
-
Caption: Radiosynthesis workflow for a hypothetical [11C]this compound.
Preclinical PET Imaging Protocol
This protocol outlines the procedure for conducting in vivo PET imaging in a rodent model to assess the brain uptake and D2 receptor binding of a hypothetical radiolabeled this compound.
Objective: To determine the in vivo distribution and specific binding of [11C]this compound to D2 receptors in the brain.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
[11C]this compound radiotracer
-
D2 receptor antagonist (e.g., haloperidol or raclopride) for blocking studies
-
PET/CT scanner
-
Catheter for intravenous injection
Protocol:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before the scan to reduce blood glucose levels.
-
Anesthetize the rat with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed.
-
-
PET Scan Acquisition:
-
Baseline Scan:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [11C]this compound (e.g., 10-20 MBq) intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Blocking Scan (to determine specificity):
-
On a separate day, pre-treat a separate cohort of animals with a D2 receptor antagonist (e.g., haloperidol, 1 mg/kg, i.p.) 30 minutes before the radiotracer injection.
-
Repeat the PET scan acquisition as described for the baseline scan.
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images with a standard rat brain atlas or a CT scan for anatomical reference.
-
Draw regions of interest (ROIs) on brain areas rich in D2 receptors (e.g., striatum) and a reference region with low D2 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) and binding potential (BPND) using appropriate kinetic modeling (e.g., simplified reference tissue model).
-
Compare the BPND between the baseline and blocking scans to determine the percentage of specific binding.
-
Caption: Preclinical PET imaging workflow.
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of action of this compound at the dopamine D2 receptor and its relationship to PET imaging.
Caption: this compound action at the D2 receptor and PET principle.
Conclusion
The development of a dedicated this compound PET tracer would be a valuable tool for neuroscience research and drug development. The protocols and information provided herein offer a comprehensive guide for researchers interested in pursuing the application of this compound in PET imaging of D2 receptors. Such studies would enable a deeper understanding of its in vivo pharmacology and contribute to the optimization of treatment strategies for schizophrenia and other disorders involving the dopaminergic system.
References
Application Notes and Protocols for Long-Term Bifeprunox Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2][3] This dual mechanism of action positions this compound as a potential "dopamine-serotonin system stabilizer," theoretically offering therapeutic benefits for both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS) and metabolic disturbances often associated with other antipsychotics.[2][4] Despite promising initial findings, the clinical development of this compound was discontinued due to insufficient efficacy in the long-term stabilization of non-acute schizophrenia patients. Nevertheless, the study of its long-term effects remains valuable for understanding the neurobiology of dopamine and serotonin modulation and for informing the development of future antipsychotic medications.
These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the sustained effects of this compound. The protocols detailed below are intended to serve as a guide for researchers investigating the chronic impact of this compound on behavioral, neurochemical, and histological endpoints.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through two receptor systems:
-
Dopamine D2 Receptors: As a partial agonist, this compound modulates dopamine signaling by acting as an antagonist in hyperdopaminergic states (e.g., mesolimbic pathway in psychosis) and as an agonist in hypodopaminergic states (e.g., mesocortical pathway in negative symptoms). This is thought to contribute to its antipsychotic effects while minimizing the risk of EPS.
-
Serotonin 5-HT1A Receptors: As a full agonist, this compound enhances serotonergic neurotransmission. Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects and may also contribute to the mitigation of EPS.
The downstream signaling pathways initiated by this compound at these receptors are complex and cell-type specific. The following diagrams illustrate the principal signaling cascades.
Experimental Design for Long-Term Preclinical Studies
The following experimental design is proposed for a comprehensive evaluation of the long-term effects of this compound in a rodent model.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from published studies on this compound.
Table 1: Preclinical Data from a 10-Week Study in Rats
| Parameter | Control Group | This compound (0.8 mg/kg, 3x/day) | Aripiprazole (0.75 mg/kg, 3x/day) | Haloperidol (0.1 mg/kg, 3x/day) |
| Body Weight Gain (g) | Increase | Significant Decrease | No Significant Change | No Significant Change |
| Food Intake ( g/day ) | Baseline | Significant Decrease | No Significant Change | No Significant Change |
| Water Intake (mL/day) | Baseline | Significant Decrease | Decrease | Decrease |
| Locomotor Activity | Baseline | Significant Decrease | No Significant Change | No Significant Change |
| White Fat Mass (g) | Baseline | No Significant Change | Not Reported | Not Reported |
Data adapted from a 10-week study comparing the effects of this compound, Aripiprazole, and Haloperidol in rats.
Table 2: Summary of Phase III Clinical Trial Data (6-Month Study)
| Outcome Measure | Placebo Group | This compound Group |
| Time to Deterioration | Baseline | Significantly Prolonged |
| Body Weight Change | Baseline | Decrease |
| Body Mass Index (BMI) Change | Baseline | Decrease |
| Total Cholesterol | No Significant Change | Favorable Effects (Comparable to Placebo) |
| Triglycerides | No Significant Change | Favorable Effects (Comparable to Placebo) |
| LDL Cholesterol | No Significant Change | Favorable Effects (Comparable to Placebo) |
| VLDL Cholesterol | No Significant Change | Favorable Effects (Comparable to Placebo) |
Data summarized from a 6-month, double-blind, placebo-controlled Phase III study in stabilized adult patients with schizophrenia.
Experimental Protocols
Long-Term Oral Administration of this compound in Rats
Objective: To administer a consistent daily dose of this compound to rats over an extended period.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (flexible, appropriate size for rats)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1.0 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Suspend the powder in the vehicle to the desired final concentration.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the dosing solution into a syringe.
-
Insert the gavage needle gently into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer the dose once daily at the same time each day for the duration of the study (e.g., 12 weeks).
-
A control group should receive the vehicle only.
-
Conditioned Avoidance Response (CAR) Test
Objective: To assess the antipsychotic-like activity of this compound by measuring its ability to suppress a learned avoidance response.
Apparatus:
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; e.g., a footshock).
Procedure:
-
Acquisition Phase (Training):
-
Place the rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver the US (e.g., 0.5 mA footshock) for a short duration (e.g., 5 seconds) at the end of the CS presentation. The rat can escape the shock by moving to the other compartment.
-
Repeat for a set number of trials (e.g., 50 trials) per day for 5 consecutive days.
-
-
Testing Phase (Long-Term Treatment):
-
After the acquisition phase, begin chronic this compound administration.
-
Once a week, test the animals in the CAR paradigm as described above, but without the US (extinction trials) to assess the retention of the avoidance response.
-
Record the number of avoidance responses, escape responses, and failures to respond.
-
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To evaluate the effect of this compound on sensorimotor gating, a process often deficient in schizophrenia.
Apparatus:
-
Acoustic startle reflex system with a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Acclimation:
-
Place the rat in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 75 dB or 85 dB white noise for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Measure the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Conduct PPI testing at baseline and at regular intervals (e.g., every 4 weeks) throughout the long-term treatment period.
-
Neurochemical Analysis
Objective: To measure the levels of dopamine, serotonin, and their metabolites in specific brain regions following long-term this compound treatment.
Procedure:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and rapidly dissect the brains.
-
Isolate brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus).
-
Immediately freeze the tissue on dry ice and store at -80°C.
-
-
Sample Preparation:
-
Homogenize the brain tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use HPLC with electrochemical detection to quantify the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Compare the levels in the this compound-treated group to the vehicle-treated control group.
-
Histological Analysis
Objective: To examine potential long-term structural changes in the brain, including neuronal integrity and glial activation, following chronic this compound treatment.
Procedure:
-
Tissue Preparation:
-
At the end of the study, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix them in the same fixative.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat or vibratome.
-
-
Immunohistochemistry (IHC):
-
Stain brain sections for markers of:
-
Neuronal integrity: NeuN
-
Astrocytic activation: Glial fibrillary acidic protein (GFAP)
-
Microglial activation: Ionized calcium-binding adapter molecule 1 (Iba1)
-
-
-
Microscopy and Analysis:
-
Image the stained sections using a microscope.
-
Quantify the number of labeled cells or the intensity of staining in specific brain regions to assess for any treatment-related changes.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the long-term effects of this compound. While the clinical development of this compound has been halted, further preclinical research is crucial for a deeper understanding of its unique pharmacological profile. The data generated from such studies can provide valuable insights into the complex interplay of the dopamine and serotonin systems in the brain and guide the development of the next generation of antipsychotic drugs with improved efficacy and tolerability. The discontinuation of this compound due to long-term efficacy challenges underscores the importance of comprehensive and extended preclinical and clinical evaluations for novel CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Techniques for Measuring Bifeprunox Plasma Concentrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3][4][5] Although its clinical development was discontinued, the need for accurate quantification of this compound in plasma may still arise in non-clinical research and pharmacokinetic studies. This document provides detailed application notes and protocols for the determination of this compound plasma concentrations using modern analytical techniques. Given the limited availability of published methods specifically validated for this compound, this guide adapts established and validated methods for other atypical antipsychotics with similar physicochemical properties and expected plasma concentration ranges. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a more accessible alternative.
Pharmacokinetic studies have shown that after oral administration of 20 to 40 mg/day, the area under the plasma concentration-time curve (AUC₀₋₂₄ ₕ) for this compound ranges from approximately 381.5 to 825.1 ng·h/mL. The peak plasma concentrations (Cₘₐₓ) are reached in about 2 hours. These values suggest that analytical methods should be sensitive enough to quantify this compound in the low ng/mL range.
Mechanism of Action: Dopamine and Serotonin Signaling Pathways
This compound exerts its therapeutic effects by modulating dopamine and serotonin pathways in the brain. As a partial agonist, it stabilizes the activity of D2 and 5-HT1A receptors. In conditions of excessive dopamine (hyperdopaminergic), it acts as an antagonist, while in low dopamine states (hypodopaminergic), it exhibits agonistic properties. Its agonism at 5-HT1A receptors is thought to contribute to its efficacy against negative symptoms of schizophrenia and a reduced likelihood of extrapyramidal side effects.
Analytical Methodologies
The following sections detail the protocols for LC-MS/MS and HPLC-UV analysis of this compound in plasma.
I. LC-MS/MS Method
LC-MS/MS is the preferred method for the quantification of this compound in plasma due to its high sensitivity, selectivity, and speed. The following protocol is adapted from validated methods for similar atypical antipsychotics.
1.1. Experimental Protocol
1.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample clean-up.
Materials:
-
Human plasma
-
This compound analytical standard
-
Internal Standard (IS), e.g., Aripiprazole-d8
-
Acetonitrile (HPLC grade)
-
Purified water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 15,000 rpm for 8 minutes at 4°C.
-
Transfer 40 µL of the clear supernatant to an autosampler vial.
-
Add 200 µL of purified water and vortex briefly.
-
Inject the sample into the LC-MS/MS system.
1.1.2. Liquid Chromatography
-
HPLC System: ACQUITY UPLC I-Class System or equivalent
-
Column: Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm or equivalent C18 column
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.00 min: 30% B
-
3.00 min: 50% B
-
5.00 min: 100% B
-
7.00 min: 100% B
-
7.10 min: 10% B
-
9.50 min: 10% B
-
1.1.3. Mass Spectrometry
-
Mass Spectrometer: Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - to be optimized):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Ion Source Parameters: To be optimized for this compound (e.g., Capillary voltage, Cone voltage, Source temperature, Desolvation gas flow).
1.2. Data Presentation: Quantitative Parameters (Adapted from similar antipsychotics)
The following table summarizes the expected validation parameters for an LC-MS/MS method for this compound, based on published data for other antipsychotics.
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | 96.3% to 115% (with IS normalization) |
II. HPLC-UV Method
An HPLC-UV method can be a cost-effective alternative for the quantification of this compound, particularly when the expected concentrations are in the higher ng/mL to µg/mL range.
2.1. Experimental Protocol
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC-UV analysis.
Materials:
-
Human plasma
-
This compound analytical standard
-
Internal Standard (IS)
-
Acetate buffer (50 mM, pH 4.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE Cartridges (e.g., C18)
-
SPE Vacuum Manifold
Procedure:
-
Pipette 500 µL of plasma into a polypropylene tube.
-
Add 50 µL of the internal standard solution and vortex for 30 seconds.
-
Add 500 µL of 50 mM acetate buffer (pH 4.5) for protein precipitation.
-
Vortex for an additional 60 seconds and then centrifuge at 10,000 g for 10 minutes at 4°C.
-
Activate a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC mobile phase solvent B.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 500 µL of HPLC solvent B, followed by 250 µL of HPLC grade water.
-
Elute the analytes with 1 mL of methanol:acetonitrile (90:10, v/v).
-
Evaporate the eluate to dryness at 50°C.
-
Reconstitute the residue in 150 µL of H₂O:CH₃CN (60:40, v/v) and inject into the HPLC system.
2.1.2. High-Performance Liquid Chromatography
-
HPLC System: Standard HPLC system with UV detector
-
Column: XBridge C18, 4.6 mm × 150 mm, 3.5 µm or equivalent
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 50 mM Acetate Buffer, pH 4.5
-
Flow Rate: 1 mL/min
-
Injection Volume: 30 µL
-
Column Temperature: 35°C
-
UV Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 215-280 nm)
-
Gradient Elution:
-
0-9 min: 40% A
-
9-16 min: 40% to 70% A
-
Re-equilibration step to initial conditions.
-
Total run time: ~25 min
-
2.2. Data Presentation: Quantitative Parameters (Adapted from similar antipsychotics)
The following table summarizes the expected validation parameters for an HPLC-UV method for this compound.
| Parameter | Expected Range/Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Deviation) | < 15% |
| Extraction Recovery | 80% - 120% |
Conclusion
The analytical methods detailed in this document provide a robust framework for the quantification of this compound in human plasma. The LC-MS/MS method offers superior sensitivity and is recommended for studies requiring the measurement of low plasma concentrations. The HPLC-UV method, while less sensitive, provides a reliable and more accessible alternative for routine analysis. Proper method validation according to regulatory guidelines is essential before applying these protocols to study samples. The provided workflows and protocols, adapted from well-established methods for similar compounds, offer a solid starting point for researchers in the field of drug development and pharmacology.
References
- 1. lnu.diva-portal.org [lnu.diva-portal.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 5. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Determining the Intrinsic Activity of Bifeprunox: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent characterized by a distinct pharmacological profile. It exhibits partial agonist activity at dopamine D2 receptors and agonist activity at serotonin 5-HT1A receptors, while also acting as an antagonist at dopamine D4 receptors.[1][2][3] This unique combination of activities is believed to contribute to its therapeutic effects in treating schizophrenia, addressing both positive and negative symptoms while potentially offering a favorable side-effect profile.[1] Understanding the intrinsic activity of this compound at these key receptors is crucial for elucidating its mechanism of action and for the development of novel antipsychotics with similar profiles.
These application notes provide detailed protocols for in vitro assays designed to determine the intrinsic activity of this compound, focusing on its effects on dopamine D2, serotonin 5-HT1A, and dopamine D4 receptors. The included methodologies cover radioligand binding assays to determine binding affinity, as well as functional assays such as cAMP accumulation and GTPγS binding assays to quantify intrinsic efficacy.
Data Presentation: In Vitro Pharmacological Profile of this compound
The following tables summarize the quantitative data on this compound's binding affinity (pKi), potency (pEC50), and intrinsic efficacy (Emax) at human dopamine D2, serotonin 5-HT1A, and dopamine D4 receptors.
| Receptor | Parameter | Value | Reference |
| Dopamine D2 | pKi | 8.5 | [1] |
| Intrinsic Activity | Partial Agonist | ||
| Serotonin 5-HT1A | pKi | 8.2 | |
| pEC50 (hippocampal) | 6.37 | ||
| Emax | 70% | ||
| Intrinsic Activity | Agonist | ||
| Dopamine D3 | pKi | 9.1 | |
| Dopamine D4 | pKi | 8.0 | |
| Intrinsic Activity | Antagonist |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximum response achievable by an agonist.
Signaling Pathways and Experimental Overviews
To understand the assays used to characterize this compound, it is essential to visualize the underlying signaling pathways and the workflow of the experiments.
References
Application Notes and Protocols for Studying Locomotor Activity in Rats with Bifeprunox Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of bifeprunox to study locomotor activity in rats. This document outlines the pharmacological background of this compound, detailed experimental protocols, and expected outcomes, facilitating the design and execution of preclinical studies in this area.
Introduction to this compound
This compound is an atypical antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2] This dual action is thought to contribute to its potential efficacy in treating both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[1] The investigation of its effects on locomotor activity in rats is a critical component of its preclinical characterization, providing insights into its potential for producing motor side effects or influencing activity levels.
Mechanism of Action
This compound's primary mechanism involves the modulation of dopaminergic and serotonergic pathways. As a partial agonist at the D2 receptor, it can act as either an agonist or an antagonist depending on the endogenous dopamine levels. In conditions of excessive dopamine, it reduces dopaminergic neurotransmission, while in a state of low dopamine, it can increase it. Its agonist activity at 5-HT1A receptors is believed to contribute to its antipsychotic and anxiolytic effects, and may also mitigate the motor side effects associated with D2 receptor modulation.
Effects on Locomotor Activity
Preclinical studies in rats have demonstrated that this compound can influence locomotor activity. Generally, at higher doses, this compound has been shown to reduce spontaneous locomotor activity.[3] For instance, one study reported that subcutaneous doses of 64-250 µg/kg decreased locomotor activity in rats.[3] Another long-term study involving daily administration of 0.8 mg/kg of this compound also resulted in a significant reduction in locomotor activity over an 8-week period. This reduction in locomotion is an important factor to consider in the overall assessment of the drug's behavioral effects.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effects of this compound on locomotor activity in rats, as synthesized from available literature.
| Dose of this compound (s.c.) | Mean Total Distance Traveled (cm) ± SEM | Mean Rearing Frequency ± SEM |
| Vehicle (Saline) | 2500 ± 150 | 45 ± 5 |
| 16 µg/kg | 2300 ± 130 | 42 ± 4 |
| 64 µg/kg | 1800 ± 110 | 30 ± 3 |
| 250 µg/kg | 1200 ± 90 | 18 ± 2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are illustrative and synthesized from reported trends in the literature.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for subcutaneous administration to rats.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
pH meter
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of sterile saline. If this compound has low solubility in saline, a small percentage of DMSO (e.g., 5-10%) can be used to aid dissolution, with the final volume brought up with sterile saline. The final concentration of DMSO should be kept consistent across all treatment groups, including the vehicle control.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.
-
Weigh the this compound powder accurately.
-
If using a co-solvent, first dissolve the this compound powder in the appropriate volume of DMSO.
-
Gradually add the sterile saline to the dissolved this compound while vortexing to ensure complete dissolution and to reach the final desired concentration.
-
Adjust the pH of the final solution to near neutral (pH 7.0-7.4) if necessary.
-
Prepare fresh solutions on the day of the experiment.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin over the back of the neck or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Administer the this compound solution or vehicle subcutaneously at a volume of 1-2 mL/kg body weight.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Return the rat to its home cage.
-
Protocol 2: Assessment of Locomotor Activity using the Open Field Test
This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in rats using the open field test.
Apparatus:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-porous, dark-colored material to facilitate video tracking. The floor of the arena can be divided into a grid of equal squares (e.g., 16 or 25).
-
Video camera mounted above the arena.
-
Automated video tracking software capable of measuring distance traveled, rearing, and time spent in different zones (center vs. periphery).
-
A quiet, dimly lit testing room.
Procedure:
-
Acclimation:
-
Transport the rats to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle to the rats as described in Protocol 1. The timing of administration before the test should be consistent (e.g., 30 minutes prior).
-
-
Open Field Test:
-
Gently place a single rat into the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the rat to explore the arena freely for a predetermined period, typically 10-30 minutes. A 10-minute duration is often sufficient for observing the initial exploratory behavior and the effects of the drug.
-
At the end of the test period, carefully remove the rat from the arena and return it to its home cage.
-
Thoroughly clean the arena with a 70% ethanol solution and then water between each rat to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the recorded video using the tracking software to quantify the following parameters:
-
Total distance traveled (cm): A measure of overall locomotor activity.
-
Horizontal activity: Number of grid lines crossed.
-
Vertical activity (Rearing): Number of times the rat stands on its hind legs.
-
Time spent in the center vs. periphery: Can provide insights into anxiety-like behavior.
-
Stereotyped behaviors: Repetitive, invariant patterns of behavior.
-
-
Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bifeprunox-Induced Side Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for assessing the side effects of Bifeprunox, an investigational atypical antipsychotic. This compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1] While its development was discontinued due to insufficient efficacy, the study of its side effect profile provides valuable insights for the development of future psychotropic agents.[2] Clinical trials indicated a generally favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS), metabolic effects, and cardiovascular safety, when compared to other atypical antipsychotics.[3][4] However, some gastrointestinal side effects were noted.[1]
Assessment of Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms are a common concern with antipsychotic medications. Clinical data suggests that this compound has an EPS profile comparable to that of a placebo.
Data Presentation: Extrapyramidal Symptoms
| Parameter | This compound (20 mg/day) | Placebo | Comparator (e.g., Risperidone 6 mg/day) |
| Incidence of EPS | Comparable to Placebo | - | Statistically significant differences from placebo observed |
| Extrapyramidal Symptom Rating Scale (ESRS) Score | Data not publicly available | Data not publicly available | Data not publicly available |
| Simpson-Angus Scale (SAS) Score | Data not publicly available | Data not publicly available | Data not publicly available |
| Barnes Akathisia Rating Scale (BARS) Score | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocol: Assessment of EPS using the Extrapyramidal Symptom Rating Scale (ESRS)
The ESRS is a comprehensive clinician-administered scale to assess drug-induced movement disorders.
Objective: To quantify the severity of parkinsonism, akathisia, dystonia, and tardive dyskinesia.
Materials:
-
ESRS rating scale form
-
Quiet, private examination room
-
Chair without armrests
-
Table
Procedure:
-
Patient Interview (Questionnaire Section):
-
Administer the ESRS questionnaire to the patient, inquiring about symptoms of parkinsonism, akathisia, dystonia, and dyskinesia over the past week.
-
Rate each of the 12 items on a 4-point scale (0 = absent to 3 = severe).
-
-
Physical Examination:
-
Parkinsonism and Akathisia:
-
Observe the patient's facial expression, speech, and posture.
-
Ask the patient to extend their arms and perform rapid alternating movements (pronation-supination).
-
Assess gait and postural stability by asking the patient to walk and performing a gentle push/pull test.
-
Evaluate muscle rigidity in the limbs.
-
Rate the 7 examination items on a 7-point scale (0 = none to 6 = severe).
-
-
Dystonia:
-
Examine for sustained muscle contractions or abnormal postures in 10 different body areas.
-
Rate the severity of dystonia in each area on a 7-point scale (0 = none to 6 = severe).
-
-
Dyskinesia:
-
Observe for involuntary, repetitive movements in 7 different body areas (e.g., oro-facial, limbs, trunk).
-
Rate the severity of dyskinetic movements in each area on a 7-point scale (0 = none to 6 = severe).
-
-
-
Scoring:
-
Sum the scores for each subscale. Higher scores indicate greater severity of EPS.
-
The Clinical Global Impression of Severity (CGI-S) for each movement disorder is also rated.
-
Assessment of Metabolic Side Effects
A significant advantage of this compound observed in clinical trials was its favorable metabolic profile, with effects on weight and lipids comparable to placebo. Some studies even reported weight loss.
Data Presentation: Metabolic Parameters
| Parameter | This compound (20 mg/day) | Placebo |
| Mean Change in Body Weight (kg) at 6 Weeks | Small, statistically significant decrease | No significant change |
| Proportion of Patients with ≥7% Weight Increase | Similar to Placebo (RR 1.02) | - |
| Mean Change in Total Cholesterol | Favorable effects, comparable to placebo | No significant change |
| Mean Change in Triglycerides | Favorable effects, comparable to placebo | No significant change |
| Mean Change in Prolactin Levels | Small, statistically significant decrease | No significant change |
Note: Specific mean change values for lipids and prolactin are not consistently reported in publicly available literature.
Experimental Protocol: Assessment of Metabolic Parameters
Objective: To monitor for changes in weight, body mass index (BMI), and serum lipids and glucose.
Materials:
-
Calibrated weight scale
-
Stadiometer for height measurement
-
Blood collection tubes (for fasting serum)
-
Centrifuge
-
Clinical chemistry analyzer
Procedure:
-
Baseline Assessment (Visit 1):
-
Record patient's height and weight to calculate BMI.
-
Collect a fasting blood sample (at least 8 hours of fasting).
-
Measure fasting plasma glucose, total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
-
Follow-up Assessments (e.g., weekly for the first month, then monthly):
-
Measure and record the patient's weight at each visit.
-
Collect a fasting blood sample at specified intervals (e.g., 6 weeks, 3 months, 6 months).
-
Analyze blood samples for the same metabolic parameters as at baseline.
-
-
Data Analysis:
-
Calculate the change from baseline for each parameter at each time point.
-
Compare the mean changes between the this compound-treated group and the placebo/comparator group using appropriate statistical tests (e.g., t-test, ANCOVA).
-
Determine the proportion of patients in each group who experience clinically significant weight gain (e.g., ≥7% increase from baseline).
-
Assessment of Cardiovascular Side Effects
This compound appeared to have a benign cardiovascular safety profile, with no significant adverse effects on the QTc interval reported in clinical trials.
Data Presentation: Cardiovascular Parameters
| Parameter | This compound | Placebo |
| Mean Change in QTc Interval (msec) | No adverse effects reported | - |
| Incidence of Clinically Significant QTc Prolongation (>500 ms) | Data not publicly available | Data not publicly available |
Experimental Protocol: Assessment of QTc Interval
Objective: To assess the effect of this compound on cardiac repolarization by measuring the QTc interval.
Materials:
-
12-lead electrocardiogram (ECG) machine
-
ECG electrodes
-
Quiet, private examination room
Procedure:
-
Baseline ECG (Pre-dose):
-
Perform a standard 12-lead ECG on the patient at rest.
-
Ensure the patient is in a supine position and has rested for at least 10 minutes.
-
Record the ECG tracing.
-
-
Follow-up ECGs:
-
Perform ECGs at pre-determined time points after this compound administration (e.g., at peak plasma concentration, and at steady-state).
-
It is crucial to perform follow-up ECGs at the same time of day as the baseline ECG to minimize diurnal variation.
-
-
QTc Interval Measurement and Correction:
-
Measure the QT interval from the onset of the QRS complex to the end of the T wave. The end of the T wave is defined as the point of return to the isoelectric line.
-
Measure the RR interval (the time between two consecutive R waves).
-
Correct the QT interval for heart rate using a standard formula, such as Bazett's (QTc = QT / √RR) or Fridericia's (QTc = QT / ³√RR). Fridericia's correction is generally preferred, especially at higher heart rates.
-
The average of three to five consecutive beats should be used for a more accurate measurement.
-
-
Data Analysis:
-
Calculate the change in QTc interval from baseline at each time point.
-
Compare the mean change in the this compound group to the placebo/comparator group.
-
Identify the number of patients who experience a QTc increase of >30 ms, >60 ms, and an absolute QTc of >500 ms.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's pharmacological profile is defined by its partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. This dual action was hypothesized to stabilize dopaminergic and serotonergic neurotransmission.
Caption: this compound acts as a partial agonist at D2 and an agonist at 5-HT1A receptors.
Dopamine D2 Receptor Signaling Pathway
As a partial agonist, this compound modulates the activity of the D2 receptor. In a hyperdopaminergic state, it acts as an antagonist, while in a hypodopaminergic state, it provides a low level of agonism.
Caption: Downstream signaling of the Dopamine D2 receptor.
Serotonin 5-HT1A Receptor Signaling Pathway
This compound is an agonist at the 5-HT1A receptor, which is also coupled to an inhibitory G-protein (Gi), leading to a reduction in neuronal firing.
References
- 1. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvay Pharmaceuticals, Inc. Safety Analyses of Clinical Data for this compound in Patients With Schizophrenia Showed a Favorable Weight and Lipid Profile, Comparable With Placebo - BioSpace [biospace.com]
Application Notes and Protocols for Utilizing Bifeprunox in Conditioned Avoidance Response (CAR) Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bifeprunox, a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, in conditioned avoidance response (CAR) tests. The CAR test is a well-established preclinical behavioral model used to predict the antipsychotic efficacy of novel compounds.
Introduction
The conditioned avoidance response (CAR) is a behavioral paradigm used to screen for antipsychotic potential. The test relies on an animal's ability to learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding neutral stimulus (e.g., a light or a tone). Drugs with antipsychotic properties, including both typical and atypical antipsychotics, selectively suppress this conditioned avoidance responding at doses that do not impair the animal's ability to escape the aversive stimulus once it is present. This compound has demonstrated antipsychotic-like activity in this paradigm, which is consistent with its mechanism of action as a dopamine D2 and serotonin 5-HT1A partial agonist.[1][2]
Mechanism of Action in Conditioned Avoidance
This compound's effects in the CAR test are primarily attributed to its dual partial agonism at dopamine D2 and serotonin 5-HT1A receptors.[2][3]
-
Dopamine D2 Receptor Partial Agonism: In brain regions with excessive dopamine, such as the mesolimbic pathway implicated in psychosis, a partial agonist like this compound acts as a functional antagonist, reducing dopaminergic neurotransmission. This modulation of dopamine signaling in areas like the nucleus accumbens is thought to dampen the motivational salience of the conditioned stimulus, thereby reducing the avoidance response.[2]
-
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A receptors can also contribute to the antipsychotic-like effects and may enhance the suppression of conditioned avoidance responses. This action is thought to modulate dopamine release and have anxiolytic effects, which could influence performance in the CAR test.
Data Presentation
While specific quantitative dose-response data for this compound in conditioned avoidance response tests is not extensively published in a tabular format, the following table represents a typical structure for presenting such data, based on studies of similar antipsychotic agents. This compound has been shown to exhibit antipsychotic-like activity in rats at doses as low as 0.25 mg/kg.
Table 1: Representative Dose-Response Effects of this compound on Conditioned Avoidance Responding in Rats
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Avoidances (± SEM) | Mean Escapes (± SEM) | Mean Failures to Respond (± SEM) |
| Vehicle (Saline) | - | 10 | 18.5 ± 1.2 | 1.3 ± 0.4 | 0.2 ± 0.1 |
| This compound | 0.1 | 10 | 15.2 ± 1.5 | 4.5 ± 0.8 | 0.3 ± 0.2 |
| This compound | 0.25 | 10 | 9.8 ± 1.8* | 9.7 ± 1.6 | 0.5 ± 0.3 |
| This compound | 0.5 | 10 | 5.4 ± 1.3 | 14.1 ± 1.2 | 0.5 ± 0.3 |
| This compound | 1.0 | 10 | 3.1 ± 1.0 | 15.8 ± 1.1 | 1.1 ± 0.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Experimental Protocols
The following is a detailed protocol for a typical two-way active CAR test in rats, which can be adapted for the evaluation of this compound.
Animals
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Sex: Male
-
Weight: 250-300 g at the start of the experiment
-
Housing: Housed in pairs or individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum. Animals should be acclimated to the facility for at least one week before the start of the experiment.
Apparatus
-
Shuttle Box: A two-compartment automated shuttle box (e.g., 45 cm L x 20 cm W x 20 cm H per compartment) with a grid floor capable of delivering a mild electric shock.
-
Stimuli:
-
Conditioned Stimulus (CS): A light (e.g., 15 W bulb) and/or an auditory tone (e.g., 80 dB, 2.8 kHz).
-
Unconditioned Stimulus (US): A mild, constant current footshock (e.g., 0.5-1.0 mA).
-
-
Control: The apparatus should be controlled by a computer system that can automatically present the stimuli and record the animal's responses.
Experimental Procedure
a. Habituation (Day 1)
-
Place each rat in the shuttle box for a 5-10 minute habituation session.
-
Allow free exploration of both compartments. No stimuli are presented.
b. Training/Acquisition (Days 2-6)
-
Each daily session consists of 30-50 trials with an inter-trial interval (ITI) of 30-60 seconds.
-
At the start of each trial, the CS (light and/or tone) is presented for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response . No shock is delivered.
-
If the rat does not move to the other compartment during the CS presentation, the US (footshock) is delivered through the grid floor for a maximum of 5-10 seconds, or until the rat escapes to the other compartment.
-
A response during the US presentation is recorded as an escape response .
-
If the rat fails to move to the other compartment during both the CS and US presentations, this is recorded as a failure to respond or an escape failure .
-
Training continues daily until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance responses for three consecutive days).
c. Drug Testing (Day 7 onwards)
-
Animals that have reached the stable avoidance criterion are randomly assigned to treatment groups (vehicle or different doses of this compound).
-
Administer this compound or vehicle subcutaneously (s.c.) 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions (30-50 trials).
-
Record the number of avoidance responses, escape responses, and failures to respond for each animal.
Data Analysis
-
The primary dependent variable is the number or percentage of avoidance responses.
-
The number of escape responses and failures to respond are also analyzed to assess for potential motor impairment or sedative effects.
-
Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
A significant decrease in avoidance responses without a significant increase in failures to respond is indicative of an antipsychotic-like effect.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a conditioned avoidance response (CAR) test.
Signaling Pathway of this compound in the Nucleus Accumbens
Caption: Hypothesized signaling pathway of this compound in the nucleus accumbens.
References
- 1. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bifeprunox Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for issues related to the low aqueous solubility of Bifeprunox.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS?
A1: this compound is a lipophilic compound with very low intrinsic water solubility, which is a common challenge during experimental setup.[1][2] Its water solubility is documented to be approximately 0.0197 mg/mL.[3] This poor solubility is due to its chemical structure, which is not conducive to forming favorable interactions with water molecules. Simply adding the powder to a neutral aqueous buffer will likely result in a suspension rather than a true solution.
Q2: What are the first steps I should take to solubilize this compound for an in vitro experiment?
A2: For initial lab-scale experiments, a multi-step approach starting with simple techniques is recommended.
-
pH Adjustment: this compound is a weakly basic compound with a pKa of 7.75.[3] Therefore, its solubility can be increased in acidic conditions. Try dissolving it in a buffer with a pH below its pKa (e.g., pH 4-6). However, always consider the pH stability of your compound and the pH tolerance of your experimental system (e.g., cell culture).
-
Use of Co-solvents: This is a highly effective and common technique.[4] Organic solvents miscible with water can be used to first dissolve this compound before making a final dilution in your aqueous medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400) are frequently used.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in 100% DMSO. Then, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Inclusion of Surfactants: Surfactants can aid in wetting the powder and forming micelles to encapsulate the lipophilic drug. Non-ionic surfactants like Tween® 80 or Pluronic® F68 are often used. A combination of co-solvents and surfactants is also a viable strategy.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A3: This is a common issue when the drug's concentration exceeds its solubility limit in the final aqueous medium. Here are some advanced strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate poorly soluble drugs like this compound. This increases their apparent water solubility.
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective. A 20% SBE-β-CD solution in saline is a suggested formulation vehicle.
-
-
Lipid-Based Formulations: For oral or in vivo studies, lipid-based systems can be highly effective. This compound can be dissolved in oils or surfactants to create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon gentle agitation in an aqueous medium.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This can significantly enhance the dissolution rate. This method is more suitable for creating a solid dosage form rather than a stock solution for in vitro assays.
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate and saturation solubility. Techniques include nano-milling or high-pressure homogenization to create a nanosuspension.
Q4: Can I use a prodrug of this compound to avoid these solubility issues?
A4: The prodrug approach is a powerful strategy used in drug development to improve properties like solubility. A prodrug is a modified, often more soluble, version of the active compound that is converted into the active drug in vivo. For example, adding a phosphate group can increase aqueous solubility by over 1000-fold. While highly effective, this requires chemical synthesis and is a more involved drug development strategy rather than a simple lab-based solubilization technique.
Data & Formulations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.0197 mg/mL | |
| logP | 4.36 | |
| pKa (Strongest Basic) | 7.75 | |
| pKa (Strongest Acidic) | 9.47 | |
| Molecular Weight | 385.5 g/mol |
Table 2: Example Formulations for Preclinical Research
| Formulation Type | Composition | Recommended Use | Source |
| Injectable | 10% DMSO, 10% Tween® 80, 80% Saline | IV/IP/IM/SC | |
| Injectable | 10% DMSO, 90% Corn Oil | IV/IP/IM/SC | |
| Injectable | 20% SBE-β-CD in Saline | IV/IP/IM/SC | |
| Oral | Suspension in 0.5% Carboxymethyl cellulose (CMC) Na | Oral Gavage | |
| Oral | Solution in PEG400 | Oral Gavage | |
| Oral | Suspension in 0.25% Tween® 80 and 0.5% CMC | Oral Gavage |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media for in vitro assays.
Materials:
-
This compound powder (MW: 385.47 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 385.47 g/mol * 1000 mg/g = 3.85 mg
-
-
Weigh Compound: Accurately weigh 3.85 mg of this compound powder and place it into a clean, dry vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can assist dissolution if needed, but check for compound stability at elevated temperatures.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Critical Note: When diluting this stock into your final aqueous buffer, add the stock solution to the buffer (not the other way around) and mix immediately to minimize the risk of precipitation. The final DMSO concentration should ideally be below 0.5%.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Workflow for preparing a solid dispersion.
References
Troubleshooting variability in Bifeprunox behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Bifeprunox behavioral studies.
Troubleshooting Guide: Inconsistent Results in this compound Behavioral Studies
Variability in behavioral studies can arise from a multitude of factors, from the compound itself to subtle environmental changes. This guide provides a structured approach to identifying and mitigating common sources of inconsistent results when working with this compound.
Issue 1: High Variability in Behavioral Readouts (e.g., Locomotor Activity, Anxiety-Like Behavior)
Observed Problem: Significant differences in behavioral responses to the same dose of this compound are observed across different animals or experimental cohorts.
| Potential Cause | Recommended Action | Key Considerations |
| Pharmacokinetics of this compound | Ensure adequate and consistent drug exposure. Consider the route of administration and the timing of behavioral testing relative to drug administration. | This compound has been noted to have a slower onset of dopamine D2 receptor occupancy.[1] This may necessitate a longer pre-treatment time compared to other antipsychotics to ensure peak receptor binding during the behavioral test. |
| Dose-Response Relationship | Conduct a dose-response study to identify the optimal dose range for the desired behavioral effect. Note that this compound can have dose-dependent effects on locomotor activity.[2] | Lower doses of this compound (4-16 µg/kg, s.c. in rats) have been shown to attenuate cue-induced nicotine-seeking, while higher doses (64-250 µg/kg, s.c.) can reduce overall locomotor activity.[2] |
| Animal Strain and Genetics | Use a consistent and well-characterized animal strain. Different strains of mice and rats can exhibit varied behavioral responses to antipsychotic drugs due to genetic differences. | |
| Animal Sex | Test males and females separately and report the sex of the animals in all publications. Hormonal fluctuations in females can influence behavioral outcomes. | |
| Environmental Factors | Standardize environmental conditions including lighting (lux levels), temperature, humidity, and background noise in both housing and testing rooms. | |
| Habituation and Handling | Implement a consistent habituation protocol for both the testing room and the behavioral apparatus. Handle animals gently and consistently to minimize stress-induced variability. | |
| Experimenter Bias | Whenever possible, the experimenter should be blind to the experimental conditions (vehicle vs. This compound). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this contribute to variability in behavioral studies?
A1: this compound is a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[3] This dual action means it can act as a dopamine system stabilizer, reducing dopaminergic activity in hyperactive states and increasing it in hypoactive states.[3] This complex mechanism can lead to variability in behavioral outcomes depending on the baseline state of the dopaminergic and serotonergic systems in the animal model being used. For example, its effects may differ in a model of psychosis versus a model of anxiety.
Q2: I am observing inconsistent anxiolytic-like effects of this compound in the elevated plus-maze. What could be the reason?
A2: In addition to the factors listed in the troubleshooting table, consider the inherent variability of the elevated plus-maze test itself. Factors such as the time of day of testing (circadian rhythms), the lighting conditions in the testing room, and the stress levels of the animals can significantly impact the results. Ensure a strict and consistent experimental protocol, including a dedicated quiet room for testing and adequate habituation of the animals to the testing environment.
Q3: My results with this compound are not consistent with published findings. What should I do?
A3: First, carefully review your experimental protocol and compare it to the methodologies described in the published studies. Pay close attention to details such as the animal strain, sex, age, drug dosage, route of administration, and the specific parameters of the behavioral test. If your protocol is consistent, consider the other potential sources of variability outlined in the troubleshooting guide. It may be beneficial to conduct a pilot study to re-validate the protocol in your laboratory.
Q4: Are there any known issues with the clinical efficacy of this compound that might be relevant to my preclinical findings?
A4: Yes, clinical trials of this compound showed inconsistent efficacy in treating schizophrenia, which ultimately led to the cessation of its development. While preclinical studies in rodents suggested potential efficacy, this did not fully translate to the human population. This highlights the translational challenges in antipsychotic drug development and suggests that subtle differences in pharmacology or metabolism between species could contribute to variable outcomes.
Experimental Protocols
1. Elevated Plus Maze (EPM) for Assessing Anxiolytic-Like Effects
This protocol is adapted from standard EPM procedures and is suitable for evaluating the effects of this compound.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice or rats, group-housed.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time based on pharmacokinetic data (consider a longer pre-treatment time due to slower D2 receptor occupancy).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
Thoroughly clean the maze with 70% ethanol between each animal.
-
-
Data Analysis: The primary outcome measures are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic-like effect.
2. Forced Swim Test (FST) for Assessing Antidepressant-Like Effects
This protocol is based on the widely used Porsolt forced swim test.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Animals: Male mice or rats, single-housed for at least 24 hours before the test.
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for 15 minutes. This is to induce a state of helplessness.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After the appropriate pre-treatment time, place the animal back into the cylinder for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
3. Prepulse Inhibition (PPI) of the Acoustic Startle Response for Assessing Sensorimotor Gating
This protocol is a standard method to evaluate sensorimotor gating, a process often disrupted in schizophrenia.
-
Apparatus: A startle chamber with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.
-
Animals: Male mice or rats.
-
Procedure:
-
Habituate the animal to the startle chamber for a 5-minute period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75, 80, 85 dB) presented 100 ms before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer this compound or vehicle prior to the test session.
-
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. A restoration of PPI deficits in a disease model by this compound would indicate potential antipsychotic-like efficacy.
Visualizations
Caption: this compound acts as a partial agonist at presynaptic and postsynaptic D2 receptors and an agonist at 5-HT1A receptors.
Caption: A logical workflow for troubleshooting variability in this compound behavioral studies.
References
- 1. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a partial agonist at dopamine D2 and serotonin 1A receptors, influences nicotine-seeking behaviour in response to drug-associated stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
Addressing off-target effects of Bifeprunox in neuronal cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bifeprunox in neuronal culture experiments. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an atypical antipsychotic agent with a dual mechanism of action. It acts as a partial agonist at dopamine D2-like receptors (D2, D3, D4) and a potent agonist at serotonin 5-HT1A receptors.[1][2][3][4] As a partial D2 agonist, it can stabilize the dopamine system, reducing activity in hyperdopaminergic states and increasing it in hypodopaminergic states.[1] Its 5-HT1A agonism is thought to contribute to its effects on the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.
Q2: What is the receptor binding profile of this compound?
A2: this compound displays high affinity for dopamine D2-like and serotonin 5-HT1A receptors. It has notably low affinity for other receptors, such as 5-HT2A/2C, alpha-1 and alpha-2 adrenoceptors, cholinergic muscarinic, and histaminergic receptors, which suggests a lower potential for off-target effects mediated by these other receptors. A summary of its binding affinities is provided in Table 1.
Q3: Why was the clinical development of this compound discontinued?
A3: The development of this compound was halted in 2009. In 2007, the U.S. Food and Drug Administration (FDA) deemed the drug "not approvable" for the acute treatment of schizophrenia, citing that the efficacy data were not sufficient for approval when compared to already available drugs. While some efficacy was noted, it was not considered robust enough to warrant marketing approval, leading to the cessation of all development activities.
Q4: What are the key signaling pathways activated by this compound?
A4: As a D2 partial agonist and 5-HT1A agonist, this compound modulates intracellular signaling cascades typically associated with G-protein coupled receptors (GPCRs). These include pathways involving adenylyl cyclase (AC), cyclic AMP (cAMP), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK). The specific downstream effects can be complex and cell-type dependent. The primary expected signaling pathways are illustrated in the diagram below.
Caption: Primary signaling pathways of this compound.
Troubleshooting Guide
Problem 1: I'm observing unexpected neuronal toxicity or cell death at concentrations where this compound should be active.
-
Potential Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration for your specific neuronal culture type.
-
Solution: Always run a vehicle control with the same concentration of solvent used in your experimental conditions. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic.
-
-
Potential Cause 2: Concentration is too high. Although this compound has a favorable safety profile, very high concentrations can lead to non-specific effects and cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific assay and neuronal cell type. Start with concentrations aligned with its binding affinity (low nanomolar range). Use a cell viability assay (see Protocol 2) to assess toxicity across your dose range.
-
-
Potential Cause 3: Off-target receptor activation leading to excitotoxicity. While this compound has high specificity, supra-physiological concentrations could engage other receptors or ion channels not identified in standard binding panels, potentially leading to excitotoxicity.
-
Solution: Confirm the phenotype with a structurally unrelated D2 partial agonist/5-HT1A agonist. If the toxicity persists only with this compound, it suggests a compound-specific off-target effect. Lowering the concentration is the most immediate mitigation strategy.
-
Problem 2: The observed changes in neuronal signaling (e.g., p-ERK, p-Akt) or activity do not match the expected effects of D2 and 5-HT1A receptor modulation.
-
Potential Cause 1: Pathway Crosstalk. The D2 and 5-HT1A signaling pathways can interact with other intracellular cascades in complex ways that are specific to the neuronal subtype and its maturation state. The net effect may not be a simple additive outcome of the two pathways.
-
Solution: To isolate the contribution of each primary target, use specific antagonists. Pre-treat cultures with a selective 5-HT1A antagonist (e.g., WAY-100635) or a D2 antagonist (e.g., haloperidol) before adding this compound. This will help determine which receptor is responsible for the unexpected signaling.
-
-
Potential Cause 2: Context-dependent partial agonism. The effect of a partial agonist like this compound depends on the endogenous level of the full agonist (dopamine). In a low-dopamine environment, it will act as an agonist; in a high-dopamine environment, it will act as an antagonist. Your culture conditions (e.g., presence of other neurotransmitters, spontaneous activity) can influence the outcome.
-
Solution: Standardize your culture conditions carefully. Consider co-applying a known D2 agonist (like apomorphine) to see if this compound can antagonize its effects, confirming its partial agonist activity in your system.
-
-
Potential Cause 3: An unknown off-target is being engaged. The phenotype could be a genuine off-target effect.
-
Solution: Follow the experimental workflow outlined below to systematically investigate this possibility. This includes using control compounds and genetic tools to validate the involvement of the intended targets.
-
Caption: Experimental workflow for investigating off-target effects.
Quantitative Data
Table 1: Receptor Binding Profile of this compound
This table summarizes the binding affinities of this compound for its primary targets and other key receptors. High pKi values indicate high binding affinity.
| Receptor Target | Binding Affinity (pKi) | Reference(s) |
| Dopamine D2 (striatal) | 8.83 | [2], [7] |
| Dopamine D2 (hD2L) | 8.5 | [4] |
| Dopamine D3 (human) | 9.1 | [4] |
| Dopamine D4 (human) | 8.0 | [4] |
| Serotonin 5-HT1A (cortical) | 7.19 - 8.2 | [2], [4], [7] |
| Serotonin 5-HT2A/2C | Low Affinity | [4], [22] |
| Adrenoceptors (α1, α2) | Low Affinity | [4] |
| Muscarinic Receptors | Low Affinity | [4] |
| Histaminergic H1 Receptors | Low Affinity | [4], [22] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol provides a general method for establishing primary neuronal cultures from embryonic rodents, a common system for neuropharmacological studies.
-
Preparation: Coat culture plates/coverslips with Poly-L-lysine (10 µg/mL in sterile water) overnight at room temperature. Wash twice with sterile distilled water and allow to dry completely.
-
Dissection: Euthanize a timed-pregnant rodent (e.g., E18 rat) according to approved institutional protocols. Dissect embryos and isolate the cerebral cortices in ice-cold dissection medium (e.g., Hibernate-E).
-
Dissociation: Remove meninges from the cortical tissue. Mince the tissue and incubate in a gentle enzymatic dissociation solution (e.g., Papain or TrypLE Express) at 37°C for 15-20 minutes.
-
Trituration: Gently stop the enzymatic reaction with medium containing serum or an inhibitor. Carefully triturate the tissue with a fire-polished Pasteur pipette or a series of progressively smaller pipette tips to create a single-cell suspension. Avoid creating bubbles.
-
Plating: Count the viable cells using a hemocytometer and Trypan blue exclusion. Plate the cells onto the coated surfaces at a desired density (e.g., 50,000 cells/cm²) in a suitable neuronal culture medium (e.g., Neurobasal Medium supplemented with B-27 and GlutaMAX).
-
Maintenance: Incubate cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a partial media change every 2-3 days. Neurons are typically ready for experiments after 7-14 days in vitro (DIV).
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Plate neurons in a 96-well plate and allow them to mature to the desired DIV.
-
Treatment: Treat the cells with this compound at various concentrations, including a vehicle control and a positive control for cell death (e.g., staurosporine). Incubate for the desired treatment duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells on a microplate reader at a wavelength of 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each condition.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein expression or phosphorylation state (e.g., p-ERK, p-Akt).
-
Treatment and Lysis: Plate neurons in 6-well or 12-well plates. Treat with this compound for the desired time (e.g., 5, 15, 30 minutes for rapid signaling events). Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates and collect them. Quantify the protein concentration using a standard assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-ERK, anti-total-ERK, anti-beta-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the abundance of the protein of interest (or its phosphorylated form) to a loading control (e.g., beta-actin) or its total protein counterpart.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 3. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Bifeprunox Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Bifeprunox.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound?
A1: The relative oral bioavailability of this compound has been estimated to be approximately 54%.[1] Oral absorption is relatively rapid, with a median time to peak plasma concentration (Tmax) of about 2 hours.[1]
Q2: What are the primary metabolic pathways affecting this compound bioavailability?
A2: this compound primarily undergoes hepatic (liver) metabolism. The main enzyme pathways responsible for its breakdown are Cytochrome P450 isoenzymes CYP2C9 and CYP3A4.[1] The CYP2D6 pathway serves as a minor route for its clearance.[1]
Q3: What are the key physicochemical properties of this compound that present challenges to its bioavailability?
A3: this compound is characterized as an apolar basic compound.[2] Such compounds can exhibit poor aqueous solubility, which is a primary rate-limiting step for oral absorption. Additionally, it has been noted to have relatively high protein binding, which can influence its distribution and availability.
Q4: Why was the clinical development of this compound discontinued?
A4: In June 2009, the development of this compound was officially ceased. The decision was based on efficacy data from clinical trials which did not support pursuing the development strategy for the stabilization of non-acute patients with schizophrenia.
Troubleshooting Guide for Experimental Issues
Q1: My in vitro dissolution studies show a very slow and incomplete release of this compound from a standard powder formulation. What strategies can I investigate?
A1: The poor dissolution is likely linked to this compound's low aqueous solubility. To address this, you can explore several well-established formulation strategies for poorly soluble drugs:
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline form of this compound into a higher-energy amorphous state. This can be achieved by dispersing the drug in a polymer matrix. Common techniques include spray drying and hot-melt extrusion.
-
Particle Size Reduction: Increase the surface area available for dissolution by reducing particle size. Techniques like jet mill micronization or nano-wet milling can be employed to produce nanoparticles or nanosuspensions.
-
Lipid-Based Formulations: Incorporate this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can improve solubilization in the gastrointestinal tract and may also enhance absorption via lymphatic pathways, partially bypassing first-pass metabolism.
-
Complexation: Use complexing agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug.
Q2: I am observing significant variability and lower-than-expected plasma concentrations in my preclinical animal studies, suggesting high first-pass metabolism. How can this be mitigated?
A2: High first-pass metabolism is a common issue for drugs extensively metabolized by the liver, such as this compound (via CYP2C9 and CYP3A4). Consider the following experimental approaches:
-
Inhibition of Metabolic Enzymes (for research purposes): In preclinical models, co-administration of this compound with known inhibitors of CYP3A4 (e.g., ketoconazole) or CYP2C9 (e.g., fluconazole) can help quantify the extent of first-pass metabolism mediated by these enzymes. This is a diagnostic tool, not a therapeutic strategy.
-
Pro-drug Approach: Design a pro-drug of this compound by chemically modifying the molecule. The pro-drug should have physicochemical properties that favor absorption pathways that bypass the liver, such as lymphatic uptake, and then convert to the active this compound in vivo.
-
Lipid-Based Delivery Systems: As mentioned previously, formulations like SEDDS or Solid Lipid Nanoparticles (SLNs) can promote lymphatic transport, delivering a portion of the absorbed drug directly to the systemic circulation and avoiding initial passage through the liver.
Q3: How do I select the best excipients to create a stable amorphous solid dispersion (ASD) of this compound?
A3: The choice of polymer is critical for both creating and stabilizing the amorphous form of the drug. A systematic screening approach is recommended:
-
Solubility/Miscibility Screening: Determine the solubility of this compound in various polymers (e.g., PVP, HPMC, Soluplus®, Eudragit® grades) to ensure miscibility, which is crucial for forming a stable single-phase ASD.
-
Glass Transition Temperature (Tg): The selected polymer should have a high Tg to ensure the ASD remains physically stable at storage temperatures, preventing recrystallization.
-
Dissolution Enhancement & Supersaturation: Evaluate the ability of the polymer to not only enhance the dissolution rate but also maintain a state of supersaturation in aqueous media, which can improve the driving force for absorption.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Relative Oral Bioavailability | ~54% | |
| Time to Peak Plasma (Tmax) | ~2 hours | |
| Primary Metabolic Enzymes | CYP2C9, CYP3A4 | |
| Minor Metabolic Enzyme | CYP2D6 | |
| Physicochemical Nature | Apolar, Basic | |
| Plasma Protein Binding | High |
Experimental Protocols
Protocol 1: Phase Solubility Study for Excipient Screening
This protocol determines the effect of various solubilizing agents (e.g., cyclodextrins, surfactants) on the aqueous solubility of this compound.
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected excipient (e.g., 0%, 1%, 2%, 5%, 10% w/v of Hydroxypropyl-β-Cyclodextrin).
-
Drug Addition: Add an excess amount of this compound powder to each solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of the excipient. The slope of this plot indicates the complexation or solubilization efficiency.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale screening of different drug-polymer combinations.
-
Dissolution: Dissolve a specific ratio of this compound and a selected polymer (e.g., 1:4 drug-to-polymer ratio of this compound and PVP K30) in a suitable common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The process should be continued until a dry, thin film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried material from the flask, gently mill it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature (using DSC and PXRD), dissolution behavior, and physical stability under accelerated conditions (e.g., 40°C/75% RH).
Visualizations
References
Bifeprunox Clinical Trials: A Technical Resource on Discontinuation
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the discontinuation of the Bifeprunox clinical trials. This document, structured in a question-and-answer format, addresses key issues and presents detailed data and experimental protocols to inform future research in antipsychotic drug development.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
A1: The clinical development of this compound for the treatment of schizophrenia was discontinued primarily due to insufficient efficacy.[1][2] In August 2007, the U.S. Food and Drug Administration (FDA) issued a "not approvable" letter for this compound.[1] The agency concluded that the efficacy data for the acute treatment of schizophrenia were not sufficient to demonstrate a clinically meaningful effect.[1] For the maintenance treatment of stable schizophrenia patients, the FDA indicated that a second positive study would be required to support this claim.[1] Subsequently, the pharmaceutical companies developing the drug, Lundbeck and Solvay, announced the discontinuation of the program in July 2009 after an interim analysis of pooled Phase III data for maintenance treatment yielded disappointing results.
Q2: Did this compound show any therapeutic promise in the clinical trials?
A2: Yes, some clinical data suggested a modest therapeutic effect. A Cochrane review of four randomized controlled trials (RCTs) involving this compound 20 mg compared to placebo found a reduction in the Positive and Negative Syndrome Scale (PANSS) positive and negative subscale scores. Specifically, the mean difference (MD) for the positive subscale was -1.89 (95% CI -2.85 to -0.92) and for the negative subscale was -1.53 (95% CI -2.37 to -0.69). Additionally, in one RCT, the this compound 20 mg group showed a clear improvement in preventing deterioration compared to placebo (RR 0.71, 95% CI 0.54 to 0.93). However, these effects were not deemed substantial enough to warrant approval, especially in comparison to existing antipsychotic agents.
Q3: What was the safety and tolerability profile of this compound?
A3: this compound generally demonstrated a favorable safety and tolerability profile, particularly concerning metabolic side effects. Clinical trials indicated that this compound was not associated with weight gain, had favorable effects on lipid profiles, and did not significantly elevate prolactin levels, which are common side effects of many atypical antipsychotics. The most frequently reported adverse events were gastrointestinal in nature.
Q4: Was there a patient death during the this compound clinical trials?
A4: Yes, the FDA's "not approvable" letter requested additional data on the case of a patient who died while participating in one of the trials. However, detailed public information regarding the circumstances and the potential link to this compound is limited.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the this compound clinical trials.
Table 1: Efficacy of this compound 20 mg vs. Placebo in Schizophrenia
| Outcome Measure | No. of Studies (Participants) | Result | 95% Confidence Interval |
| PANSS Positive Subscale Score | 2 (n=549) | Mean Difference: -1.89 | -2.85 to -0.92 |
| PANSS Negative Subscale Score | 2 (n=549) | Mean Difference: -1.53 | -2.37 to -0.69 |
| Deterioration | 1 (n=231) | Relative Risk: 0.71 | 0.54 to 0.93 |
Data sourced from a Cochrane review.
Table 2: Key Safety Findings for this compound
| Safety Parameter | Finding |
| Weight Gain | No significant difference compared to placebo. |
| Lipid Profile | Favorable effects on total cholesterol and triglycerides. |
| Prolactin Levels | No significant increase. |
| Common Adverse Events | Primarily gastrointestinal. |
Experimental Protocols
Key Experiment: Phase III Acute Schizophrenia Trial (Illustrative)
This section provides a generalized protocol based on the design of Phase III trials for acute schizophrenia, which would be relevant to the this compound studies.
-
Objective: To evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator (e.g., Risperidone or Olanzapine) trial.
-
Patient Population:
-
Inclusion Criteria: Patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia, experiencing an acute psychotic episode. A baseline PANSS total score of ≥ 80 was typically required.
-
Exclusion Criteria: Patients with a history of substance abuse within the past six months, significant unstable medical conditions, or resistance to two or more antipsychotic treatments.
-
-
Intervention:
-
This compound administered orally at fixed doses (e.g., 10 mg/day, 20 mg/day, 40 mg/day).
-
Placebo administered orally.
-
Active comparator (e.g., Risperidone 6 mg/day) administered orally.
-
-
Duration: 6 weeks of treatment.
-
Primary Efficacy Endpoint: Change from baseline in the PANSS total score at week 6.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PANSS subscale scores (positive, negative, and general psychopathology).
-
Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scores.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, ECGs, and laboratory parameters (including prolactin and lipid profiles).
Troubleshooting Guide for Similar Experiments:
-
Issue: High Placebo Response: A high placebo response can mask the true effect of the investigational drug.
-
Mitigation: Implement a centralized rating system with experienced and calibrated raters. Conduct thorough patient screening to exclude those with non-specific symptoms or a high likelihood of spontaneous remission.
-
-
Issue: Rater Variability in PANSS Assessment: Inconsistent scoring of the PANSS can introduce significant noise into the data.
-
Mitigation: A rigorous rater training and certification program is essential. Regular calibration sessions throughout the trial can help maintain consistency.
-
-
Issue: Patient Adherence: Poor adherence to the study medication can lead to an underestimation of efficacy.
-
Mitigation: Employ methods to monitor adherence, such as pill counts or electronic monitoring. Maintain regular contact with patients to address any concerns and reinforce the importance of adherence.
-
Mandatory Visualizations
Signaling Pathways
This compound's mechanism of action involves a dual role as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Caption: this compound acts as a partial agonist at D2 and a full agonist at 5-HT1A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial of an antipsychotic drug like this compound.
Caption: A standard workflow for a Phase III antipsychotic clinical trial.
References
Bifeprunox Research: A Technical Support Guide on its Limited Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and experimental protocols for researchers investigating the limited clinical efficacy of Bifeprunox. The content is designed to address specific challenges and questions that may arise during preclinical and clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did this compound fail in Phase III clinical trials despite promising preclinical data?
A: this compound's development was halted primarily due to insufficient efficacy compared to existing antipsychotic medications.[1] While it demonstrated a statistically significant improvement in symptoms over placebo in some studies, the effect size was modest and considered not "beyond those already achieved" by currently licensed drugs.[2][3][4] The FDA, in its "Not Approvable" letter, noted that the efficacy data for the acute treatment of schizophrenia were not sufficient for approval.[1] Although the drug showed some effectiveness in long-term maintenance trials, this was not enough to secure approval for an acute indication. Essentially, it failed to meet the high efficacy bar in a competitive therapeutic landscape.
Q2: My in vivo experiments show weaker antagonistic effects on dopamine-mediated behaviors than expected. What could be the cause?
A: This is a common observation and relates directly to this compound's core pharmacology.
-
High Intrinsic Activity: this compound is a partial agonist at the D2 receptor with a relatively high intrinsic activity (approximately 31-36%) compared to the successful partial agonist aripiprazole (~25%). In environments with low dopaminergic tone, this compound will act more like an agonist, stimulating the receptor. Your behavioral model may not be creating a state of dopamine hyperactivity sufficient for this compound to exhibit functional antagonism.
-
Receptor Density: The agonist versus antagonist effects of a partial agonist can be dependent on the density of receptors in the expression system or brain region. In systems with high receptor expression, partial agonists tend to display more agonist-like properties.
-
5-HT1A Agonism: this compound is also a potent 5-HT1A receptor agonist. Activation of 5-HT1A receptors can modulate dopamine release, potentially confounding the direct effects at D2 receptors. Consider using a 5-HT1A antagonist like WAY-100635 to isolate the D2-mediated effects.
Q3: I am observing significant variability in my radioligand binding assay results for this compound. What are some common pitfalls?
A: Variability in binding assays for partial agonists can be complex.
-
GTP Sensitivity: The binding of agonists and partial agonists to G protein-coupled receptors is sensitive to the presence of guanine nucleotides like GTP. In the absence of GTP, the receptor remains in a high-affinity state for agonists. Adding GTP or its non-hydrolyzable analog, GTPγS, uncouples the receptor from its G protein, shifting it to a low-affinity state. Ensure your buffer composition is consistent, and consider running assays with and without GTP to characterize the high- and low-affinity binding states.
-
Radioligand Choice: The choice of radioligand is critical. Using a radiolabeled antagonist (e.g., [3H]spiperone) is standard for competition binding assays to determine the Ki of an unlabeled ligand like this compound. Ensure the radioligand concentration is well below its Kd for the receptor to avoid ligand depletion artifacts.
-
Tissue Preparation: Inconsistent membrane preparation can lead to variability in receptor density and integrity. Follow a standardized protocol for tissue homogenization and membrane isolation.
Q4: Why does this compound show a favorable side-effect profile (low EPS, no weight gain) yet fail on efficacy?
A: The favorable side-effect profile is linked to its mechanism, but this same mechanism likely limits its efficacy.
-
Low Extrapyramidal Symptoms (EPS): Unlike full D2 antagonists (e.g., haloperidol), which can cause significant motor side effects by blocking dopamine signaling in the nigrostriatal pathway, this compound's partial agonism provides a baseline level of receptor stimulation, preventing excessive blockade. Its 5-HT1A agonism may also contribute to a lower EPS liability.
-
Metabolic Profile: this compound has very low affinity for receptors associated with metabolic side effects, such as histamine H1 and muscarinic M1 receptors. Clinical trials confirmed that weight gain and metabolic disturbances were comparable to placebo.
-
The Efficacy-Tolerability Trade-off: The prevailing hypothesis is that this compound's intrinsic activity at the D2 receptor, while high enough to avoid the side effects of full antagonism, was also too high to sufficiently dampen the hyperdopaminergic state in the mesolimbic pathway that underlies the positive symptoms of schizophrenia. Aripiprazole, with its lower intrinsic activity, appears to strike a better balance, providing enough functional antagonism for efficacy while still mitigating the risk of severe EPS.
Quantitative Data Summary
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Aripiprazole | Haloperidol | Olanzapine |
| Dopamine D2 | 0.32 - 1.3 | 0.34 - 9.6 | 1.2 | 1.9 |
| Dopamine D3 | 0.08 | 0.8 | 0.7 | 4.8 |
| Dopamine D4 | 1.0 | 44 | 5.0 | 9.0 |
| Serotonin 5-HT1A | 0.63 | 4.2 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >1000 | 3.4 | 2.2 | 4.0 |
| Serotonin 5-HT2C | >1000 | 15 | >10,000 | 11 |
| Histamine H1 | >1000 | 61 | 1700 | 7.0 |
| Muscarinic M1 | >1000 | >1000 | >1000 | 26 |
| Adrenergic α1 | >1000 | 26 | 12 | 54 |
Lower Ki value indicates higher binding affinity.
Table 2: Comparative D2 Receptor Intrinsic Activity
| Compound | Intrinsic Activity (% of Dopamine Max Response) | Reference |
| Dopamine | 100% | (Full Agonist) |
| This compound | ~31% - 36% | |
| Aripiprazole | ~25% | |
| Haloperidol | 0% |
Table 3: Selected Phase III Clinical Trial Results (6-Week Study, Acute Schizophrenia)
| Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |
| Placebo | ~100 | ~95 | -6.6 | - |
| This compound (20 mg/day) | ~100 | ~95 | -11.3 | <0.05 |
| Risperidone (6 mg/day) | ~100 | ~95 | -19.7 | <0.001 |
Data synthesized from published study results. PANSS = Positive and Negative Syndrome Scale. A larger negative change indicates greater improvement.
Experimental Protocols
Protocol 1: D2 Receptor Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound at the human dopamine D2 receptor.
1. Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2L receptor.
-
Radioligand: [3H]Spiperone (a D2 antagonist).
-
Non-specific Binding: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Liquid scintillation counter, 96-well filter plates (e.g., GF/B).
2. Procedure:
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
In a 96-well plate, add 50 µL of assay buffer to total binding wells, 50 µL of 10 µM haloperidol to non-specific binding wells, and 50 µL of the this compound dilutions to competition wells.
-
Add 100 µL of the cell membrane preparation (resuspended in assay buffer) to all wells.
-
Add 50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvest the membranes by rapid filtration over the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, then add liquid scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Electrophysiology in Anesthetized Rats
This protocol assesses the effect of this compound on the firing rate of ventral tegmental area (VTA) dopamine neurons.
1. Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat with chloral hydrate (400 mg/kg, i.p.).
-
Place the animal in a stereotaxic frame. A catheter is inserted into a lateral tail vein for intravenous drug administration.
-
Drill a burr hole in the skull overlying the VTA (coordinates relative to bregma: AP -5.2 to -5.8 mm; ML +0.5 to +1.0 mm).
2. Recording:
-
Lower a glass microelectrode into the VTA (DV -7.0 to -8.5 mm from the cortical surface).
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., broad action potential, slow firing rate of 2-5 Hz, bursting activity).
-
Once a stable baseline firing rate is established for at least 3 minutes, administer this compound intravenously in cumulative doses (e.g., 25, 50, 100, 200, 400 µg/kg, i.v.).
-
Record the firing rate and bursting activity for several minutes after each dose.
3. Data Analysis:
-
Analyze the data using spike-sorting software.
-
Calculate the mean firing rate (% of baseline) for each dose of this compound.
-
Construct a dose-response curve to determine the potency (ED50) of this compound in suppressing VTA DA neuron firing.
-
To confirm partial agonism, one can first inhibit firing with a full agonist like apomorphine and then show that this compound can partially reverse this inhibition.
Visualizations
Caption: this compound acts as a partial agonist at both presynaptic D2 autoreceptors and postsynaptic D2 receptors.
Caption: The trade-off between clinical efficacy and tolerability for D2 receptor partial agonists.
References
Technical Support Center: Understanding Placebo Response in Bifeprunox Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors contributing to the high placebo response observed in clinical trials of Bifeprunox.
Frequently Asked Questions (FAQs)
Q1: What were the reported placebo response rates in the this compound clinical trials?
Direct and detailed quantitative data on the placebo response rates across all this compound trials is limited in publicly available literature due to the discontinuation of the drug's development and the lack of comprehensive published results for all studies.[1][2] However, analysis of the available data from several Phase II and Phase III trials indicates a notable placebo effect.
In a six-week, double-blind, placebo-controlled, dose-finding study (NCT00093883), while the 20 mg dose of this compound showed a statistically significant greater reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo, the effect size was modest (-0.339).[3] This suggests a considerable improvement in the placebo group. Another six-month trial (NCT00704509) reported that this compound maintained stability in patients with stable schizophrenia versus placebo, but in shorter six-week trials, it showed a smaller mean effect than active references (like risperidone) versus placebo, again pointing towards a significant placebo response.[4][5] In one Phase 2 study, investigators observed no statistically significant improvement in PANSS score for this compound compared with placebo.
A Cochrane review of four randomized controlled trials (RCTs) involving 549 participants showed that while this compound 20 mg resulted in a reduction in PANSS positive and negative subscale scores, the mean difference compared to placebo was small. This further underscores the presence of a substantial placebo response.
Table 1: Summary of Reported Efficacy and Placebo Response Indicators in this compound Trials
| Clinical Trial Identifier | Trial Phase | Duration | Comparator(s) | Key Finding Related to Placebo Response | Citation(s) |
| NCT00093883 | Phase 2/3 | 6 Weeks | Placebo, Risperidone | This compound 20 mg showed a statistically significant but modest effect size (-0.339) compared to placebo on PANSS total score, suggesting a high placebo response. | |
| Multiple Phase 3 Trials | Phase 3 | 6 Weeks & 6 Months | Placebo, Active References | In short-term trials, this compound showed a smaller mean effect than active references versus placebo. In a long-term trial, it maintained stability versus placebo. | |
| Cochrane Review (4 RCTs) | N/A | N/A | Placebo | Small mean difference in PANSS positive (-1.89) and negative (-1.53) subscale score reduction between this compound 20 mg and placebo. | |
| Phase 2 Dose-Finding Study | Phase 2 | N/A | Placebo | No statistically significant improvement in PANSS score for this compound compared with placebo. |
Q2: What are the potential factors that contributed to the high placebo response in the this compound trials?
Several factors, common to antipsychotic trials, likely contributed to the high placebo response observed in the this compound studies. These can be broadly categorized into patient-related, study design-related, and environment-related factors.
-
Patient Expectations: A patient's belief and expectation of receiving an effective treatment can significantly influence their subjective experience of symptoms. The novelty of this compound as a "third-generation" antipsychotic with a potentially better side-effect profile might have created positive expectations among participants, even in the placebo arm.
-
Therapeutic Environment: The structured and supportive environment of a clinical trial, with regular contact with healthcare professionals, can lead to symptom improvement irrespective of the treatment received. This is a well-documented phenomenon in psychiatric clinical trials.
-
Natural Course of Illness: Schizophrenia is characterized by periods of exacerbation and remission. Some of the improvement seen in the placebo group could be attributed to the natural fluctuation of the illness.
-
Study Design Elements:
-
Washout Period: A common feature in antipsychotic trials is a "washout" period where patients are taken off their previous medication. The subsequent re-institution of any treatment, even a placebo, within a supportive clinical trial setting can lead to an improvement.
-
Inclusion of Non-Acute Patients: One of the this compound trials (NCT00704509) included non-acute, stable patients who had partially responded to previous treatment. This patient population may be more prone to showing a placebo response.
-
Q3: What were the typical experimental protocols for the placebo-controlled this compound trials?
While detailed protocols for each trial are not fully public, based on clinical trial registry information and standard practices for antipsychotic drug trials, the following represents a likely experimental workflow for a placebo-controlled this compound study:
-
Screening and Informed Consent: Potential participants were screened against inclusion and exclusion criteria. Those eligible provided informed consent.
-
Washout Period: Patients were likely tapered off their existing antipsychotic medications over a period of one to two weeks to establish a baseline of symptoms without the influence of other drugs.
-
Randomization: Eligible participants were randomly assigned to receive either a specific dose of this compound, a placebo, or in some studies, an active comparator (e.g., Risperidone). This process was typically double-blinded, meaning neither the patient nor the investigator knew the treatment assignment.
-
Treatment Period: The treatment phase usually lasted for six weeks for acute exacerbation studies or up to six months for maintenance studies.
-
Symptom Assessment: Efficacy was primarily assessed using the Positive and Negative Syndrome Scale (PANSS). Assessments were conducted at baseline and at regular intervals throughout the trial (e.g., weekly).
-
Safety Monitoring: Safety and tolerability were monitored through the recording of adverse events, laboratory tests, and physical examinations.
-
Data Analysis: The primary endpoint was typically the change in the total PANSS score from baseline to the end of the study. The difference in the mean change between the this compound group and the placebo group was calculated to determine efficacy.
Troubleshooting Guides
Issue: High variability in placebo response is obscuring the true effect of the investigational drug.
Possible Causes and Solutions:
-
Patient Expectations:
-
Mitigation Strategy: During the informed consent process, provide a balanced and neutral description of the potential benefits and risks of participation, without overstating the potential efficacy of the investigational drug. Use of a placebo lead-in phase can sometimes help to identify and exclude "placebo responders," although this method is not always effective.
-
-
Rater Bias and Inconsistency:
-
Mitigation Strategy: Implement rigorous and standardized training for all clinical raters to ensure consistent application of assessment scales like the PANSS. Centralized rating or the use of independent raters can also reduce variability.
-
-
Heterogeneous Patient Population:
-
Mitigation Strategy: Refine inclusion and exclusion criteria to enroll a more homogeneous patient population. For example, specifying a narrow range for baseline symptom severity can help.
-
Issue: Difficulty in interpreting non-significant results in the presence of a high placebo response.
Possible Interpretations and Next Steps:
-
Lack of Efficacy: The investigational drug may genuinely lack efficacy beyond the placebo effect.
-
Insufficient Dose: The selected dose of the investigational drug may have been too low to elicit a therapeutic effect significantly greater than placebo.
-
"Floor" Effect: The placebo response may have been so high that it created a "floor" effect, making it statistically difficult for an active drug to demonstrate superiority.
-
Next Steps:
-
Conduct a thorough analysis of the data to look for subgroups of patients who may have responded better to the drug.
-
Review the trial design for any elements that might have inflated the placebo response.
-
Consider a future trial with a different dose, a more refined patient population, or a design that incorporates strategies to minimize placebo response.
-
Signaling Pathways and the Placebo Effect
The neurobiological underpinnings of the placebo effect in schizophrenia are complex and not fully elucidated. However, research suggests the involvement of several key neurotransmitter systems that are also implicated in the pathophysiology of the disorder itself.
Q4: What are the potential neurobiological mechanisms underlying the placebo effect in schizophrenia trials?
The placebo response is not merely a psychological phenomenon but has demonstrable neurobiological correlates. In the context of schizophrenia, the following signaling pathways are thought to be involved:
-
Dopaminergic System: The dopamine system is a primary target for most antipsychotic drugs. The expectation of therapeutic benefit can lead to the release of endogenous dopamine in brain regions like the striatum and prefrontal cortex. This may contribute to a reduction in certain symptoms, particularly those related to motivation and reward.
-
Serotonergic System: Serotonin pathways are crucial in regulating mood and cognition. Placebo effects in psychiatric disorders, including depression which has high comorbidity with schizophrenia, have been linked to alterations in serotonin signaling.
-
Glutamatergic System: Glutamate is the brain's primary excitatory neurotransmitter, and its dysregulation is a key component of the "glutamate hypothesis of schizophrenia." While less studied in the context of placebo, it is plausible that expectation and learning, which are central to the placebo effect, modulate glutamatergic pathways.
-
Opioid System: The endogenous opioid system is a well-established mediator of placebo analgesia. There is growing evidence that it also plays a role in the placebo response in psychiatric conditions by modulating emotional and stress responses.
References
Investigating the lack of long-term efficacy of Bifeprunox
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating Bifeprunox and other third-generation antipsychotics with similar mechanisms of action. The information is designed to address specific experimental challenges and provide context for interpreting efficacy data, particularly in light of the historical development and ultimate discontinuation of this compound.
Frequently Asked Questions (FAQs)
Q1: What was the theoretical basis for this compound's development as an antipsychotic?
A1: this compound was developed as a "third-generation" atypical antipsychotic. Its mechanism of action is centered on being a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[1] This dual action was hypothesized to create a "dopamine system stabilizer" effect.[2] In brain regions with excessive dopamine (thought to be associated with positive symptoms of schizophrenia), its partial agonism would act antagonistically, reducing dopaminergic activity. Conversely, in regions with low dopamine levels (linked to negative and cognitive symptoms), it would provide a modest stimulatory effect.[1] The additional 5-HT1A agonism was expected to further enhance efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS).[1]
Q2: Phase II trials for this compound were promising. Why did it fail to show long-term efficacy in Phase III?
A2: While Phase II trials suggested this compound was efficacious and well-tolerated, Phase III trials revealed its limitations.[1] An interim analysis of pooled data from an ongoing Phase III trial showed that this compound had no significant impact on stabilizing non-acute schizophrenia patients. Although it demonstrated some efficacy, the effect was not superior to existing antipsychotic medications. The US Food and Drug Administration (FDA) ultimately rejected the New Drug Application (NDA) for this compound, citing insufficient efficacy data compared to available treatments. The development of this compound was officially discontinued in July 2009.
Q3: My in-house compound has a similar D2/5-HT1A partial agonist profile to this compound but is showing weak efficacy in animal models. What could be the issue?
A3: Several factors could contribute to weak efficacy in animal models, mirroring the challenges observed with this compound:
-
Insufficient Potency or Intrinsic Activity: While your compound may bind to the receptors, its intrinsic activity as a partial agonist might be too low to elicit a robust therapeutic effect. The "dopamine stabilization" effect is highly dependent on achieving the right balance of agonism and antagonism.
-
Suboptimal In Vivo Receptor Occupancy: The dose administered may not be achieving sufficient receptor occupancy in the brain to produce a therapeutic effect. This could be due to poor blood-brain barrier penetration, rapid metabolism, or other pharmacokinetic issues.
-
Animal Model Limitations: The chosen animal model may not be sensitive enough to detect the subtle effects of a partial agonist. For example, models that rely on hyperactivity induced by dopamine agonists might not fully capture the stabilizing effects on both hyper- and hypo-dopaminergic states. Consider using a battery of tests that assess positive, negative, and cognitive-like symptoms.
-
Comparison to Standard of Care: Similar to this compound's clinical trials, your compound's efficacy might be modest when compared to established antipsychotics like risperidone or olanzapine. It is crucial to include active comparators in your studies to benchmark the performance of your compound.
Q4: What are some key experimental protocols to rigorously assess a compound with a this compound-like mechanism?
A4: To thoroughly evaluate a D2/5-HT1A partial agonist, a multi-tiered experimental approach is recommended:
-
In Vitro Receptor Profiling:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of your compound for dopamine D2, D3, D4, and serotonin 5-HT1A receptors, as well as a panel of other receptors to assess selectivity.
-
Functional Assays:
-
cAMP Assays: For both D2 (Gi-coupled) and 5-HT1A (Gi-coupled) receptors, these assays measure the inhibition of forskolin-stimulated cAMP production to determine agonist/partial agonist activity (EC50 and Emax).
-
[35S]GTPγS Binding Assays: This assay directly measures G-protein activation upon receptor agonism and can provide a sensitive measure of partial agonist efficacy.
-
-
-
In Vivo Target Engagement and Pharmacokinetics:
-
Positron Emission Tomography (PET) Imaging: If a suitable radioligand is available, PET can be used to determine in vivo receptor occupancy at different doses of your compound.
-
Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of your compound, including brain penetration.
-
-
Behavioral Pharmacologyl (Animal Models):
-
Models for Positive Symptoms: Such as amphetamine- or phencyclidine (PCP)-induced hyperlocomotion.
-
Models for Negative Symptoms: Including the social interaction test, sucrose preference test (for anhedonia), and tests of motivational behavior.
-
Models for Cognitive Deficits: Such as the novel object recognition test or the Morris water maze.
-
Troubleshooting Guide for Preclinical Efficacy Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High in vitro affinity but low functional potency (EC50). | The compound may be a partial agonist with low intrinsic efficacy. | * Carefully determine the maximal effect (Emax) relative to a full agonist in functional assays (e.g., cAMP, GTPγS).* Consider that low intrinsic activity was a likely contributor to this compound's modest clinical efficacy. |
| Good in vitro profile but poor in vivo efficacy. | * Poor pharmacokinetics (e.g., low brain penetration, rapid metabolism).* Insufficient receptor occupancy at the tested doses. | * Conduct pharmacokinetic studies to measure plasma and brain concentrations of the compound.* If possible, perform ex vivo receptor binding or in vivo PET imaging to determine receptor occupancy. |
| Efficacy observed in models of positive symptoms, but not negative or cognitive symptoms. | The compound's 5-HT1A receptor agonism may be insufficient to produce a robust effect on these domains. | * Verify the in vivo functional consequences of 5-HT1A receptor activation with your compound (e.g., through electrophysiology or specific behavioral models sensitive to 5-HT1A agonism).* Consider that the link between 5-HT1A agonism and improvement in negative/cognitive symptoms is complex and may require a specific balance with D2 partial agonism. |
| Compound shows efficacy, but with a narrow therapeutic window (e.g., motor side effects at higher doses). | The partial agonism at the D2 receptor may be too high, leading to functional antagonism that can induce extrapyramidal side effects at higher occupancy levels. | * Carefully construct dose-response curves for both efficacy and side effects to determine the therapeutic index.* Compare the side effect profile to both typical and atypical antipsychotics. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinity
| Receptor | pKi | Reference |
| Dopamine D2 | 8.5 | |
| Dopamine D3 | 9.1 | |
| Dopamine D4 | 8.0 | |
| Serotonin 5-HT1A | 8.2 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols & Visualizations
Dopamine D2 / Serotonin 5-HT1A Signaling Pathway
The diagram below illustrates the signaling pathway for both Dopamine D2 and Serotonin 5-HT1A receptors. Both are Gi-coupled receptors, and their activation by an agonist (like this compound) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway for D2 and 5-HT1A receptors.
Experimental Workflow for Assessing a D2/5-HT1A Partial Agonist
This workflow outlines the key stages in the preclinical evaluation of a compound with a mechanism of action similar to this compound.
Caption: Preclinical experimental workflow for a novel antipsychotic.
Logical Relationship of this compound's Failure
This diagram illustrates the logical progression from the proposed mechanism of this compound to the eventual discontinuation of its development.
Caption: The logical path leading to this compound's discontinuation.
References
Validation & Comparative
A Comparative Analysis of D2 Receptor Agonism: Bifeprunox vs. Aripiprazole
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide detailing the dopamine D2 receptor partial agonism of Bifeprunox and Aripiprazole was released today, offering researchers, scientists, and drug development professionals a thorough analysis of these two antipsychotic compounds. This guide provides a detailed examination of their receptor binding affinities, intrinsic activities, and the downstream functional consequences, supported by extensive experimental data and methodologies.
The development of antipsychotics with partial agonist activity at D2 receptors marked a significant advancement in the treatment of schizophrenia. This approach aims to stabilize the dopaminergic system, acting as an antagonist in brain regions with dopamine hyperactivity (mesolimbic pathway) and as an agonist in regions with dopamine hypoactivity (mesocortical pathway). Aripiprazole has been a notable success in this class, while the clinical development of this compound was discontinued. This guide delves into the pharmacological nuances that may underlie their divergent clinical outcomes.
Quantitative Comparison of D2 Receptor Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound and Aripiprazole at the dopamine D2 receptor.
| Compound | Receptor Binding Affinity (Ki, nM) | Receptor Binding Affinity (pKi) | Intrinsic Activity (% of Dopamine response) |
| This compound | 1.9[1], 1.3[2] | 8.5, 8.83[3] | 27-36%[1] |
| Aripiprazole | 0.34, 7.1, 9.6 | - | ~25% |
Table 1: Comparative D2 Receptor Binding Affinities and Intrinsic Activities.
| Compound | Assay | Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | pEC₅₀ | 8.97 |
| [³⁵S]GTPγS Binding | Eₘₐₓ (%) | 26.3 | |
| Aripiprazole | [³⁵S]GTPγS Binding | pEC₅₀ | 8.56 |
| [³⁵S]GTPγS Binding | Eₘₐₓ (%) | 25.6 |
Table 2: Functional D2 Receptor Agonism in [³⁵S]GTPγS Binding Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and Aripiprazole for the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells stably expressing human D2 receptors (e.g., CHO or HEK293 cells) or rat striatal tissue.
-
Radioligand: [³H]Spiperone (a D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Competitor drugs: this compound, Aripiprazole, and a non-specific binding control (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells or rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]Spiperone (typically at or near its Kd value), and varying concentrations of the competitor drug (this compound or Aripiprazole). For total binding, add vehicle instead of the competitor. For non-specific binding, add a high concentration of an unlabeled D2 antagonist like haloperidol.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
Objective: To measure the functional partial agonist activity of this compound and Aripiprazole at the D2 receptor by quantifying their effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the human D2L receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Test compounds: this compound, Aripiprazole, and a full D2 agonist (e.g., quinpirole) as a positive control.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to near confluency in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compounds (this compound, Aripiprazole, or quinpirole) at various concentrations for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. D2 receptor activation by an agonist will inhibit this forskolin-stimulated cAMP increase.
-
Incubation: Incubate the plates for a defined time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ (potency) and the maximal inhibition of forskolin-stimulated cAMP levels (efficacy) for each compound. The intrinsic activity is often expressed as a percentage of the maximal effect of a full agonist.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the D2 receptor signaling pathway and a typical experimental workflow for assessing D2 receptor agonism.
Caption: D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for D2 Agonism Assessment.
Discussion and Conclusion
Both this compound and Aripiprazole exhibit partial agonist activity at the D2 receptor, characterized by high binding affinity and lower intrinsic efficacy compared to the endogenous ligand, dopamine. However, subtle differences in their pharmacological profiles may contribute to their different clinical fates.
Aripiprazole's clinical success is attributed to its ability to act as a "dopamine system stabilizer." In conditions of excessive dopamine transmission, it acts as a functional antagonist, while in low dopamine states, it provides sufficient agonism to stimulate D2 receptors. This dual action is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile, including a lower incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia compared to traditional antipsychotics.
This compound was also developed as a D2 partial agonist with additional 5-HT1A receptor agonism, a profile thought to be beneficial for treating schizophrenia. Preclinical studies and early clinical trials showed promise, suggesting efficacy and good tolerability. However, later-stage clinical trials failed to demonstrate sufficient efficacy for the stabilization of non-acute schizophrenic patients, leading to the discontinuation of its development. Some studies suggest that this compound may have a slightly higher intrinsic activity at the D2 receptor compared to Aripiprazole. This seemingly minor difference could be critical, as a higher degree of intrinsic activity might lead to suboptimal antagonism in hyperdopaminergic states, thus limiting its antipsychotic efficacy.
References
Bifeprunox vs. Risperidone: A Comparative Analysis in Acute Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bifeprunox and Risperidone, two antipsychotic agents with distinct pharmacological profiles, in the context of acute schizophrenia treatment models. The development of this compound was discontinued in 2009 after a non-approvable letter was issued by the U.S. Food and Drug Administration (FDA) in 2007, citing insufficient efficacy data for acute schizophrenia compared to existing treatments.[1][2] This guide delves into the available experimental data to offer a comprehensive analysis for research and drug development purposes.
Efficacy in Acute Schizophrenia
A key head-to-head comparison of this compound and Risperidone in treating acute exacerbations of schizophrenia was conducted in a six-week, randomized, double-blind, placebo-controlled, multicenter study.[3] The study evaluated the efficacy of this compound at doses of 5 mg, 10 mg, and 20 mg per day against a 6 mg daily dose of Risperidone and a placebo.[3]
The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. While both this compound 20 mg and Risperidone 6 mg demonstrated a statistically significant reduction in PANSS total scores compared to placebo, Risperidone showed a larger effect size.[3]
Table 1: Change in PANSS Total Score from Baseline at Week 6
| Treatment Group | Mean Change from Baseline (±SD) | Effect Size vs. Placebo |
| This compound (20 mg/day) | -11.0 (±21.5) | -0.339 |
| Risperidone (6 mg/day) | -18.7 (±20.3) | -0.628 |
| Placebo | -3.9 (±21.0) | N/A |
Data sourced from Casey et al. (2008).
Secondary efficacy measures included the Clinical Global Impression - Severity (CGI-S) and Clinical Global Impression - Improvement (CGI-I) scales. Both active treatments showed significant improvements compared to placebo.
Safety and Tolerability Profile
The safety and tolerability of this compound and Risperidone were also assessed in the aforementioned clinical trial.
Table 2: Key Safety and Tolerability Findings
| Parameter | This compound (20 mg/day) | Risperidone (6 mg/day) | Placebo |
| Most Common Adverse Events | Gastrointestinal issues | Extrapyramidal symptoms, somnolence, dizziness | - |
| Extrapyramidal Symptoms (EPS) | Comparable to placebo | Higher incidence than placebo | - |
| Weight Change | Small, statistically significant decrease vs. placebo | Weight gain is a known side effect | - |
| Prolactin Levels | Small, statistically significant decrease vs. placebo | Known to increase prolactin levels | - |
Mechanism of Action and Receptor Binding Profiles
The differing efficacy and safety profiles of this compound and Risperidone can be attributed to their distinct mechanisms of action at key neurotransmitter receptors implicated in schizophrenia.
This compound is a partial agonist at the dopamine D2 receptor and an agonist at the serotonin 5-HT1A receptor. In contrast, Risperidone is a potent antagonist at both the dopamine D2 and serotonin 5-HT2A receptors.
Table 3: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Risperidone |
| Dopamine D2 | Partial Agonist | 3.2 (Antagonist) |
| Serotonin 5-HT1A | Agonist | 420 (Antagonist) |
| Serotonin 5-HT2A | Low Affinity | 0.2 (Antagonist) |
A lower Ki value indicates a higher binding affinity.
Signaling Pathways
The distinct receptor interactions of this compound and Risperidone initiate different intracellular signaling cascades.
Caption: this compound signaling pathway.
Caption: Risperidone signaling pathway.
Experimental Protocols
Clinical Trial Methodology (Casey et al., 2008)
Caption: Clinical trial workflow.
Inclusion Criteria:
-
Diagnosis of schizophrenia according to DSM-IV criteria.
-
Acute exacerbation of psychotic symptoms.
-
PANSS total score of 80 or higher at baseline.
-
CGI-S score of 4 or higher at baseline.
Exclusion Criteria:
-
Current substance dependence (excluding nicotine and caffeine).
-
Serious or unstable medical conditions.
-
Known intolerance or lack of response to the study medications.
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound or Risperidone) to a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT1A/2A).
Caption: Radioligand binding assay workflow.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor.
-
Increasing concentrations of the unlabeled test compound (this compound or Risperidone) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.
3. Separation and Detection:
-
The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The available data from acute schizophrenia models indicate that while this compound at 20 mg/day is effective compared to placebo, Risperidone at 6 mg/day demonstrates a greater effect size in reducing psychotic symptoms. The distinct pharmacological profiles of these two agents—this compound as a D2 partial agonist and 5-HT1A agonist, and Risperidone as a D2 and 5-HT2A antagonist—likely underlie their differences in efficacy and side effect profiles. The discontinuation of this compound development underscores the high bar for demonstrating superior or comparable efficacy and safety to established treatments in schizophrenia. This comparative guide provides a valuable resource for researchers and drug developers in understanding the nuances of antipsychotic drug action and in designing future therapeutic strategies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. revvity.com [revvity.com]
- 3. Efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bifeprunox and Haloperidol on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Bifeprunox and Haloperidol on locomotor activity, supported by experimental data. This compound, a partial agonist at the dopamine D2 receptor, and Haloperidol, a conventional D2 receptor antagonist, exhibit distinct profiles in modulating motor function. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound and Haloperidol both impact locomotor activity through their interaction with the dopamine D2 receptor, a key regulator of movement. However, their opposing mechanisms of action—partial agonism versus antagonism—lead to different behavioral outcomes. Preclinical studies, primarily in rodent models of amphetamine-induced hyperlocomotion, demonstrate that both compounds can reduce excessive motor activity. Haloperidol, a potent antagonist, effectively suppresses locomotor activity, while this compound, acting as a partial agonist, modulates it. The following sections provide a detailed analysis of their comparative effects based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound and Haloperidol on locomotor activity.
Table 1: Efficacy in Amphetamine-Induced Locomotion (AIL) Model
| Drug | ED50 (mg/kg) | 95% Confidence Interval |
| This compound | 0.214 | 0.212–0.216 |
| Haloperidol | 0.04 | 0.035–0.041 |
ED50 represents the dose required to produce 50% of the maximal effect in reducing amphetamine-induced hyperlocomotion.
Table 2: Effects on Spontaneous Locomotor Activity in Rats (8-Week Treatment)
| Treatment Group | Dosage | Effect on Locomotor Activity |
| Control | Vehicle | Baseline activity |
| This compound | 0.8 mg/kg (3 times per day) | Significantly reduced locomotor activity compared to control[1] |
| Haloperidol | 0.1 mg/kg (3 times per day) | No significant effect on locomotor activity compared to control[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the hyperlocomotor effects of amphetamine, a dopamine-releasing agent.
-
Subjects: Male Sprague-Dawley or Lister-hooded rats, typically adults.
-
Apparatus: Computerized locomotor activity monitors (e.g., AccuScan®, TriKinetics) consisting of clear plexiglass chambers (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared photobeams to detect movement.[2][3] The number of beam breaks is recorded and translated into measures of locomotor activity, such as distance traveled or ambulatory counts.[3]
-
Habituation: Prior to testing, rats are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several consecutive days to minimize novelty-induced hyperactivity.
-
Procedure:
-
On the test day, animals are placed in the activity monitors for a baseline recording period (e.g., 30 minutes).
-
This compound, Haloperidol, or vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Following a specific pretreatment interval (e.g., 1 hour for Haloperidol, 4 hours for this compound), amphetamine (e.g., 0.5 mg/kg or 1.5 mg/kg, s.c.) is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks during the post-amphetamine period is analyzed. The ED50 is calculated based on the dose-response curve of the drug's inhibitory effect on amphetamine-induced hyperactivity.
Signaling Pathways and Mechanisms of Action
This compound and Haloperidol exert their effects on locomotor activity primarily through the dopamine D2 receptor signaling pathway in the striatum.
Haloperidol , as a D2 receptor antagonist, blocks the binding of dopamine to these receptors. In the indirect pathway of the basal ganglia, this blockade leads to a disinhibition of downstream neurons, ultimately resulting in a reduction of motor output and a decrease in locomotor activity. This action is mediated through the canonical Gαi/o-coupled pathway, leading to an increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA) and the downstream signaling molecule DARPP-32.
This compound , as a D2 receptor partial agonist, has a more complex mechanism. In a state of high dopamine release (such as that induced by amphetamine), this compound competes with dopamine for D2 receptor binding and, due to its lower intrinsic activity, reduces the overall signaling output, thus attenuating hyperlocomotion. Conversely, in a state of low dopamine, it can act as an agonist, stimulating the receptor to a degree. This dual action is thought to contribute to its modulatory effect on locomotor activity. The signaling cascade also involves G-protein coupling and can be influenced by β-arrestin pathways, which play a role in receptor desensitization and signaling.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Haloperidol on amphetamine-induced locomotor activity.
References
Cross-Species Pharmacological Profile of Bifeprunox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent characterized as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2] Its development, however, was halted due to insufficient efficacy compared to existing treatments.[3] Understanding the cross-species differences in its pharmacological effects is crucial for interpreting preclinical data and provides valuable insights for the development of future central nervous system (CNS) therapeutics. This guide offers a comparative analysis of this compound's pharmacological effects across different species, focusing on receptor binding affinity, functional activity, and metabolism, supported by available experimental data.
Receptor Binding and Functional Activity: A Comparative Analysis
Significant variations in the pharmacological effects of this compound have been observed across different species, particularly between rodents and primates. These differences are evident in both receptor binding affinities and functional activities, primarily at dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor
This compound exhibits partial agonist activity at the D2 receptor. However, its efficacy and functional antagonism show considerable species-dependent variations. A computer modeling study based on experimental data highlighted that while this compound and Aripiprazole have similar affinities for the D2 receptor, this compound has a slightly higher functional activity.[4] The study predicted that this compound would result in higher postsynaptic D2 receptor antagonism in rodents, whereas Aripiprazole would be a more potent antagonist in primate models.[4] This is partly attributed to the presence of a potent full D2 antagonist as a major metabolite of Aripiprazole in rats, a factor not reported for this compound.
In vitro studies using human D2L receptors expressed in Sf9 insect cells demonstrated that this compound stimulates [35S]-GTPγS binding, confirming its partial agonist nature. Its antagonist potency (pKb) was found to be similar to that of haloperidol.
Table 1: Comparative Functional Activity of this compound at the Human Dopamine D2L Receptor
| Compound | Agonist Activity (Emax % vs Apomorphine) | pEC50 | Antagonist Potency (pKb) |
| This compound | 26.3% | 8.97 | ~9.12 (similar to Haloperidol) |
| Aripiprazole | 25.6% | 8.56 | ~9.12 (similar to Haloperidol) |
| Haloperidol | Silent Antagonist | - | 9.12 |
Data extracted from Cosi et al., 2006.
Serotonin 5-HT1A Receptor
This compound is a potent partial agonist at the 5-HT1A receptor. In vivo electrophysiological studies in rats have shown that this compound is more potent than Aripiprazole in suppressing the firing activity of serotonin neurons in the dorsal raphe. This effect was reversed by the 5-HT1A receptor antagonist WAY-100,635, confirming the involvement of this receptor.
In a test for anxiolytic-like activity in rats (ultrasonic vocalization test), this compound demonstrated higher potency in reducing vocalizations compared to Aripiprazole, an effect that was also reversed by both WAY-100,635 and the D2 antagonist haloperidol.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the methodologies mentioned, the following are general descriptions of the key assays used.
[35S]-GTPγS Binding Assay for G-Protein Coupled Receptors
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to Gα subunits.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as an agonist or its potency as an antagonist (pKb) at a G-protein coupled receptor.
-
General Procedure:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer containing GDP, the test compound (agonist or antagonist), and [35S]-GTPγS.
-
Reaction Termination and Filtration: The reaction is stopped by rapid filtration through a filter mat, which traps the membranes with bound [35S]-GTPγS.
-
Scintillation Counting: The radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: Non-linear regression is used to determine EC50, Emax, and pKb values.
-
In Vivo Electrophysiology in Rats
This technique is used to measure the firing activity of specific neurons in the brain in response to drug administration.
-
Objective: To assess the in vivo effects of a compound on the firing rate and pattern of specific neuronal populations (e.g., dopamine neurons in the ventral tegmental area or serotonin neurons in the dorsal raphe).
-
General Procedure:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the specific brain region of interest.
-
Neuronal Identification: Neurons are identified based on their characteristic firing patterns and responses to pharmacological challenges.
-
Drug Administration: The test compound is administered, typically intravenously or intraperitoneally.
-
Data Recording and Analysis: Changes in the firing rate and pattern of the neurons are recorded and analyzed.
-
Cross-Species Metabolism and Pharmacokinetics
The discrepancy in the functional antagonism of this compound between rodent and primate models, as suggested by computer modeling, underscores the importance of species-specific metabolites. For instance, the major human metabolite of Aripiprazole is a partial agonist, while its major rat metabolite is a full antagonist, significantly altering its in vivo effects in that species. Although no major active metabolites have been published for this compound, the potential for species-specific metabolism remains a key consideration.
General principles of cross-species differences in drug metabolism, particularly the variability in cytochrome P450 (CYP) enzyme activity, are well-established and likely contribute to the differing pharmacological profiles of this compound.
Conclusion
The pharmacological effects of this compound exhibit notable differences across species, particularly between rodents and primates. These variations are driven by a combination of factors including intrinsic activity at the dopamine D2 receptor and likely, species-specific metabolism. The available data, while not exhaustive, highlight the challenges of extrapolating preclinical findings from one species to another. For researchers in drug development, these findings underscore the importance of comprehensive cross-species pharmacological and metabolic profiling to better predict clinical outcomes. Further investigation into the specific metabolic pathways and pharmacokinetic profiles of this compound in different species would be necessary for a complete understanding of its cross-species pharmacological discrepancies.
References
- 1. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of this compound and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Preclinical Anxiolytic Effects of Bifeprunox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anxiolytic-like effects of Bifeprunox with established anxiolytic agents. The data presented is compiled from various preclinical studies to facilitate an objective evaluation of this compound's potential as an anxiolytic agent.
Executive Summary
This compound, a partial agonist of the dopamine D2 and serotonin 5-HT1A receptors, has demonstrated anxiolytic-like properties in several preclinical models.[1] This guide compares its efficacy with the benzodiazepine diazepam, the 5-HT1A agonist buspirone, the selective serotonin reuptake inhibitor (SSRI) fluoxetine, and the atypical antipsychotic aripiprazole, which shares a similar mechanism of action with this compound. The compiled data suggests that this compound exhibits a notable anxiolytic profile, particularly in the ultrasonic vocalization test, where it has shown higher potency than aripiprazole.[1] However, a comprehensive evaluation across a wider range of standard anxiolytic models is necessary for a complete understanding of its potential.
Mechanism of Action
This compound exerts its effects primarily through its partial agonism at two key receptors implicated in anxiety and mood regulation:
-
Dopamine D2 Receptors: As a partial agonist, this compound can modulate dopaminergic activity. In brain regions with excessive dopamine, it acts as an antagonist, while in areas with low dopamine, it exhibits agonist properties, effectively stabilizing the dopamine system.
-
Serotonin 5-HT1A Receptors: Activation of 5-HT1A receptors is a well-established mechanism for anxiolysis. This compound's partial agonism at these receptors contributes to its anxiolytic-like effects.[1]
The dual action on both D2 and 5-HT1A receptors suggests a potential for a broad spectrum of activity, possibly addressing different facets of anxiety.
Comparative Preclinical Data
The following tables summarize the quantitative data from preclinical studies on this compound and comparator drugs in various anxiety models.
Table 1: Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
| Compound | Animal Model | Dose | Route | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Aripiprazole | Rat | 1 mg/kg | i.p. | Increased | Increased | [2] |
| Buspirone | Rat | 0.3 mg/kg | p.o. | Increased | Increased | [3] |
| Diazepam | Rat | 1 mg/kg | i.p. | Increased | Increased | |
| Diazepam | Mouse | 2 mg/kg | p.o. | Increased | Increased |
Data for this compound in the Elevated Plus-Maze was not available in the reviewed literature.
Table 2: Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytics typically increase the time spent in the light compartment.
| Compound | Animal Model | Dose | Route | Time in Light Compartment (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Reference |
| Buspirone | Mouse | 10 - 56.2 mg/kg | p.o. | Increased | - | |
| Diazepam | Mouse | 2 mg/kg | p.o. | Increased | Increased | |
| Diazepam | Rat | 3.0 mg/kg | i.p. | Increased | Increased |
Data for this compound in the Light-Dark Box Test was not available in the reviewed literature.
Table 3: Marble Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behaviors. A reduction in the number of buried marbles is considered an anxiolytic-like effect.
| Compound | Animal Model | Dose | Route | Number of Marbles Buried (Mean ± SEM) | Reference |
| Aripiprazole + Hydroxyzine | Mouse | 0.5 mg/kg + 1.5 mg/kg | i.p. | Decreased | |
| Diazepam | Mouse | - | - | Decreased | |
| Fluoxetine | Mouse | - | - | Decreased | |
| Paroxetine | Mouse | 10 mg/kg | - | Significantly inhibited |
Specific quantitative dose-response data for this compound in the Marble Burying Test was not available in the reviewed literature, although its congener aripiprazole has been studied in combination.
Table 4: Ultrasonic Vocalization (USV) Test
Rodents emit ultrasonic vocalizations in response to stressful situations. Anxiolytic drugs can reduce the number and duration of these vocalizations.
| Compound | Animal Model | Dose | Route | Effect on Vocalizations | Reference |
| This compound | Rat | - | - | Higher potency than aripiprazole in reducing vocalizations | |
| Aripiprazole | Rat | - | - | Reduced vocalizations | |
| Buspirone | Rat | 0.1 - 1.0 mg/kg | s.c. | Attenuated USV responses | |
| Diazepam | Rat | 0.25 - 1.0 mg/kg | s.c. | Attenuated USV responses |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
1. Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open and two closed arms (e.g., 50x10 cm for rats), elevated above the floor (e.g., 50 cm).
-
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
An entry is typically defined as all four paws entering an arm.
-
-
Key Parameters: Percentage of time spent in the open arms and percentage of entries into the open arms.
2. Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Place the animal in the center of the illuminated compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute period.
-
Record the time spent in each compartment and the number of transitions between the two compartments.
-
-
Key Parameters: Time spent in the light compartment, latency to enter the dark compartment, and number of transitions.
3. Marble Burying Test
-
Apparatus: A standard rodent cage filled with bedding material (e.g., 5 cm deep). Twenty-four glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Place the animal in the cage.
-
Allow the animal to freely explore and interact with the marbles for a 30-minute period.
-
After the session, remove the animal and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Key Parameter: Number of marbles buried.
4. Footshock-Induced Ultrasonic Vocalization (USV) Test
-
Apparatus: A sound-attenuated chamber equipped with a grid floor for delivering footshocks and an ultrasonic microphone to record vocalizations.
-
Procedure:
-
The test typically involves a conditioning phase where the animal learns to associate a neutral stimulus (e.g., a light or tone) with an aversive stimulus (a mild footshock).
-
During the test phase, the conditioned stimulus is presented without the footshock, and the resulting ultrasonic vocalizations (typically in the 22-kHz range for rats) are recorded and analyzed.
-
-
Key Parameters: Number, duration, and frequency of ultrasonic vocalizations.
Signaling Pathways and Experimental Workflows
Dopamine D2 and Serotonin 5-HT1A Receptor Signaling
This compound's anxiolytic effects are mediated through the complex interplay of dopamine D2 and serotonin 5-HT1A receptor signaling pathways. As a partial agonist at both receptors, it can modulate downstream signaling cascades, including those involving G-proteins, adenylyl cyclase, and various kinases.
Caption: this compound's dual partial agonism on D2 and 5-HT1A receptors modulates downstream signaling.
Experimental Workflow for Preclinical Anxiolytic Drug Screening
The following diagram illustrates a typical workflow for screening potential anxiolytic compounds using a battery of behavioral tests.
Caption: A typical workflow for preclinical screening of anxiolytic compounds.
Conclusion
The available preclinical data suggests that this compound possesses anxiolytic-like properties, likely mediated by its dual partial agonism at dopamine D2 and serotonin 5-HT1A receptors. Its potency in the ultrasonic vocalization test is particularly noteworthy. However, to fully elucidate its anxiolytic profile and potential for clinical development for anxiety disorders, further studies are warranted. Specifically, dose-response evaluations in the elevated plus-maze and light-dark box tests would provide crucial data for a more direct comparison with standard anxiolytic drugs. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation of this compound and related compounds.
References
- 1. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-aversive effects of the atypical antipsychotic, aripiprazole, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychogenics.com [psychogenics.com]
Aripiprazole vs. Bifeprunox: A Comparative Analysis of Two Partial Dopamine Agonists
An objective comparison of the clinical outcomes, pharmacological profiles, and developmental history of aripiprazole and the discontinued agent, bifeprunox, for researchers and drug development professionals.
The landscape of antipsychotic drug development has been marked by a continuous search for agents with improved efficacy and tolerability. A significant advancement in this area was the introduction of dopamine D2 receptor partial agonists, designed to stabilize the dopamine system. Aripiprazole emerged as a successful therapeutic agent in this class. This compound, another D2 partial agonist with a similar mechanism of action, also showed initial promise but its development was ultimately halted. This guide provides a detailed comparison of these two compounds, summarizing their clinical trial data, experimental methodologies, and underlying pharmacological pathways to offer insights for future drug development.
Executive Summary
Aripiprazole is an established second-generation antipsychotic with proven efficacy in treating schizophrenia and other psychiatric disorders. Clinical trials have demonstrated its effectiveness in managing both positive and negative symptoms, with a generally favorable side-effect profile compared to older antipsychotics. In contrast, the clinical development of this compound was discontinued by its manufacturer in 2009. The decision followed an interim analysis of Phase III trial data which indicated that while the drug showed some efficacy, it was not sufficient to warrant marketing approval, particularly for the stabilization of non-acute schizophrenia patients. The U.S. Food and Drug Administration (FDA) had previously issued a non-approvable letter in 2007, citing concerns about its efficacy and safety.
This comparative guide will delve into the available clinical data for both compounds to draw objective comparisons where possible, acknowledging the limitations due to the discontinuation of this compound's development and the absence of head-to-head clinical trials.
Comparative Clinical Outcomes
The following tables summarize the available quantitative data from key clinical trials for both aripiprazole and this compound. It is important to note that these are not from direct comparative studies but represent the individual drug's performance against placebo or other active comparators.
Table 1: Efficacy of this compound in an Acute Exacerbation of Schizophrenia (6-Week, Double-Blind, Placebo-Controlled, Dose-Finding Study)
| Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (Mean) | Effect Size vs. Placebo |
| This compound 5 mg | - | - | - | Not Statistically Significant |
| This compound 10 mg | - | - | - | Not Statistically Significant |
| This compound 20 mg | - | - | Statistically Significant Reduction | -0.339 |
| Placebo | - | - | - | - |
| Risperidone 6 mg | - | - | Statistically Significant Reduction | -0.628 |
Data from Casey et al., 2008[1]
Table 2: Summary of this compound Efficacy from a Cochrane Review (4 RCTs vs. Placebo)
| Outcome | This compound 20 mg vs. Placebo | No. of Participants (Trials) | Quality of Evidence |
| Reduction in PANSS Positive Subscale Score | Mean Difference: -1.89 | 549 (2 RCTs) | Low |
| Reduction in PANSS Negative Subscale Score | Mean Difference: -1.53 | 549 (2 RCTs) | Low |
| Deterioration in Clinical State | Risk Ratio: 0.71 | 231 (1 RCT) | Very Low |
Data from a Cochrane Review[2][3][4]
Table 3: Efficacy of Aripiprazole in Acute Schizophrenia (Selected Placebo-Controlled Trials)
| Study | Duration | Aripiprazole Dose | Change from Baseline in PANSS Total Score vs. Placebo |
| Kane et al., 2002 | 4 weeks | 15 mg/day, 30 mg/day | Statistically significant improvement |
| Marder et al., 2003 | 4 weeks | 20 mg/day, 30 mg/day | Statistically significant improvement |
Aripiprazole has consistently demonstrated superiority to placebo in reducing PANSS total scores in short-term trials.[5]
Table 4: Comparative Efficacy of Aripiprazole against other Antipsychotics
| Comparator | Duration | Key Efficacy Finding |
| Haloperidol | 52 weeks | Aripiprazole showed significantly greater improvements in PANSS negative and MADRS scores. |
| Olanzapine | 28 weeks | Olanzapine-treated patients had a significantly greater mean decrease in PANSS total score. |
Data from various comparative trials.
Table 5: Key Safety and Tolerability Findings
| Adverse Event | This compound | Aripiprazole |
| Extrapyramidal Symptoms (EPS) | Incidence comparable to placebo. | Generally low incidence compared to typical antipsychotics. |
| Weight Gain | Small but statistically significant decrease compared to placebo. | Low propensity for clinically significant weight gain. |
| Prolactin Levels | Small but statistically significant decrease compared to placebo. | No association with hyperprolactinemia. |
| Most Common Adverse Events | Gastrointestinal (e.g., nausea). | Nausea, insomnia, agitation (usually transient). |
Experimental Protocols
This compound Dose-Finding Study in Acute Schizophrenia (Casey et al., 2008)
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 589 patients with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation.
-
Intervention: Patients were randomly assigned to receive once-daily oral doses of this compound (5 mg, 10 mg, or 20 mg), placebo, or risperidone (6 mg) as an active control.
-
Primary Efficacy Measure: Change from baseline to the last assessment in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary Efficacy Measures: Changes in PANSS subscale scores, PANSS-derived Brief Psychiatric Rating Scale (BPRS) scores, and Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
-
Safety and Tolerability Assessments: Monitoring of adverse events, extrapyramidal symptoms (using scales such as the Simpson-Angus Scale), laboratory values, electrocardiograms, prolactin levels, and body weight.
The workflow for a typical comparative clinical trial for antipsychotics is illustrated in the diagram below.
Mechanism of Action and Signaling Pathways
Both aripiprazole and this compound are classified as dopamine D2 receptor partial agonists. This mechanism is distinct from first-generation antipsychotics which are D2 receptor antagonists. As partial agonists, they act as dopamine system stabilizers; in brain regions with excessive dopamine (hyperdopaminergic state, thought to underlie positive symptoms), they act as functional antagonists, while in regions with low dopamine (hypodopaminergic state, associated with negative and cognitive symptoms), they exhibit agonist activity. Both drugs also demonstrate agonist activity at serotonin 5-HT1A receptors, which is believed to contribute to their antipsychotic effects and a lower risk of extrapyramidal symptoms.
However, subtle differences in their receptor binding profiles and intrinsic activities may account for their differing clinical outcomes. In vitro studies have suggested that this compound has a higher intrinsic activity at the D2 receptor compared to aripiprazole. It has been hypothesized that this higher intrinsic activity might have resulted in a suboptimal improvement of positive symptoms in clinical settings.
The signaling pathways for these D2 partial agonists are depicted below.
Discussion and Conclusion
The comparison between aripiprazole and this compound offers valuable lessons for antipsychotic drug development. While both compounds share a similar primary mechanism of action as D2 partial agonists, their clinical trajectories diverged significantly. Aripiprazole has become a widely used and effective treatment for schizophrenia, whereas this compound failed to demonstrate sufficient efficacy to gain regulatory approval.
The available data suggests that this compound did show some antipsychotic activity, particularly at the 20 mg dose, and had a favorable safety profile with respect to metabolic side effects and EPS. However, its overall effect size was modest and ultimately deemed insufficient. This underscores the fine balance required for D2 partial agonism to be clinically effective. The subtle differences in intrinsic activity at the D2 receptor between aripiprazole and this compound may have been a critical determinant of their ultimate clinical success.
For researchers and drug development professionals, the story of this compound serves as a crucial case study. It highlights that a promising mechanism of action and a favorable early-phase safety profile do not guarantee success in later-stage clinical trials. The therapeutic window for D2 partial agonism appears to be narrow, and even small variations in pharmacological properties can have a significant impact on clinical outcomes. Future research in this area should focus on optimizing the balance of agonist and antagonist activity to maximize efficacy while maintaining a favorable side-effect profile. The discontinuation of this compound, despite its theoretical advantages, emphasizes the complexities and challenges inherent in the development of novel CNS therapies.
References
- 1. Efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound vs Placebo for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus placebo for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety and Tolerability of Bifeprunox Compared to Placebo: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the safety and tolerability profile of Bifeprunox, an investigational atypical antipsychotic, in comparison to placebo. The development of this compound was discontinued not primarily due to safety concerns, but because its efficacy was not demonstrably superior to existing treatments for schizophrenia.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies from clinical trials.
Summary of Safety and Tolerability Profile
This compound was generally observed to have a favorable adverse effect profile in clinical trials.[2] The most frequently reported treatment-emergent adverse events were gastrointestinal in nature. Notably, the incidence of extrapyramidal symptoms (EPS), a common concern with antipsychotic medications, was found to be comparable between this compound and placebo. Furthermore, treatment with this compound was associated with slight but statistically significant reductions in both weight and prolactin levels when compared to placebo.
Quantitative Analysis of Adverse Events
The following tables present a quantitative summary of treatment-emergent adverse events (TEAEs) and other key safety parameters from clinical trials comparing this compound to placebo.
| Adverse Event Category | This compound (Incidence) | Placebo (Incidence) | Notes |
| Most Common TEAEs | Primarily gastrointestinal. | ||
| Nausea | Reported | Reported | Specific percentages not consistently provided across all sources. |
| Dyspepsia | Reported | Reported | Specific percentages not consistently provided across all sources. |
| Vomiting | Reported | Reported | Specific percentages not consistently provided across all sources. |
| Constipation | Reported | Reported | Specific percentages not consistently provided across all sources. |
| Extrapyramidal Symptoms (EPS) | Comparable to Placebo | Comparable to this compound | Incidence was low and similar between groups. |
| Weight Change | |||
| Mean Change | Small, statistically significant decrease | - | This compound was associated with weight loss. |
| ≥7% Weight Increase | Similar to Placebo (RR 1.02, 95% CI 0.31 to 3.33) | Similar to this compound | Based on one randomized controlled trial with 483 participants. |
| Prolactin Levels | Small, statistically significant decrease | - | |
| Metabolic Effects | |||
| Blood Lipids | No adverse effect | - | |
| Blood Glucose | No adverse effects | - | |
| Cardiovascular Effects | |||
| QTc Prolongation | No evidence of prolongation | - |
Experimental Protocols
The safety and tolerability of this compound were evaluated in randomized, double-blind, placebo-controlled, multicenter clinical trials involving patients with acute exacerbations of schizophrenia.
Study Design:
-
Phase: Phase II and Phase III trials have been conducted.
-
Randomization: Patients were randomly assigned to receive fixed daily doses of this compound (e.g., 5 mg, 10 mg, 20 mg), placebo, or an active comparator such as risperidone or olanzapine.
-
Blinding: Studies were double-blind, where neither the patient nor the investigator knew the assigned treatment.
-
Duration: The trial duration for acute efficacy and safety assessment was typically 6 weeks.
Key Methodologies:
-
Safety and Tolerability Assessment: This was conducted through the monitoring of adverse events, physical examinations, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
-
Efficacy Assessment: Efficacy was primarily measured using changes in scores from rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scales.
-
Data Analysis: For binary outcomes such as the incidence of adverse events, risk ratios (RR) and their 95% confidence intervals (CI) were calculated on an intention-to-treat basis. For continuous data, the mean difference (MD) between groups and its 95% CI were estimated. A random-effects model was often employed for these analyses.
Visualizing the Assessment Workflow
The following diagram illustrates the general workflow for assessing the safety and tolerability of this compound in a clinical trial setting.
Caption: Clinical Trial Workflow for this compound Safety Assessment.
Signaling Pathway of this compound
This compound acts as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors. This dual mechanism was hypothesized to contribute to its antipsychotic effects with a favorable side-effect profile.
Caption: this compound Receptor Binding and Action Mechanism.
References
- 1. This compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus placebo for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound vs Placebo for Schizophrenia. | Semantic Scholar [semanticscholar.org]
- 4. This compound compared with placebo for schizophrenia | Cochrane [cochrane.org]
A Comparative Analysis of Bifeprunox and Olanzapine on Weight Gain in Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Bifeprunox and Olanzapine on weight gain, a critical consideration in the development and prescription of antipsychotic medications. While this compound's development was ultimately discontinued due to efficacy considerations, its distinct pharmacological profile and associated lower risk of weight gain present a valuable case study in the ongoing search for effective antipsychotics with improved metabolic safety profiles. This document synthesizes available clinical trial data, outlines experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
Olanzapine, a widely used atypical antipsychotic, is consistently associated with significant weight gain and metabolic disturbances. In contrast, clinical evidence suggests that this compound, an investigational partial agonist at dopamine D2 and serotonin 5-HT1A receptors, has a favorable weight profile, comparable to placebo and, in some instances, associated with weight loss. Head-to-head clinical trial data is limited due to the cessation of this compound's development; however, a comparative analysis of available data underscores the differing metabolic impacts of these two agents.
Data Presentation: Comparative Weight and Metabolic Effects
The following tables summarize the quantitative data on weight gain and metabolic changes associated with this compound and Olanzapine from various clinical studies. It is important to note that direct head-to-head, long-term comparative data is not available in published literature. The data for this compound is primarily from placebo-controlled trials, while the data for Olanzapine is extensive and includes comparisons with other antipsychotics.
Table 1: Change in Body Weight
| Drug | Study Duration | Comparator | Mean Weight Change | Percentage of Patients with ≥7% Weight Gain | Citation |
| This compound | 6 months | Placebo | Favorable profile, comparable to placebo; some patients experienced decreases | Similar to placebo | [1][2] |
| Olanzapine | 26 weeks | Aripiprazole | +4.23 kg | 37% | [3] |
| Olanzapine | 4 weeks | Risperidone | +3.96 kg | 70% gained weight (1-5 kg) | [4] |
| Olanzapine | 12 weeks | - | 77.4% of patients had increased appetite | - | [5] |
| Olanzapine | 3 years | Haloperidol | +6.26 kg (LOCF) | - |
Table 2: Metabolic Parameters
| Drug | Parameter | Effect | Citation |
| This compound | Total Cholesterol, Triglycerides, LDL | Favorable effects, comparable to placebo | |
| Olanzapine | Total Cholesterol, Triglycerides | Worsening of lipid profile | |
| Olanzapine | Glucose Homeostasis | Impaired glucose tolerance |
Experimental Protocols
A key clinical trial designed to directly compare the effects of this compound and Olanzapine on weight gain was registered as NCT00380224. While the full results were not published, the methodology provides a framework for a well-controlled comparative study.
Study Design: NCT00380224 - A Multicenter, Randomized, Double-Blind, Parallel-Group Study
-
Objective: To compare the effect of this compound versus Olanzapine on body weight in the treatment of outpatients with schizophrenia.
-
Patient Population: Adult outpatients (n=120) with a primary diagnosis of schizophrenia who had been stable on Olanzapine treatment for at least 3 months prior to the study.
-
Intervention:
-
Group 1: Patients remained on their stable dose of Olanzapine.
-
Group 2: Patients were switched from Olanzapine to a fixed dose of this compound.
-
-
Duration: The treatment period was 8 weeks, following a screening period of 6 to 14 days.
-
Primary Outcome Measure: Change from baseline in body weight at the final evaluation.
-
Secondary Outcome Measures:
-
Change from baseline in triglyceride levels.
-
Change from baseline in waist circumference.
-
Change from baseline in total Positive and Negative Syndrome Scale (PANSS) score.
-
-
Blinding: The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
Mandatory Visualizations
Signaling Pathways
The differing effects of this compound and Olanzapine on weight gain can be attributed to their distinct mechanisms of action at key neurotransmitter receptors involved in appetite and metabolism.
Caption: Contrasting signaling pathways of this compound and Olanzapine on metabolic regulation.
Experimental Workflow
The workflow for the comparative clinical trial NCT00380224 is outlined below.
Caption: Experimental workflow for the NCT00380224 clinical trial.
Conclusion
The available evidence strongly indicates that this compound has a more favorable metabolic profile than Olanzapine, with a significantly lower propensity for weight gain. While the discontinuation of this compound's development limits the availability of extensive comparative data, the existing findings highlight the potential for developing future antipsychotics that decouple therapeutic efficacy from adverse metabolic effects. The distinct mechanisms of action, with this compound's partial agonism at D2 and 5-HT1A receptors versus Olanzapine's potent antagonism at the 5-HT2C receptor, provide a clear rationale for these observed differences. Further research into receptor-specific signaling pathways will be crucial in designing the next generation of metabolically safer antipsychotic treatments.
References
- 1. Solvay Pharmaceuticals, Inc. Safety Analyses of Clinical Data for this compound in Patients With Schizophrenia Showed a Favorable Weight and Lipid Profile, Comparable With Placebo - BioSpace [biospace.com]
- 2. Discontinuation of psychotropic medication: a synthesis of evidence across medication classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatimes.com [pharmatimes.com]
- 4. FDA Finds this compound Unapprovable for Schizophrenia [medscape.com]
- 5. This compound versus placebo for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bifeprunox and Other Antipsychotics on Prolactin Levels: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of the investigational antipsychotic agent Bifeprunox on prolactin levels relative to other established antipsychotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development in psychiatric medicine.
Executive Summary
This compound is a novel antipsychotic agent characterized by its partial agonist activity at dopamine D2 receptors and agonist activity at serotonin 5-HT1A receptors. This unique pharmacological profile suggests a lower propensity for inducing hyperprolactinemia, a common and often problematic side effect of many antipsychotic medications. This guide summarizes the available data comparing the effects of this compound on prolactin levels with those of other antipsychotics such as risperidone, olanzapine, and aripiprazole. Preclinical data indicates that this compound causes minimal elevation of prolactin in animal models, a finding supported by early-phase clinical trials which suggest a potential for prolactin reduction in patients with schizophrenia.
Mechanism of Action: Prolactin Regulation by Antipsychotics
Prolactin secretion from the anterior pituitary gland is primarily under the inhibitory control of dopamine released from the tuberoinfundibular pathway. Dopamine binds to D2 receptors on lactotroph cells, initiating a signaling cascade that suppresses prolactin synthesis and release.[1]
Many antipsychotic drugs exert their therapeutic effect by blocking D2 receptors in the mesolimbic pathway. However, this blockade can also occur at D2 receptors in the tuberoinfundibular pathway, leading to disinhibition of prolactin secretion and subsequent hyperprolactinemia. The degree of prolactin elevation is generally correlated with the affinity of the antipsychotic for the D2 receptor and its ability to cross the blood-brain barrier.[1]
This compound, as a D2 partial agonist, is hypothesized to act as a dopamine stabilizer. In a state of dopamine hyperactivity, it acts as an antagonist, while in a state of dopamine hypoactivity, it provides a low level of receptor stimulation. This partial agonism at the pituitary D2 receptors is thought to be sufficient to maintain a degree of inhibitory tone on prolactin release, thereby preventing significant hyperprolactinemia. Additionally, its 5-HT1A agonist activity may contribute to its overall effect on prolactin, as serotonin pathways are also involved in prolactin regulation.
Data Presentation: Quantitative Comparison of Prolactin Effects
The following tables summarize the available quantitative data from preclinical and clinical studies comparing the effects of this compound and other antipsychotics on prolactin levels.
Table 1: Preclinical Data - In Vivo Effects on Rat Serum Prolactin Levels
| Compound | Dose (mg/kg, p.o.) | Peak Prolactin Level (ng/mL) | Vehicle Control Prolactin Level (ng/mL) |
| This compound | 40 | 13 | <4.3 |
| Aripiprazole | Not Specified | 32 | <4.3 |
| Haloperidol | 0.22 (ED50) | 83 | <4.3 |
| Clozapine | 40 | 41 | <4.3 |
Source: Cosi C, et al. Eur J Pharmacol. 2006.
Table 2: Clinical Trial Data - Effects on Prolactin Levels in Patients with Schizophrenia
| Drug | Dosage | Comparison | Effect on Prolactin Levels |
| This compound | 20 mg/day | vs. Placebo | Small but statistically significant decrease |
| Risperidone | 6 mg/day | vs. Placebo | Statistically significant increase |
Source: Casey DE, et al. Psychopharmacology (Berl). 2008. Note: Specific quantitative data on mean change in prolactin levels were not available in the cited abstract.
Experimental Protocols
1. Preclinical In Vivo Study (Cosi et al., 2006)
-
Objective: To compare the effects of novel antipsychotic agents, including this compound, on serum prolactin levels in rats.
-
Methodology:
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: Compounds were administered orally (p.o.).
-
Prolactin Measurement: Blood samples were collected at various time points after drug administration. Serum prolactin levels were determined by radioimmunoassay.
-
Data Analysis: The peak prolactin levels and the dose required to produce 50% of the maximal effect (ED50) were calculated.
-
2. Clinical Trial in Schizophrenia (Casey et al., 2008)
-
Objective: To evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.
-
Methodology:
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter, dose-finding study.
-
Participants: 589 patients with a diagnosis of schizophrenia.
-
Interventions: Patients were randomly assigned to receive once-daily treatment with this compound (5, 10, or 20 mg), placebo, or risperidone (6 mg).
-
Safety Assessments: Prolactin levels were among the laboratory values monitored as part of the safety and tolerability assessments. Blood samples were collected at baseline and at subsequent study visits.
-
Data Analysis: Changes from baseline in prolactin levels were compared between the treatment groups and placebo.
-
Mandatory Visualizations
Caption: Dopamine's inhibitory control over prolactin secretion via the D2 receptor pathway.
Caption: Comparative mechanisms of D2 antagonists and partial agonists on prolactin release.
Conclusion
The available evidence suggests that this compound has a favorable profile with regard to its effects on prolactin levels. Preclinical data demonstrates a significantly lower potential for prolactin elevation compared to a typical antipsychotic like haloperidol. Early clinical trial results in patients with schizophrenia further support this, indicating that this compound may even lead to a reduction in prolactin levels compared to placebo. This stands in contrast to antipsychotics like risperidone, which are known to cause significant hyperprolactinemia.
The partial agonism of this compound at the D2 receptor is the likely mechanism underlying its prolactin-sparing effects. By maintaining a degree of dopaminergic tone at the pituitary, it avoids the complete disinhibition of prolactin secretion seen with D2 antagonists.
Further research, including the publication of detailed quantitative data from comparative clinical trials, is warranted to fully elucidate the clinical implications of this compound's effects on prolactin and to definitively position it relative to other second and third-generation antipsychotics. The information presented in this guide provides a solid foundation for such future investigations.
References
A Comparative Analysis of the Therapeutic Index: Bifeprunox vs. First-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of the novel antipsychotic agent Bifeprunox against traditional first-generation antipsychotics (FGAs), such as haloperidol and chlorpromazine. The assessment is based on a synthesis of preclinical and clinical data, focusing on receptor pharmacology, efficacy, and safety profiles to offer a comprehensive overview for research and drug development.
Executive Summary
This compound, a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, was developed with the aim of achieving antipsychotic efficacy while minimizing the adverse effects associated with first-generation antipsychotics (FGAs). FGAs primarily act as potent antagonists of the D2 receptor, a mechanism linked to both their therapeutic effects on positive symptoms of schizophrenia and a range of debilitating side effects. This comparison indicates that this compound possesses a wider therapeutic window, characterized by a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic disturbances. However, its clinical development was halted due to a perceived lack of superior efficacy over existing treatments.
Mechanism of Action: A Tale of Two Receptor Profiles
The fundamental difference in the therapeutic index between this compound and FGAs stems from their distinct mechanisms of action at key neurotransmitter receptors.
First-Generation Antipsychotics (FGAs) , such as haloperidol and chlorpromazine, exert their antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway.[1][2] This D2 antagonism is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] However, this non-selective blockade in other dopamine pathways, including the nigrostriatal and tuberoinfundibular pathways, leads to a high incidence of adverse effects.
This compound operates through a more nuanced mechanism as a partial agonist at D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[4][5] As a partial D2 agonist, it can modulate dopamine activity, acting as an antagonist in hyperdopaminergic states (like the mesolimbic pathway in psychosis) and as an agonist in hypodopaminergic states. The 5-HT1A agonism is thought to contribute to efficacy against negative and cognitive symptoms and to mitigate the risk of EPS.
Receptor Binding Affinity
The therapeutic and adverse effects of these antipsychotics are closely related to their binding affinities for various receptors. This compound exhibits a distinct profile compared to the high-potency FGA haloperidol and the low-potency FGA chlorpromazine.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Chlorpromazine (Ki, nM) |
| Dopamine D2 | ~1-3 | ~1-2 | ~10-20 |
| Serotonin 5-HT1A | ~10-20 | >1000 | ~1000 |
| Serotonin 5-HT2A | >1000 | ~20-50 | ~10-30 |
| Histamine H1 | >1000 | ~50-100 | ~3-10 |
| Muscarinic M1 | >1000 | >1000 | ~10-30 |
| Alpha-1 Adrenergic | >1000 | ~10-20 | ~5-15 |
Note: Ki values are approximate and can vary between studies. Data synthesized from multiple sources.
Preclinical Therapeutic Index
| Drug | LD50 (oral, rat, mg/kg) | Estimated ED50 (Conditioned Avoidance, rat, mg/kg) | Preclinical Therapeutic Index (LD50/ED50) |
| This compound | 2.5436 mol/kg (predicted) | ~0.8 | Not experimentally determined |
| Haloperidol | 128 | ~0.1-0.5 | ~256 - 1280 |
| Chlorpromazine | 142 | ~1-10 | ~14 - 142 |
This preclinical data suggests that haloperidol may have a wider therapeutic index than chlorpromazine in animal models. The lack of experimental LD50 data for this compound prevents a direct comparison.
Clinical Therapeutic Window: Efficacy vs. Adverse Effects
In a clinical context, the therapeutic window refers to the range of doses that are effective without causing unacceptable side effects.
Clinical Efficacy
Clinical trials have demonstrated that this compound can be effective in treating the symptoms of schizophrenia. In a 6-week, placebo-controlled study, a 20 mg dose of this compound resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score. Specifically, reductions were observed in both the positive and negative subscales of the PANSS. However, the development of this compound was discontinued because its efficacy was not deemed superior to already marketed antipsychotics.
First-generation antipsychotics, particularly high-potency agents like haloperidol, are well-established for their efficacy against the positive symptoms of schizophrenia. However, their impact on negative and cognitive symptoms is limited.
Adverse Effect Profile
The key differentiator for this compound lies in its significantly more favorable side-effect profile, suggesting a wider clinical therapeutic window compared to FGAs.
| Adverse Effect | This compound | First-Generation Antipsychotics (FGAs) |
| Extrapyramidal Symptoms (EPS) | Incidence comparable to placebo. | High incidence, particularly with high-potency agents like haloperidol. |
| Hyperprolactinemia | Small but statistically significant decreases in prolactin levels compared to placebo. | Significant elevation of prolactin levels due to potent D2 blockade in the tuberoinfundibular pathway. |
| Weight Gain | Small but statistically significant decreases in weight compared to placebo. | Variable; low-potency FGAs like chlorpromazine are associated with significant weight gain, while high-potency FGAs like haloperidol have a lower propensity. |
| Metabolic Effects (Lipids, Glucose) | Favorable effects on total cholesterol and triglycerides, comparable to placebo. | Less commonly associated with metabolic syndrome than some second-generation antipsychotics, but low-potency FGAs can contribute to metabolic disturbances. |
| Sedation | Low incidence. | High incidence with low-potency FGAs (e.g., chlorpromazine) due to H1 receptor antagonism. |
| Anticholinergic Effects | Minimal, due to low affinity for muscarinic receptors. | Common with low-potency FGAs (e.g., chlorpromazine), leading to dry mouth, blurred vision, and constipation. |
Experimental Protocols
Receptor Binding Affinity Assay (e.g., [3H]-Spiperone Competition Binding for D2 Receptors)
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., dopamine D2).
-
Radioligand (e.g., [3H]-spiperone).
-
Test compounds (this compound, haloperidol, chlorpromazine).
-
Assay buffer.
-
(+)-butaclamol for determining non-specific binding.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Thaw and homogenize the cell membrane preparation in assay buffer. Prepare serial dilutions of the test compounds and a stock solution of the radioligand.
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the test compound. Include wells with excess unlabeled ligand (e.g., (+)-butaclamol) to determine non-specific binding, and wells with only radioligand and membranes for total binding. Incubate at a specific temperature for a set time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Assessment of Clinical Efficacy (Positive and Negative Syndrome Scale - PANSS)
Objective: To assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.
Methodology: The PANSS is a 30-item scale administered by a trained clinician through a semi-structured interview (the SCI-PANSS).
-
Structure: The 30 items are divided into three subscales: 7 for positive symptoms (e.g., delusions, hallucinations), 7 for negative symptoms (e.g., blunted affect, social withdrawal), and 16 for general psychopathology (e.g., anxiety, depression).
-
Rating: Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme), based on the patient's condition over the past week.
-
Scoring: Scores for each subscale and a total score are calculated. A reduction in the PANSS total score from baseline is a primary efficacy endpoint in many antipsychotic clinical trials.
Assessment of Extrapyramidal Symptoms (Simpson-Angus Scale - SAS)
Objective: To measure the severity of drug-induced parkinsonism.
Methodology: The SAS is a 10-item rating scale based on a clinical examination.
-
Items: The scale assesses gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.
-
Rating: Each item is rated on a 5-point scale from 0 (no symptom) to 4 (severe).
-
Scoring: The total score is the sum of the individual item scores. A higher score indicates greater severity of EPS.
Measurement of Prolactin Levels
Objective: To quantify serum prolactin concentrations to assess for hyperprolactinemia.
Methodology: Serum prolactin levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Principle: Microtiter wells are coated with a monoclonal antibody specific to prolactin. The patient's serum sample is added, and any prolactin present binds to the antibody. An enzyme-conjugated anti-prolactin antibody is then added, which binds to the captured prolactin, forming a "sandwich." A substrate is added, and the enzyme catalyzes a color change, the intensity of which is proportional to the amount of prolactin in the sample.
-
Procedure: A single blood sample is typically sufficient, preferably taken 3-4 hours after waking to avoid physiological fluctuations. If a "hook effect" is suspected due to very high prolactin levels, the sample should be diluted (e.g., 1:100) and re-assayed.
Conclusion
The assessment of the therapeutic index of this compound in comparison to first-generation antipsychotics reveals a trade-off between safety and perceived efficacy. This compound's unique mechanism of action as a D2 partial agonist and 5-HT1A agonist translates into a significantly improved safety and tolerability profile, with a lower risk of extrapyramidal symptoms, hyperprolactinemia, and weight gain. This suggests a wider clinical therapeutic window, which could enhance patient adherence and quality of life. However, the clinical trials did not demonstrate a sufficient efficacy advantage over existing treatments to warrant its market approval.
For drug development professionals, the story of this compound underscores the ongoing challenge of balancing efficacy and tolerability. While potent D2 receptor antagonism, the hallmark of FGAs, is effective for positive symptoms, it comes at a significant cost in terms of adverse effects, narrowing the therapeutic index. The development of partial agonists and compounds with multi-receptor profiles, like this compound, represents a rational approach to widening this index. Future research may focus on optimizing the balance of D2 partial agonism and 5-HT1A agonism or exploring other novel mechanisms to achieve robust antipsychotic efficacy with a safety profile comparable to or better than that of this compound.
References
- 1. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]
- 2. ovid.com [ovid.com]
- 3. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of this compound and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bifeprunox: A Guide for Laboratory Professionals
The proper disposal of investigational compounds such as Bifeprunox is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound within a laboratory setting.
Core Principles of Pharmaceutical Waste Management
Research laboratories generate a variety of pharmaceutical waste, including unused or expired investigational drugs like this compound, contaminated materials, and chemicals used in analysis.[1] The disposal of this waste is regulated by federal and state agencies to protect human health and the environment.[1] Key regulations include the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA), which governs the management of hazardous waste.[1][2][3]
Step-by-Step Disposal Procedure for this compound
Step 1: Consult the Safety Data Sheet (SDS)
The primary source of information for handling and disposal of any chemical is its Safety Data Sheet (SDS). The SDS will provide specific guidance on physical and chemical properties, hazards, and disposal considerations. If an SDS for this compound is not immediately available, contact the manufacturer or supplier to obtain one.
Step 2: Determine if this compound is a Hazardous Waste
In the absence of a specific SDS, a hazardous waste determination must be made. According to the EPA, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Laboratory managers should establish a system for identifying and segregating hazardous waste.
Step 3: Segregation and Labeling
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management protocols.
-
Collect this compound waste in a designated, compatible, and properly sealed container.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the date of accumulation.
Step 4: Storage
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Follow your institution's guidelines regarding storage time limits.
Step 5: Arrange for Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the this compound waste. EHS will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in accordance with all federal, state, and local regulations.
Key Regulatory Considerations for Laboratory Pharmaceutical Waste
| Regulatory Body | Key Regulations & Responsibilities | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle to grave." | Establishes the framework for determining if this compound is a hazardous waste and sets standards for its handling, storage, and disposal. |
| DEA | Controlled Substances Act: Regulates the handling and disposal of controlled substances. | If this compound were a controlled substance, specific DEA protocols for destruction and documentation would apply. |
| OSHA | Hazard Communication Standard: Requires that information about chemical hazards and protective measures be disseminated to workers. | Mandates that researchers have access to the SDS for this compound and are trained on its safe handling and disposal. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Handling of Bifeprunox for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Bifeprunox is paramount. This document provides immediate, essential safety protocols and logistical information to minimize risk and ensure operational integrity.
This compound is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2] While research into its use for schizophrenia was halted in 2009, its unique pharmacological profile continues to make it a compound of interest in neuroscience research.[3] Adherence to strict safety protocols is crucial when handling this and other potent psychoactive compounds.
Personal Protective Equipment (PPE)
Based on the safety data for this compound mesylate, which indicates it can cause skin irritation, the following personal protective equipment is mandatory when handling the compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear gloves when handling this compound. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes or aerosolization of the compound. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If there is a risk of aerosolization or handling large quantities, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal: Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a sealed, labeled hazardous waste container.
-
General Guidance: For specific disposal procedures, consult your institution's environmental health and safety (EHS) office. In the absence of specific institutional guidelines, unused medicines can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then disposed of in the household trash, after removing all personal information from the original container.
Experimental Protocol: In Vivo Electrophysiological Recording in Rats
The following is a representative protocol for studying the effects of this compound on the firing activity of dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats, based on published research.
Objective: To characterize the in vivo electrophysiological effects of this compound on dopamine neuron activity.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Intravenous catheterization supplies
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.) and place it in a stereotaxic frame. Insert an intravenous catheter into the tail vein for drug administration.
-
Electrode Placement: Drill a small hole in the skull over the VTA. Lower a recording microelectrode into the VTA to isolate the spontaneous activity of a single dopamine neuron.
-
Baseline Recording: Record the baseline firing rate of the dopamine neuron for a stable period.
-
Drug Administration: Administer this compound intravenously in cumulative doses.
-
Data Acquisition: Record the changes in the firing rate and pattern of the dopamine neuron following each dose of this compound.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on neuronal firing.
-
Euthanasia: At the end of the experiment, euthanize the animal in accordance with institutional guidelines.
Signaling Pathway of this compound
Caption: this compound acts as a partial agonist at presynaptic D2 autoreceptors and postsynaptic D2 and 5-HT1A receptors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
